2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
Description
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Properties
IUPAC Name |
2-benzyl-6-nitro-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-18(20)16-7-6-15-12-17(9-8-14(15)10-16)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVVNEZVGMWFCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624105 | |
| Record name | 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208589-95-1 | |
| Record name | 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
This guide provides a comprehensive overview of a primary synthetic pathway for 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the development of various pharmacologically active compounds. The synthesis is strategically divided into two core transformations: the construction of the 6-nitro-1,2,3,4-tetrahydroisoquinoline scaffold via the Pictet-Spengler reaction, followed by the selective N-benzylation of the secondary amine. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the methodological choices.
Strategic Overview of the Synthesis
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall strategy hinges on the initial formation of the core tetrahydroisoquinoline ring system, incorporating the nitro functionality, followed by the introduction of the benzyl group at the nitrogen atom.
The chosen pathway involves:
-
Part A: Synthesis of the 6-nitro-1,2,3,4-tetrahydroisoquinoline core. This is achieved through the acid-catalyzed Pictet-Spengler reaction of 4-nitrophenethylamine with a formaldehyde source. The presence of the electron-withdrawing nitro group on the aromatic ring necessitates more forcing reaction conditions compared to syntheses with electron-rich systems.
-
Part B: N-benzylation of the 6-nitro-1,2,3,4-tetrahydroisoquinoline intermediate. This step involves the selective alkylation of the secondary amine of the tetrahydroisoquinoline ring with benzyl bromide in the presence of a suitable base to yield the final product.
The following diagram illustrates the overall synthetic workflow.
Caption: Mechanism of the Pictet-Spengler reaction.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 6-nitro-1,2,3,4-tetrahydroisoquinoline.
Materials:
-
4-Nitrophenethylamine hydrochloride
-
Paraformaldehyde or 37% aqueous formaldehyde solution
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 4-nitrophenethylamine hydrochloride (1.0 eq).
-
Add a source of formaldehyde, such as paraformaldehyde (1.2 eq) or an aqueous solution of formaldehyde (1.2 eq). [1]3. Carefully add concentrated hydrochloric acid as the solvent and catalyst. The amount should be sufficient to dissolve the starting materials upon heating.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This should be done in an ice bath to control the exothermic reaction.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 6-nitro-1,2,3,4-tetrahydroisoquinoline can be purified by column chromatography on silica gel if necessary.
Quantitative Data Summary (Representative):
| Starting Material | Aldehyde Source | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Nitrophenethylamine HCl | Paraformaldehyde | Conc. HCl | 100-110 | 12-24 | 50-70 |
Part B: N-Benzylation of 6-Nitro-1,2,3,4-tetrahydroisoquinoline
The final step in the synthesis is the introduction of the benzyl group onto the secondary amine of the 6-nitro-1,2,3,4-tetrahydroisoquinoline intermediate. This is a standard nucleophilic substitution reaction where the amine acts as the nucleophile and benzyl bromide serves as the electrophile. [2]A key consideration in this step is to avoid over-alkylation, which would lead to the formation of a quaternary ammonium salt. The use of a suitable base and controlling the stoichiometry of the reactants are crucial for achieving selective mono-benzylation.
Mechanistic Considerations
The N-benzylation reaction is a straightforward SN2 process. The lone pair of electrons on the nitrogen atom of the tetrahydroisoquinoline attacks the benzylic carbon of benzyl bromide, displacing the bromide ion as the leaving group. The base present in the reaction mixture then deprotonates the resulting ammonium salt to yield the neutral N-benzylated product.
The following diagram illustrates the N-benzylation workflow.
Caption: N-benzylation of 6-nitro-1,2,3,4-tetrahydroisoquinoline.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the N-benzylation of related compounds and is optimized for selective mono-alkylation. [2] Materials:
-
6-Nitro-1,2,3,4-tetrahydroisoquinoline
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve the 6-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Quantitative Data Summary (Representative):
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 6-Nitro-1,2,3,4-tetrahydroisoquinoline | Benzyl bromide | K₂CO₃ | Methanol | 65 | 4-8 | 80-95 |
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both the tetrahydroisoquinoline and benzyl moieties, as well as the aliphatic protons of the tetrahydroisoquinoline ring and the benzylic methylene protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will confirm the presence of all carbon atoms in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (around 1520 and 1350 cm⁻¹), aromatic C-H bonds, and aliphatic C-H bonds.
Conclusion
The synthesis of this compound can be efficiently achieved through a two-stage process involving a Pictet-Spengler reaction followed by N-benzylation. While the electron-withdrawing nature of the nitro group presents a challenge for the initial cyclization, this can be overcome with appropriate reaction conditions. The subsequent N-benzylation is a high-yielding transformation when performed under conditions that favor selective mono-alkylation. This guide provides a robust and well-documented pathway for the synthesis of this valuable chemical intermediate, grounded in established chemical principles and supported by detailed experimental protocols.
References
-
Schönbauer, D., Sambiagio, C., Noel, T., & Schnürch, M. (2020). Photocatalytic deaminative benzylation and alkylation of tetrahydroisoquinolines with N-alkylpyrydinium salts. Beilstein Journal of Organic Chemistry, 16, 809–817. [Link]
-
Pictet-Spengler Isoquinoline Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. J. (2022). New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. Scientific Reports, 12(1), 2206. [Link]
-
Pictet-Spengler reaction. (n.d.). ChemEurope.com. [Link]
-
Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. (n.d.). [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]
-
Schönbauer, D., Sambiagio, C., Noel, T., & Schnürch, M. (2020). Photocatalytic deaminative benzylation and alkylation of tetrahydroisoquinolines with N-alkylpyrydinium salts. reposiTUm. [Link]
-
Pictet–Spengler reaction. (2023, December 27). In Wikipedia. [Link]
-
Al-Hiari, Y. M., Abu-Dahab, R., Sharaf, M. A., & Darwish, R. M. (2014). Synthesis of Substituted benzyl-N-acyl-1,2,3,4-Tetrahydroisoquinoline Derivatives and Investigation the Lithiation-Alkylation Chemistry. Jordan Journal of Pharmaceutical Sciences, 7(2). [Link]
-
Pictet-Spengler Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. [Link]
Sources
An In-depth Technical Guide to 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and synthesis of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] The strategic incorporation of a 6-nitro group and an N-benzyl substituent significantly modulates the molecule's electronic, steric, and lipophilic characteristics, thereby influencing its potential as a drug candidate or a synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesized analysis of the compound's core attributes and the experimental frameworks required for its thorough characterization.
Molecular Identity and Core Properties
The subject of this guide is a derivative of the tetrahydroisoquinoline family, featuring a benzyl group attached to the nitrogen at position 2 and a nitro group at position 6 of the aromatic ring. This specific substitution pattern dictates its chemical reactivity and physical behavior.
Chemical Structure
The chemical structure consists of a fused bicyclic system where a benzene ring is fused to a partially saturated pyridine ring, substituted as described.
Caption: Structure of this compound.
Fundamental Physicochemical Data
The primary physicochemical properties are summarized below. Data is compiled from chemical supplier technical sheets for both the free base and its common hydrochloride salt form.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| CAS Number | 208589-95-1 | 1256483-34-7 | [5] |
| Molecular Formula | C₁₆H₁₆N₂O₂ | C₁₆H₁₇ClN₂O₂ | [5][6] |
| Molecular Weight | 268.32 g/mol | 304.77 g/mol | [5][6] |
| Appearance | Pale yellow crystalline powder | Not specified | |
| Melting Point | 110-115 °C | Not specified | |
| Purity | ≥95% - 98% | ≥97% | [5][6][7] |
| Storage | Room Temperature, in a tightly sealed container | Room Temperature | [7] |
Synthesis and Purification
Proposed Synthetic Pathway
A logical approach involves a two-step process: first, the construction of the N-benzylated THIQ core, followed by regioselective nitration.
-
N-Benzylation of Tetrahydroisoquinoline: The synthesis would begin with commercially available 1,2,3,4-tetrahydroisoquinoline. This secondary amine can be N-benzylated using benzyl bromide or benzyl chloride in the presence of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) in a suitable organic solvent like acetonitrile.
-
Regioselective Nitration: The resulting 2-benzyl-1,2,3,4-tetrahydroisoquinoline would then undergo electrophilic aromatic substitution. Nitration of the benzene ring of the THIQ core is directed by the activating secondary amine (now a tertiary amine). The position of nitration is critical. Studies on the nitration of N-protected tetrahydroquinolines have shown that the 6-position is often favored.[9] A standard nitrating mixture, such as nitric acid in sulfuric acid, at controlled low temperatures (e.g., 0 °C), would be employed to introduce the nitro group regioselectively at the C6 position.
Caption: Proposed two-step synthesis of the target compound.
Purification Protocol
Post-synthesis, the crude product would require purification. A standard protocol would be:
-
Work-up: Quench the reaction mixture with ice water and neutralize with a base (e.g., aqueous NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Chromatography: Concentrate the dried solution under reduced pressure and purify the residue using silica gel column chromatography. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, would likely provide effective separation.
-
Crystallization: Recrystallize the purified product from a suitable solvent system (e.g., ethanol/hexane) to obtain the final product as a crystalline solid.
Key Physicochemical Properties and Experimental Determination
Understanding the physicochemical profile of a compound is paramount in drug development, as it directly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. While specific experimental data for this compound is limited, this section outlines the critical parameters and the authoritative methods used for their determination.
Solubility
Solubility in both aqueous and organic media is a critical determinant of bioavailability and formulation feasibility.
-
Causality: The molecule possesses both lipophilic (benzyl group, hydrocarbon backbone) and polar (nitro group, tertiary amine) features. Its solubility is expected to be limited in water but good in organic solvents like methanol, ethyl acetate, and dichloromethane. The hydrochloride salt form is designed to enhance aqueous solubility.
-
Protocol for Thermodynamic Solubility Determination:
-
Add an excess amount of the compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension through a 0.45 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), governs the compound's ability to cross biological membranes.
-
Causality: The large, nonpolar benzyl group is expected to make the compound quite lipophilic, suggesting good potential for membrane permeability. The XLogP3, a computed value, for the related compound 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is 3.2, indicating significant lipophilicity.[10] The nitro group will have a lesser, but still contributory, effect.
-
Protocol for Shake-Flask LogP Determination (OECD Guideline 107):
-
Prepare a saturated solution of the compound in n-octanol.
-
Prepare a saturated solution of the compound in water (or a suitable buffer).
-
Mix equal volumes of the n-octanol and aqueous phases in a separatory funnel and shake vigorously until equilibrium is established.
-
Allow the two phases to separate completely.
-
Measure the concentration of the compound in each phase using HPLC or UV-Vis spectroscopy.
-
Calculate LogP as: Log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).
-
Ionization Constant (pKa)
The pKa value determines the extent of ionization of a molecule at a given pH, which profoundly affects its solubility, absorption, and receptor binding.
-
Causality: The key ionizable center is the tertiary amine in the THIQ ring. As a tertiary amine, it is basic and will be protonated at physiological pH. The electron-withdrawing nitro group on the aromatic ring will decrease the basicity of the amine (lower its pKa) compared to the unsubstituted 2-benzyl-THIQ.
-
Protocol for Potentiometric Titration:
-
Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water/methanol).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.
-
Caption: Workflow for determining key physicochemical parameters.
Potential Applications and Biological Context
The THIQ scaffold is a "privileged structure" in medicinal chemistry, known for a broad spectrum of biological activities including antibacterial, anticancer, and neurological effects.[1][2][4][11]
-
Antibacterial Potential: Nitroaromatic compounds are well-known for their antibacterial properties, often acting as prodrugs that are reduced within bacterial cells to generate cytotoxic reactive nitrogen species. The 6-nitro substitution on the THIQ core makes this compound a candidate for development as an antimicrobial agent, potentially effective against various bacterial strains.[12]
-
Synthetic Intermediate: The compound serves as a versatile building block. The nitro group can be readily reduced to an amine, which can then be further functionalized to create a library of novel 6-amino-THIQ derivatives for structure-activity relationship (SAR) studies. The benzyl group can also be removed via catalytic hydrogenation if desired.
-
Materials Science: As noted by a chemical supplier, the compound is a building block for nonlinear optical (NLO) materials. This application stems from the combination of an electron-donating group (the tertiary amine) and a strong electron-withdrawing group (the nitro group) connected through a conjugated system, which can lead to a large molecular hyperpolarizability.
Safety and Handling
Proper safety precautions are essential when handling this compound.
-
Explosion Hazard: The presence of the nitro group makes the compound potentially sensitive to shock, friction, and heat. Handling should be done with non-sparking tools and behind a safety shield.
-
Toxicity: The compound is sold for research and development purposes only and is not for direct human use.[6] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All operations should be conducted within a certified chemical fume hood.
References
-
Hrčak. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-acetyl-7-benzylthio-8-nitro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]
-
Hrčak. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved from [Link]
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- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
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2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline CAS number 208589-95-1
An In-Depth Technical Guide to 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline (CAS No. 208589-95-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. As a member of the tetrahydroisoquinoline (THIQ) class of compounds, it is part of a scaffold known for a wide range of biological activities.[1][2] This document will delve into its chemical properties, synthesis, and potential applications, offering insights for researchers in drug discovery and materials development.
Core Compound Profile
This compound is a substituted THIQ, a class of compounds that forms the backbone of many natural and synthetic molecules with diverse pharmacological properties.[1][3] The introduction of a benzyl group at the 2-position and a nitro group at the 6-position of the THIQ core imparts specific chemical characteristics that make it a valuable building block in organic synthesis. The presence of the nitro group, in particular, opens up a wide array of possibilities for further functionalization, such as reduction to an amino group, which can then be used to introduce other functionalities.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 208589-95-1 | [5][6][7] |
| Molecular Formula | C₁₆H₁₆N₂O₂ | |
| Molecular Weight | 268.31 g/mol | |
| Appearance | Pale yellow crystalline powder | |
| Melting Point | 110-115 °C | |
| Solubility | Limited solubility in water; good solubility in methanol and ethyl acetate |
Note: The hydrochloride salt of this compound is also available (CAS No. 1256483-34-7), which is expected to have enhanced solubility and stability.[4][8][9][10]
Synthesis and Chemical Reactivity
The synthesis of the 1,2,3,4-tetrahydroisoquinoline core can be achieved through several established methods, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent.[1][3][11]
Conceptual Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for this compound, based on common organic chemistry principles.
Caption: A conceptual two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, step-by-step methodology for the synthesis of this compound. This protocol is based on established synthetic strategies for similar compounds and should be adapted and optimized based on laboratory conditions.[1][4]
Part 1: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-hydroxyethyl)-5-nitrophenol in a suitable solvent such as toluene.
-
Addition of Reagents: Add an equimolar amount of benzylamine to the solution.
-
Cyclization: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid, to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base, such as a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part 2: N-Benzylation
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the purified 6-nitro-1,2,3,4-tetrahydroisoquinoline in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the solution to deprotonate the secondary amine.
-
Addition of Benzylating Agent: Slowly add an equimolar amount of benzyl bromide or benzyl chloride to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. Purify the final product, this compound, by recrystallization or column chromatography.
Chemical Reactivity and Further Functionalization
The presence of the nitro group is a key feature for further chemical modifications.[4]
-
Reduction: The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media.[4] This resulting amino group can then be further derivatized.
-
Nucleophilic Aromatic Substitution: The nitro group can be displaced by other nucleophiles under specific conditions, allowing for the introduction of a variety of functional groups.[4]
Potential Applications
The unique structural features of this compound make it a valuable intermediate in several fields.
Medicinal Chemistry and Drug Development
The tetrahydroisoquinoline scaffold is present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects, including antimicrobial, anticancer, and neuroprotective properties.[1][2][4][12]
-
Antibacterial Agents: This compound serves as a synthetic intermediate in the production of antibacterial agents, particularly those targeting multidrug-resistant Gram-negative bacteria. The proposed mechanism involves the reduction of the nitro group to a nitroso moiety within the bacterial environment, which generates reactive species that can disrupt microbial membranes.
-
Anticancer and Enzyme Inhibition: Tetrahydroisoquinoline derivatives have been investigated as potential anticancer agents and enzyme inhibitors.[4][12] The ability to functionalize the nitro group allows for the synthesis of a library of compounds for screening against various cancer cell lines and enzymes.
-
Neuroprotective Effects: Certain tetrahydroisoquinolines have been explored for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.[4]
Caption: Proposed mechanism of antibacterial action.
Materials Science
This compound also finds application as a building block in the synthesis of nonlinear optical (NLO) materials. These materials have potential uses in telecommunications, optical computing, and other advanced technologies. Reports suggest that derivatives of this compound can exhibit second harmonic generation efficiencies exceeding 1.5 times that of urea.
Safety and Handling
Due to the presence of the nitro group, this compound should be handled with caution.
-
Explosion Hazard: Use explosion-proof equipment and conduct operations in a fume hood designed for handling potentially explosive materials.
-
Storage: Store in a tightly sealed container at room temperature, away from heat and ignition sources.
-
Sensitivity: The compound is sensitive to shock and friction and should be handled with extreme care.
-
Fire Fighting: In case of fire, use carbon dioxide or dry chemical extinguishers. Water may not be effective and could spread the fire.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in both medicinal chemistry and materials science. Its synthesis, while requiring careful handling, is achievable through established organic chemistry methodologies. The presence of the benzyl and nitro groups provides a platform for a wide range of chemical modifications, enabling the development of novel compounds with potentially valuable biological and physical properties. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the potential of this compound.
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Molecular structure of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with diverse biological activities.[1][2][3] This guide provides a comprehensive technical examination of a specific derivative, this compound. We will dissect its molecular architecture, explore robust synthetic pathways, detail methods for its analytical characterization, and discuss its chemical reactivity and potential pharmacological significance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule as a key intermediate in the synthesis of novel therapeutic agents.
Molecular Architecture and Physicochemical Profile
This compound is a multifaceted molecule characterized by three key structural motifs: the foundational THIQ nucleus, an N-benzyl substituent, and a C6-nitro group on the aromatic ring. This combination of a flexible saturated heterocyclic ring, a bulky lipophilic benzyl group, and a potent electron-withdrawing nitro group imparts unique chemical and physical properties.
Key Properties:
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₆H₁₆N₂O₂ (Free Base) | [4] |
| C₁₆H₁₇ClN₂O₂ (HCl Salt) | [5][6][7] | |
| Molecular Weight | 284.32 g/mol (Free Base) | |
| 304.77 g/mol (HCl Salt) | [5][6][7] | |
| CAS Number | 208589-95-1 (Free Base) | [4] |
| 1256483-34-7 (HCl Salt) | [5][6][7] | |
| Appearance | Typically a pale yellow crystalline powder.[4] |
| Solubility | Limited solubility in water; soluble in organic solvents such as methanol and ethyl acetate.[4] | |
Caption: Generalized synthetic workflows for tetrahydroisoquinoline synthesis.
Spectroscopic and Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, structure, and purity of this compound. A combination of spectroscopic and chromatographic techniques is employed.
| Technique | Expected Observations | Purpose |
| ¹H NMR | - Aromatic Protons: Signals in the δ 7.0-8.5 ppm range, showing characteristic splitting patterns for the disubstituted benzene rings.<[8]br>- Benzyl CH₂: A singlet around δ 3.6-4.2 ppm.<[9]br>- THIQ CH₂ groups: Multiplets or triplets in the δ 2.7-3.5 ppm range for the C1, C3, and C4 protons. [9] | Structural Elucidation |
| ¹³C NMR | - Aromatic Carbons: Signals in the δ 120-150 ppm range.<[8]br>- Benzylic & THIQ Carbons: Signals in the aliphatic region (δ 25-65 ppm). [8] | Carbon Skeleton Confirmation |
| Mass Spec. (MS) | - Molecular Ion Peak: [M+H]⁺ at m/z 285.12 for the free base under ESI conditions. [10] | Molecular Weight Verification |
| IR Spectroscopy | - N-O Stretch (NO₂): Strong, characteristic bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).- Aromatic C-H: Stretches >3000 cm⁻¹.- Aliphatic C-H: Stretches <3000 cm⁻¹. | Functional Group Identification |
| RP-HPLC | A single major peak under optimized conditions (e.g., C18 column, water/acetonitrile mobile phase). | Purity Assessment & Quantification |
Chemical Reactivity and Potential for Derivatization
The true utility of this compound in drug discovery lies in its chemical reactivity, which allows for the synthesis of a diverse library of analogues. The nitro group is the primary handle for derivatization.
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a pivotal transformation, as it fundamentally alters the electronic and pharmacological properties of the molecule. [11]
-
Mechanism: This reduction can be achieved through various methods, including:
-
Catalytic Hydrogenation: Using H₂ gas with a palladium-on-carbon (Pd/C) catalyst. [12][13] * Metal-Acid Reduction: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). [11][14]* Significance: This reaction transforms a strongly electron-withdrawing, meta-directing nitro group into a strongly electron-donating, ortho-, para-directing amino group. [11]The resulting 6-amino-2-benzyl-1,2,3,4-tetrahydroisoquinoline is a versatile intermediate for further functionalization via acylation, sulfonylation, alkylation, or diazotization reactions.
-
Caption: Key reactive pathway for derivatization.
Biological and Pharmacological Context
The THIQ nucleus is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. [1][2]Derivatives have demonstrated activities including anticancer, antimicrobial, antiviral, and neuroprotective effects. [2][3][15]
-
Anticancer Potential: Many THIQ derivatives have been investigated as anticancer agents. [9]The 6-amino derivative of the title compound could serve as a precursor for molecules targeting specific enzymes or receptors implicated in cancer progression. For instance, new tetrahydroisoquinolines bearing a nitrophenyl group have been evaluated for their activity against enzymes like HSP90. [8]* Antimicrobial Applications: The nitroaromatic moiety itself can be a pharmacophore. In certain anaerobic or microaerophilic bacteria, the nitro group can be bio-reduced to generate cytotoxic reactive nitrogen species, forming the basis of some antimicrobial drugs. [4][13]This makes this compound an interesting starting point for developing novel antibacterial agents. [2]* Neuropharmacology: The THIQ structure is present in molecules that modulate central nervous system targets. [16]While the direct activity of this specific compound is not widely reported, its derivatives could be designed to interact with various receptors and transporters.
Safety and Handling
As a professional in a research environment, adherence to safety protocols is paramount.
-
Chemical Hazards: Nitroaromatic compounds should be handled with caution as they can be energetic and potentially sensitive to shock or friction. [4]* Personal Protective Equipment (PPE): Always use a certified fume hood, safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
First Aid: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention. [17]
Conclusion
This compound is a strategically designed synthetic intermediate of significant value to the drug discovery and development community. Its molecular structure offers a robust and versatile platform for chemical modification, particularly through the highly reactive nitro group. The established synthetic routes allow for its accessible preparation, and its well-defined analytical profile ensures reliable characterization. By leveraging this molecule's potential, researchers can efficiently generate libraries of novel compounds for screening against a multitude of therapeutic targets, continuing the legacy of the tetrahydroisoquinoline scaffold as a source of impactful medicines.
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The Nitro-Substituted Tetrahydroisoquinoline Scaffold: A Comprehensive Technical Guide to its Biological Activity and Therapeutic Potential
Introduction: The Emergence of a Privileged Scaffold in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and forming the backbone of a wide array of biologically active compounds.[1][2][3][4] Its rigid, bicyclic framework provides a three-dimensional arrangement of substituents that can effectively interact with various biological targets. The introduction of a nitro (-NO2) group to this scaffold dramatically alters its physicochemical properties, introducing a strong electron-withdrawing group that can modulate the molecule's acidity, basicity, and potential for hydrogen bonding. This strategic modification has unlocked a diverse range of potent biological activities, positioning nitro-substituted THIQs as promising candidates for drug development in oncology, infectious diseases, and neurology.[5][6]
This guide provides an in-depth exploration of the biological activities of nitro-substituted tetrahydroisoquinolines. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used to elucidate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
Synthetic Strategies: Accessing the Nitro-THIQ Core
The synthesis of nitro-substituted THIQs can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two common strategies are the Pictet-Spengler reaction and the Bischler-Napieralski reaction, followed by reduction.[1][7]
A notable approach involves a one-pot, multi-component reaction (MCR) for the synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives.[1] This method utilizes 1-alkylpiperidin-4-one, malononitrile, and a β-nitro styrene, proceeding through a cascade of Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization.[1]
Another key strategy involves the direct nitration of the tetrahydroisoquinoline ring system. However, this can lead to a mixture of regioisomers. A thorough study on the nitration of THIQ and its N-protected derivatives has been conducted to achieve regioselectivity, particularly for the 6-position.[8]
Anticancer Activity: A Multifaceted Approach to Targeting Malignancies
Nitro-substituted tetrahydroisoquinolines have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[5][9][10]
Enzyme Inhibition: Targeting Key Players in Cancer Progression
Several nitro-THIQ derivatives have been identified as potent inhibitors of enzymes crucial for cancer cell survival and proliferation.
-
Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins involved in signal transduction, cell cycle regulation, and apoptosis. Its inhibition leads to the degradation of these client proteins, ultimately causing cancer cell death. Certain nitro-THIQs have been shown to bind to HSP90, with molecular docking studies indicating binding energies comparable to known inhibitors.[5]
-
RET Tyrosine Kinase: The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that, when mutated or overexpressed, can drive the development of various cancers. Nitro-substituted THIQs have been designed to target the RET enzyme, with some compounds exhibiting binding energies similar to the standard inhibitor alectinib in molecular docking simulations.[5]
Induction of Apoptosis and Cell Cycle Arrest
In addition to enzyme inhibition, nitro-THIQs can induce apoptosis in cancer cells. For instance, a newly synthesized 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-3-methylthio-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline was found to cause a 59-fold increase in apoptosis in HEPG2 (human liver cancer) cell lines.[5] This compound also induced cell cycle arrest at the G0-G1 and G2/M phases, further contributing to its anticancer effect.[5]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of nitro-THIQs is highly dependent on the substitution pattern on both the tetrahydroisoquinoline core and the nitrophenyl ring. For example, in a series of N-substituted 5,8-disubstituted tetrahydroisoquinolines, the nature of the linker and the substituents at various positions significantly influenced their antimycobacterial activity, which can provide insights for anticancer drug design as well.[11]
Antimicrobial and Antifungal Activity: Combating Infectious Diseases
The THIQ scaffold, including nitro-substituted derivatives, has shown considerable promise in the development of novel antimicrobial and antifungal agents.[1][12][13]
Antibacterial and Antitubercular Potential
Several 5,8-disubstituted THIQ analogs have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[11] While the direct contribution of a nitro group in these specific analogs was not the primary focus, the study highlighted the importance of lipophilicity and the nature of substituents at various positions for potent activity.[11] Some of these compounds were also found to be modest inhibitors of M. tb ATP synthase.[11]
In some cases, the introduction of a nitro group can enhance antibacterial activity. However, in one study, derivatives with nitro and other groups did not show significant activity against S. aureus, whereas trifluoromethyl-substituted compounds were more effective.[12] This underscores the nuanced role of substituents in determining biological activity.
Antifungal Properties
Novel N-substituted THIQ analogs have been evaluated for their antifungal activity against various fungal species.[1] While the specific examples highlighted in the provided search results do not all contain a nitro group, the general amenability of the THIQ scaffold to modifications suggests that nitro-substitution could be a viable strategy for developing potent antifungal agents.[1][13] For instance, certain THIQ derivatives have shown activity against Candida glabrata and Saccharomyces cerevisiae.[1]
Neurological and Other Biological Activities
The versatility of the nitro-substituted THIQ scaffold extends to a range of other biological activities, particularly in the realm of neuroscience.
Modulation of Neurotransmitter Systems
The structural similarity of THIQs to certain neurotransmitters makes them interesting candidates for targeting neurological disorders.[14][15] 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key intermediate in the synthesis of pharmaceuticals targeting such disorders.[14] These compounds are used in studies investigating the mechanisms of action of neurotransmitters.[14] Some THIQs have been shown to act as dopamine antagonists.[15]
Enzyme Inhibition in a Bioreductive Context
A series of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines and related nitro-substituted heterocycles have been synthesized and evaluated as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 (NQO1) and E. coli nitroreductase.[2] This approach is relevant for developing prodrugs that are activated under specific physiological conditions, such as the hypoxic environment of solid tumors.
Cardiovascular Effects
Certain substituted tetrahydroisoquinoline derivatives have been investigated for their cardiovascular effects. Preliminary tests have shown that some of these compounds exhibit α-adrenoceptor antagonistic effects, and some also possess calcium antagonistic activity, leading to hypotensive effects in animal models.[16]
Experimental Protocols and Methodologies
A crucial aspect of evaluating the biological activity of nitro-substituted tetrahydroisoquinolines is the use of robust and reproducible experimental protocols.
In Vitro Assays
-
Cytotoxicity Assays: The anticancer activity of these compounds is often initially assessed using cytotoxicity assays against a panel of human cancer cell lines, such as MCF7 (breast cancer) and HEPG2 (liver cancer).[5][9] The MTT or SRB assay is commonly employed to determine the IC50 (half-maximal inhibitory concentration) values.
-
Enzyme Inhibition Assays: To determine the inhibitory potential against specific enzymes like HSP90 or RET, biochemical assays are performed.[5] These assays typically measure the enzymatic activity in the presence of varying concentrations of the inhibitor.
-
Apoptosis and Cell Cycle Analysis: Flow cytometry is a powerful technique used to quantify apoptosis (e.g., using Annexin V-FITC staining) and to analyze the distribution of cells in different phases of the cell cycle.[5]
-
Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains is determined using broth microdilution or agar dilution methods.[1]
In Vivo Studies
Promising compounds identified from in vitro screening are further evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicity. For anticancer agents, this often involves xenograft models where human cancer cells are implanted into immunocompromised mice.[9]
Molecular Docking Studies
Computational methods, such as molecular docking, are frequently used to predict the binding mode of nitro-THIQ derivatives to their target proteins.[5][13] This provides valuable insights into the structure-activity relationships and can guide the design of more potent and selective inhibitors.
Data Presentation
Table 1: Anticancer Activity of a Selected Nitro-Substituted Tetrahydroisoquinoline
| Compound | Cell Line | Activity | Reference |
| 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-3-methylthio-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline | HEPG2 | 59-fold increase in apoptosis; Cell cycle arrest at G0-G1 and G2/M | [5] |
Visualizations
General Workflow for Evaluating Biological Activity
Caption: A generalized workflow for the discovery and evaluation of biologically active nitro-substituted tetrahydroisoquinolines.
Signaling Pathway Inhibition by Nitro-THIQs
Caption: A simplified diagram illustrating the inhibition of HSP90 and RET kinase pathways by nitro-substituted tetrahydroisoquinolines in cancer cells.
Conclusion and Future Perspectives
Nitro-substituted tetrahydroisoquinolines represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and neurologically active agents, coupled with their synthetic accessibility, makes them an attractive scaffold for further drug discovery efforts.
Future research in this area should focus on:
-
Optimizing Potency and Selectivity: Fine-tuning the substitution patterns on the THIQ core and the nitrophenyl ring to enhance activity against specific targets while minimizing off-target effects.
-
Elucidating Mechanisms of Action: Deeper investigation into the molecular mechanisms underlying the observed biological activities to identify novel targets and pathways.
-
Improving Pharmacokinetic Properties: Modifying the chemical structure to enhance drug-like properties such as solubility, metabolic stability, and bioavailability.
-
Exploring Novel Therapeutic Areas: Screening nitro-THIQ libraries against a wider range of biological targets to uncover new therapeutic applications.
The continued exploration of this fascinating class of molecules holds great promise for the development of next-generation therapeutics to address unmet medical needs.
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Poirier, D., et al. (2015). In vitro evaluation of a tetrahydroisoquinoline derivative as a steroid sulfatase inhibitor and a selective estrogen receptor modulator. Journal of Steroid Biochemistry and Molecular Biology, 145, 186-194. [Link]
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Thomas, H. D., et al. (2011). The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and related heterocycles as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 and E. coli nitroreductase. Bioorganic & Medicinal Chemistry Letters, 21(24), 7447-7450. [Link]
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Zhang, Y., et al. (2024). Design, synthesis, and mechanism study of novel tetrahydroisoquinoline derivatives as antifungal agents. Molecular Diversity. [Link]
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An In-depth Technical Guide to 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 1256483-34-7), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The tetrahydroisoquinoline (THIQ) scaffold is a well-established privileged structure, present in numerous natural products and synthetic molecules with diverse pharmacological activities. The introduction of a benzyl group at the 2-position and a nitro group at the 6-position of the THIQ core imparts unique physicochemical and biological properties, making it a valuable intermediate and a potential lead compound for therapeutic development. This document details the physicochemical properties, synthesis, potential pharmacological applications, analytical methodologies, and safety considerations for this compound, providing a crucial resource for researchers in the field.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone in the architecture of a vast array of biologically active molecules, including alkaloids and synthetic pharmaceuticals.[1] These compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects.[2] The strategic functionalization of the THIQ core allows for the fine-tuning of its biological profile. This compound hydrochloride is a derivative that combines the structural features of a benzyl group, which can influence lipophilicity and molecular interactions, and a nitro group, a versatile functional group that can act as a hydrogen bond acceptor and is amenable to further chemical transformations.[2] This guide aims to consolidate the available technical information on this compound, offering insights into its scientific and practical applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of this compound hydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1256483-34-7 | [3][4][5] |
| Molecular Formula | C₁₆H₁₇ClN₂O₂ | [3][5] |
| Molecular Weight | 304.77 g/mol | [3][5] |
| Appearance | Pale yellow crystalline powder (for the free base) | - |
| Melting Point | 110-115 °C (for the free base) | - |
| Solubility | Limited water solubility; soluble in organic solvents like methanol and ethyl acetate (for the free base). The hydrochloride salt is expected to have enhanced aqueous solubility. | - |
| Purity | Typically ≥ 97% | [5] |
| Storage | Room Temperature | [5] |
Synthesis and Chemical Reactivity
The synthesis of this compound hydrochloride is a multi-step process that involves the construction of the core tetrahydroisoquinoline ring system, followed by functional group manipulations.
Synthetic Pathway
A general synthetic approach involves three key steps:
-
Formation of the Tetrahydroisoquinoline Core: This is typically achieved through established methods such as the Pictet-Spengler or Bischler-Napieralski reactions. For N-benzylated THIQs, the synthesis often starts with the appropriate phenylethylamine and benzaldehyde derivatives.[6]
-
Nitration: The introduction of the nitro group at the 6-position is accomplished via electrophilic aromatic substitution using a nitrating agent, commonly a mixture of concentrated nitric and sulfuric acids, under controlled temperature conditions.[2][7] The regioselectivity of the nitration is a critical aspect of this step.[7]
-
Hydrochloride Salt Formation: The final free base is converted to its hydrochloride salt to improve stability and aqueous solubility.[2] This is typically achieved by treating a solution of the base with hydrochloric acid.
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
Representative Experimental Protocol
Step 1: Synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline (Intermediate)
-
This step would typically involve the reductive amination of a suitable phenylethylaldehyde with benzylamine or a related condensation reaction followed by reduction.
Step 2: Nitration of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline
-
Dissolve the 2-Benzyl-1,2,3,4-tetrahydroisoquinoline intermediate in glacial acetic acid and cool the solution to 15 °C.
-
Add a cooled (0 °C) solution of nitric acid (65%) dropwise to the reaction mixture.
-
Slowly add sulfuric acid (97%) in portions, maintaining the temperature at 15 °C.
-
Stir the reaction mixture at 15 °C for a short period, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction by pouring it into a saturated aqueous solution of sodium carbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified this compound free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with the solvent, and dry under vacuum to yield the hydrochloride salt.
Chemical Reactivity
The presence of the nitro group offers a handle for further chemical modifications.[2]
-
Reduction: The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride, or sodium dithionite. This provides a route to 6-amino-2-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives, which are valuable intermediates for the synthesis of a wide range of biologically active compounds.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic substitution reactions, allowing for the introduction of other functional groups.
Potential Pharmacological Applications
The pharmacological profile of this compound hydrochloride has not been extensively reported. However, based on the known activities of the broader tetrahydroisoquinoline class and related benzyl-tetrahydroisoquinolines, several potential applications can be inferred.
Antimicrobial Activity
Tetrahydroisoquinoline derivatives have been widely investigated for their antimicrobial properties.[9][10] The presence of the nitroaromatic moiety may contribute to antibacterial activity, as seen in other classes of antimicrobial agents. For instance, a structurally related complex benzyl-tetrahydroisoquinoline derivative has demonstrated antibacterial activity against several pathogenic strains.[11]
Anticancer Activity
The THIQ scaffold is present in several natural and synthetic compounds with potent anticancer activity.[6] N-benzyltetrahydroisoquinoline derivatives have been investigated as potential anticancer agents targeting the CD44 cell surface glycoprotein, which is involved in cancer cell proliferation and survival.[12] Cytotoxicity assays are a primary method for evaluating the anticancer potential of novel compounds.[1]
Neuropharmacological Effects
Benzyl-tetrahydroisoquinoline alkaloids are known to interact with various targets in the central nervous system. Some have shown affinity for dopamine receptors, suggesting potential applications in neurological and psychiatric disorders.[13] The neuroprotective effects of THIQ derivatives are also an active area of research.[2]
Diagram: Potential Biological Activities
Caption: Inferred biological activities based on related compounds.
Analytical Methodologies
The characterization and quality control of this compound hydrochloride rely on standard analytical techniques.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation. The spectra of related tetrahydroisoquinoline derivatives have been extensively documented, providing a basis for spectral assignment.[8][14][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing an accurate mass measurement.[8][14] Fragmentation patterns can also aid in structural confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretch (if protonated), C-H stretches, aromatic C=C bonds, and the characteristic symmetric and asymmetric stretches of the nitro group (NO₂).[14]
Chromatographic Purity Analysis
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for determining the purity of the compound. A typical method would utilize a C18 column with a gradient elution of water (containing an acid modifier like TFA) and acetonitrile.[8]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing purity, often using silica gel plates and a mixture of ethyl acetate and hexane as the mobile phase.[8]
Workflow: Purity and Identity Confirmation
Caption: Standard analytical workflow for compound characterization.
Safety and Handling
As with any research chemical, proper safety precautions must be observed when handling this compound hydrochloride.
-
General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16]
-
Fire and Explosion Hazard: Nitro compounds can be flammable and may pose an explosion risk under certain conditions. Keep away from heat, sparks, and open flames.
-
Toxicology: The toxicological properties of this specific compound have not been thoroughly investigated. It should be handled as a potentially hazardous substance. In case of exposure, follow standard first-aid measures and seek medical attention.[16]
Conclusion
This compound hydrochloride is a valuable molecule for chemical and pharmacological research. Its synthesis is achievable through established organic chemistry methodologies, and its structure offers multiple points for further derivatization. While specific biological data for this compound is limited, the known activities of the tetrahydroisoquinoline class suggest promising avenues for investigation in antimicrobial, anticancer, and neuroscience research. This guide provides a foundational understanding of its properties and handling, serving as a catalyst for future exploration and application of this intriguing compound.
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The 1,2,3,4-Tetrahydroisoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone in the edifice of medicinal chemistry.[1][2] This heterocyclic scaffold is not merely a synthetic curiosity but a recurring motif in a vast array of natural products and clinically significant pharmaceuticals.[3][4] Its inherent structural rigidity, coupled with the capacity for diverse stereospecific substitutions, renders it a "privileged scaffold" – a molecular framework that can interact with a multitude of biological targets with high affinity and specificity.[3] This guide provides a comprehensive exploration of the THIQ core, from its fundamental synthetic routes to its multifaceted pharmacological applications and the intricate structure-activity relationships that govern its therapeutic potential. We will delve into the causality behind synthetic strategies and assay design, offering field-proven insights for professionals engaged in the art and science of drug discovery.
The 1,2,3,4-Tetrahydroisoquinoline Core: A Structural and Pharmacological Overview
The THIQ nucleus, a fusion of a benzene ring and a piperidine ring, is a prevalent feature in numerous alkaloids isolated from plant and even mammalian sources.[5] This natural prevalence has long hinted at its inherent biocompatibility and diverse biological activities.[5] The THIQ framework's unique three-dimensional conformation allows its substituents to be presented in precise spatial orientations, facilitating interactions with the complex topographies of biological macromolecules.
The pharmacological versatility of THIQ analogs is remarkably broad, encompassing a wide spectrum of therapeutic areas.[1][3] These compounds have demonstrated significant potential as anticancer, neuroprotective, antiviral, antimicrobial, and cardiovascular agents.[3][6][7][8] This wide range of activities underscores the importance of the THIQ scaffold as a foundational element for the design of novel therapeutics.[3]
Synthetic Strategies for Assembling the THIQ Core: A Chemist's Guide
The construction of the THIQ skeleton is a well-trodden path in organic synthesis, with several named reactions providing reliable and versatile access to this crucial scaffold. The choice of synthetic route is often dictated by the desired substitution pattern on both the aromatic and heterocyclic rings.
The Pictet-Spengler Reaction: A Classic for 1-Substituted THIQs
The Pictet-Spengler reaction is a cornerstone of THIQ synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[9][10][11] This reaction is particularly effective for phenylethylamines bearing electron-donating groups on the aromatic ring, which facilitates the electrophilic aromatic substitution step.[12]
Causality in Experimental Design: The choice of acid catalyst is critical. While traditional protocols often employ strong mineral acids like HCl, milder conditions using Lewis acids or even operating under physiological pH in biomimetic approaches have been developed to accommodate sensitive functional groups.[10][13] The selection of the carbonyl component directly determines the substituent at the C-1 position of the resulting THIQ, offering a straightforward handle for SAR studies.
Diagram of the Pictet-Spengler Reaction:
Caption: The Pictet-Spengler reaction pathway.
Experimental Protocol: General Procedure for the Pictet-Spengler Reaction [13]
-
Reactant Dissolution: Dissolve the β-arylethylamine (1.0 eq) and the aldehyde or ketone (1.1-1.5 eq) in a suitable solvent (e.g., toluene, methanol, or dichloromethane).
-
Acid Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid, or a Lewis acid) to the reaction mixture. The choice and amount of acid should be optimized for the specific substrates.
-
Reaction Monitoring: Stir the reaction mixture at a temperature ranging from room temperature to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to afford the desired 1,2,3,4-tetrahydroisoquinoline analog.
The Bischler-Napieralski Reaction: Accessing 3,4-Dihydroisoquinolines and their THIQ Derivatives
The Bischler-Napieralski reaction provides an alternative route to the THIQ core, proceeding through a 3,4-dihydroisoquinoline intermediate.[14][15] This method involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[14][16] The resulting 3,4-dihydroisoquinoline can then be readily reduced to the corresponding THIQ.[4][17]
Causality in Experimental Design: This two-step approach is advantageous when the desired aldehyde for a Pictet-Spengler reaction is unstable or inaccessible. The nature of the acyl group in the starting amide determines the substituent at the C-1 position of the final product. The choice of reducing agent for the second step (e.g., sodium borohydride, catalytic hydrogenation) is crucial for achieving high yields and can be selected to be compatible with other functional groups in the molecule.
Diagram of the Bischler-Napieralski Reaction and Subsequent Reduction:
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Tetrahydroisoquinoline Derivatives: A Privileged Scaffold for Novel Therapeutic Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a "privileged scaffold" in medicinal chemistry, widely present in natural products and forming the backbone of numerous clinically significant pharmaceuticals.[1][2] Its rigid, three-dimensional structure provides an ideal framework for designing ligands that can interact with a diverse array of biological targets with high affinity and selectivity. This guide offers a comprehensive exploration of the key therapeutic targets modulated by THIQ derivatives, delving into the mechanistic underpinnings of their activity in neurodegenerative disorders, oncology, and cardiovascular disease. We will examine the molecular interactions of THIQs with targets such as monoamine oxidases (MAO), cholinesterases (AChE/BuChE), dopamine and sigma receptors, and the KRas oncoprotein. Furthermore, this document provides detailed, field-proven experimental protocols for target identification and validation, quantitative data summaries for structure-activity relationship (SAR) analysis, and visualizations of critical signaling pathways, serving as a vital resource for professionals in drug discovery and development.
Introduction: The Versatility of the THIQ Scaffold
Heterocyclic compounds are cornerstones of modern drug discovery, and among them, the tetrahydroisoquinoline (THIQ) moiety has emerged as a structure of profound importance.[1][3] Found in a wide range of natural alkaloids and synthetic compounds, the THIQ framework exhibits exceptional biological activity against various pathogens and disease states, including neurodegenerative disorders, cancer, and microbial infections.[4][5] This versatility stems from its unique structural properties, which allow for extensive chemical modification and derivatization. This adaptability enables the fine-tuning of its pharmacological profile to engage a multitude of biological targets.[1] For instance, THIQ derivatives have been successfully developed as angiotensin-converting enzyme (ACE) inhibitors for hypertension, anticancer antibiotics, and modulators of central nervous system (CNS) pathways.[1][2] This guide will systematically dissect the most promising therapeutic targets of THIQ derivatives, providing the technical insights necessary to harness their full potential in drug development.
Core Therapeutic Targets & Mechanisms of Action
The broad therapeutic potential of THIQ derivatives is rooted in their ability to modulate a diverse set of protein targets. The following sections detail the primary targets, categorized by therapeutic area.
Neurodegenerative & Psychiatric Disorders
THIQs have shown significant promise in addressing complex neurological conditions by targeting key proteins involved in neurotransmission and neuronal survival.
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters. Their inhibition can increase neurotransmitter levels, a key strategy in treating Parkinson's disease and depression. Many THIQ derivatives are potent and selective inhibitors of both MAO-A and MAO-B.[6] For example, salsolinol and its analogs demonstrate stereoselective competitive inhibition of MAO-A, while other derivatives show marked inhibition of MAO-B.[6][7] The functionalization of the THIQ amine moiety has been shown to be a critical factor in acquiring high affinity and potent inhibitory activity against MAO-B.[8] This interaction is crucial for preventing the degradation of dopamine, thereby offering a neuroprotective effect.[9]
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is the primary therapeutic strategy for Alzheimer's disease. THIQ derivatives have been identified as potent inhibitors of these enzymes.[10][11] The THIQ motif often binds to the peripheral anionic site (PAS) of cholinesterases, contributing to its inhibitory effect.[11] The development of hybrid molecules, such as tacrine-THIQ heterodimers, has led to compounds that potently inhibit AChE activity and enhance neurotransmission, demonstrating the scaffold's utility in designing multi-target agents for complex diseases like Alzheimer's.[11][12]
Dopamine receptors, particularly the D2 and D3 subtypes, are critical targets for treating psychosis and Parkinson's disease.[13] THIQ derivatives have been engineered to act as high-affinity, selective ligands for the D3 receptor.[14][15] A classic D3 pharmacophore often includes an amine-containing region, a linker, and an arylamide moiety, a structure for which the THIQ core is an excellent fit.[15] Certain THIQ compounds display very high D3 receptor affinity (pKi of 8.4) with over 150-fold selectivity against the D2 receptor, highlighting their potential for developing targeted CNS therapies with fewer side effects.[14][16]
Sigma receptors (σ1 and σ2) are implicated in a range of cellular functions and are considered versatile targets for cancer, neurodegeneration, and psychiatric disorders.[17][18] The THIQ scaffold is a privileged platform for designing potent sigma receptor ligands.[19][20] These compounds exhibit high binding affinity, leading to therapeutic effects that include both neuroprotection and antitumor activity.[21]
Oncology
The THIQ scaffold is present in several potent anticancer agents, including the FDA-approved drug Trabectedin.[2] Their mechanisms of action in cancer are diverse, targeting fundamental processes of cell growth and proliferation.[22][23]
The Kirsten rat sarcoma (KRas) viral oncogene homolog is a frequently mutated protein in various cancers, including colorectal, lung, and pancreatic cancers, making it a high-priority therapeutic target.[24] THIQ derivatives have been developed as potent KRas inhibitors.[25] For example, certain derivatives bearing a chloro or trifluoromethyl group on a pendant phenyl ring show significant KRas inhibition in colon cancer cell lines, with IC50 values in the low micromolar range.[25][26] Molecular docking studies suggest these compounds bind directly to pockets on the KRas protein, interfering with its function.[24]
Disruption of microtubule dynamics is a clinically validated anticancer strategy. The natural THIQ alkaloid noscapine and its derivatives exert antitumor effects by inhibiting tubulin polymerization.[24] This action leads to an arrest of the cell cycle and induction of apoptosis in cancer cells.[22][23]
THIQ derivatives can modulate critical cancer-related signaling pathways. Some compounds have been specifically designed to target the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[27] Others have been identified through screens for activity in the KRas-Wnt synthetic lethal context, indicating an ability to interfere with the Wnt signaling pathway, which is crucial in many cancers.[25][26]
Methodologies for Target Identification and Validation
The identification and validation of molecular targets for THIQ derivatives require a robust suite of biochemical and cell-based assays. The causality behind these experimental choices lies in creating a tiered screening cascade, moving from high-throughput biochemical assays to more complex, physiologically relevant cell-based models.
Protocol 1: In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol provides a self-validating system to quantify the inhibitory potential of THIQ derivatives against MAO-B.
Principle: This assay measures the activity of MAO-B by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of amine oxidation, using a fluorometric probe. The signal is directly proportional to enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Reconstitute recombinant human MAO-B enzyme in buffer to a working concentration of 20 µg/mL.
-
Prepare a 2 mM solution of Amplex® Red reagent in DMSO.
-
Prepare a 10 U/mL solution of horseradish peroxidase (HRP) in buffer.
-
Prepare a 20 mM solution of the MAO-B substrate (e.g., benzylamine) in buffer.
-
Prepare test THIQ derivatives in DMSO, creating a 10-point, 3-fold serial dilution starting from 1 mM. Prepare a known inhibitor (e.g., Pargyline) as a positive control.
-
-
Assay Procedure:
-
In a black, 96-well microplate, add 50 µL of MAO-B enzyme solution to each well.
-
Add 2 µL of the serially diluted THIQ derivative or control to the respective wells. Include DMSO-only wells as a negative control (100% activity).
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Prepare a reaction master mix containing Amplex® Red reagent (final conc. 100 µM), HRP (final conc. 1 U/mL), and benzylamine (final conc. 1 mM) in phosphate buffer.
-
Initiate the reaction by adding 50 µL of the master mix to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity every 2 minutes for 30 minutes (Excitation: 535 nm, Emission: 590 nm).
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Normalize the rates to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based KRas Inhibition Assay (Viability)
Principle: This assay assesses the ability of THIQ derivatives to selectively inhibit the proliferation of cancer cells dependent on KRas signaling. A KRas-mutant cell line (e.g., HCT116) is used.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture HCT116 (KRas G13D mutant) cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count.
-
Seed 5,000 cells per well in 90 µL of medium into a clear, 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of THIQ derivatives in culture medium.
-
Add 10 µL of the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (a known KRas pathway inhibitor).
-
Incubate the plate for 72 hours.
-
-
Viability Assessment (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability versus the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Data Synthesis & Structure-Activity Relationships (SAR)
The therapeutic efficacy of THIQ derivatives is highly dependent on their substitution patterns. Collating quantitative data from various studies allows for the elucidation of structure-activity relationships (SAR), guiding the design of more potent and selective molecules.
Table 1: Inhibitory Activity of THIQ Derivatives on Neurological Targets
| Compound Class | Target | Potency (Kᵢ / IC₅₀) | Selectivity | Reference |
|---|---|---|---|---|
| Salsolidine (R-enantiomer) | MAO-A | 6 µM (Kᵢ) | Selective for MAO-A | [6] |
| Carnegine (R-enantiomer) | MAO-A | 2 µM (Kᵢ) | Selective for MAO-A | [6] |
| 2-Methyl-THIQ | MAO-B | 1 µM (Kᵢ) | Selective for MAO-B | [6] |
| N-Aryl-THIQ (3c) | AChE | 0.8 µM (IC₅₀) | - | [11] |
| N-Aryl-THIQ (3i) | BuChE | 1.2 µM (IC₅₀) | - | [11] |
| Indolylpropenamido-THIQ (31) | Dopamine D3 | pKᵢ = 8.4 | 150-fold vs D2 |[14] |
Table 2: Anticancer Activity of THIQ Derivatives
| Compound ID | Target/Cell Line | Potency (IC₅₀ / GI₅₀) | Mechanism | Reference |
|---|---|---|---|---|
| GM-3-18 | KRas (HCT116) | 0.9 µM - 10.7 µM | KRas Inhibition | [25][26] |
| GM-3-121 | Anti-angiogenesis | 1.72 µM | VEGF Pathway | [26] |
| Noscapine | Tubulin | ~16 µM | Tubulin Polymerization Inhibition | [24] |
| Dioxigenated THIQ (14) | KRas (RKO) | Best in series | KRas Inhibition |[24] |
SAR Insights:
-
For MAO Inhibition: Stereochemistry is critical, with the R-enantiomers of many THIQs showing higher potency against MAO-A. N-methylation and specific aromatic substitutions can shift selectivity towards MAO-B.[6]
-
For KRas Inhibition: Electronegative groups, such as chloro (GM-3-18) and trifluoromethyl, on a phenyl substituent significantly enhance KRas inhibitory activity in colon cancer cell lines.[25][26]
-
For Dopamine Receptor Affinity: The nature of the arylamide "tail" group and substitutions on the THIQ core are crucial for achieving high affinity and selectivity for the D3 over the D2 receptor.[14][15]
Conclusion & Future Directions
Tetrahydroisoquinoline derivatives represent a remarkably versatile and privileged scaffold for the development of novel therapeutics. Their proven ability to potently and selectively modulate a wide range of targets—from enzymes like MAO and AChE to receptors like dopamine and sigma, and challenging oncoproteins like KRas—positions them at the forefront of modern drug discovery. The extensive body of research highlights clear structure-activity relationships that can guide the rational design of next-generation clinical candidates.
Future efforts should focus on leveraging this knowledge to develop multi-target ligands, which could offer superior efficacy in complex multifactorial diseases such as Alzheimer's and cancer.[3][28] Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds will be critical for translating their in vitro potency into in vivo success.[3] The continued exploration of the THIQ chemical space promises to uncover new therapeutic agents with unique mechanisms of action, addressing significant unmet medical needs.[2]
References
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- (n.d.). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors.
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- (n.d.). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties.
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- (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- NIH. (n.d.). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC.
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- PubMed. (2015). Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats. Pharmacology, 95(1-2), 87-94.
- NIH. (2024). Targeting Alzheimer's Disease: Evaluating the Efficacy of C-1 Functionalized N-Aryl-Tetrahydroisoquinolines as Cholinergic Enzyme Inhibitors and Promising Therapeutic Candidates.
- (2022). Design and Synthesis of N-Arylated Heliamine Analogues with Selective Inhibitory Activity against Monoamine Oxidase B. ACS Omega.
- (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
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- PubMed. (1976). A comparison of 6,7-dihydroxytetrahydroisoquinoline, salsolinol and tetrahydropapaveroline as inhibitors of monoamine oxidase within the adrenergic nerve plexus of the isolated mouse atrium. Res Commun Chem Pathol Pharmacol, 13(2), 217-24.
- (n.d.). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present).
- ResearchGate. (n.d.). Comprehensive pathway of THIQ derivatives through various mechanisms of...
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- OUCI. (2021). A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice. European Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif.
- PubMed. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorg Med Chem Lett, 9(2), 179-84.
- PubMed Central. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity.
- MDPI. (n.d.). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids.
- NIH. (n.d.). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. PMC.
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- (2021). New tetrahydroisoquinoline-based D3R ligands with an o -xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters.
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An In-depth Technical Guide to 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, a key intermediate in synthetic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, structural elucidation, and potential applications of this versatile molecule, grounding all claims in established scientific literature.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and pharmacologically active compounds.[1][2] Its rigid structure and synthetic tractability have made it a focal point for the development of novel therapeutics. The introduction of a nitro group at the 6-position and a benzyl group at the 2-position of the THIQ skeleton, as in this compound, offers unique opportunities for further functionalization and modulation of its biological activity. This guide will explore the synthesis, characterization, and known applications of this specific derivative, providing a foundation for its use in research and development.
Synthesis of this compound
The synthesis of the this compound core can be approached through established methods for constructing the tetrahydroisoquinoline ring system, followed by functionalization. The two most prominent methods for the core synthesis are the Pictet-Spengler and Bischler-Napieralski reactions.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound would involve the formation of the tetrahydroisoquinoline ring, followed by N-benzylation and nitration, or a convergent approach where the necessary substituents are introduced on the starting materials.
Caption: Retrosynthetic pathways for this compound.
Synthetic Methodologies
2.2.1. Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[3] For the synthesis of the 6-nitro-tetrahydroisoquinoline core, a plausible starting material would be 2-(4-nitrophenyl)ethan-1-amine.
Experimental Protocol: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline (Illustrative)
-
To a solution of 2-(4-nitrophenyl)ethan-1-amine (1 eq.) in a suitable solvent (e.g., toluene), add paraformaldehyde (1.1 eq.).
-
Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-nitro-1,2,3,4-tetrahydroisoquinoline.
2.2.2. N-Benzylation
The subsequent N-benzylation of the 6-nitro-1,2,3,4-tetrahydroisoquinoline intermediate can be achieved using standard procedures.
Experimental Protocol: N-Benzylation of 6-Nitro-1,2,3,4-tetrahydroisoquinoline (Illustrative)
-
Dissolve 6-nitro-1,2,3,4-tetrahydroisoquinoline (1 eq.) in a suitable solvent (e.g., acetonitrile or DMF).
-
Add a base (e.g., potassium carbonate or triethylamine, 2-3 eq.).
-
Add benzyl bromide or benzyl chloride (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Caption: Synthetic workflow for this compound.
Structural Elucidation and Characterization
The unambiguous identification and characterization of this compound are crucial for its use in further applications. A combination of spectroscopic techniques is employed for this purpose.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆N₂O₂ | |
| Molecular Weight | 268.31 g/mol | |
| Appearance | Pale yellow solid | |
| Melting Point | 110-115 °C | |
| Solubility | Soluble in common organic solvents |
The hydrochloride salt is also commercially available.[4]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇ClN₂O₂ | [4] |
| Molecular Weight | 304.77 g/mol | [4] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and tetrahydroisoquinoline rings, as well as the aliphatic protons of the tetrahydroisoquinoline core. The chemical shifts and coupling constants would be indicative of the substitution pattern. A detailed 2D NMR analysis (COSY, HSQC, HMBC) would be necessary for unambiguous assignment of all proton and carbon signals.[7]
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to all 16 carbon atoms in the molecule, with the chemical shifts being influenced by the electron-withdrawing nitro group and the aromatic rings.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present in the molecule.[8] Key expected absorption bands include:
-
N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
C=C stretching (aromatic): Bands around 1450-1600 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound.[8] The fragmentation pattern observed in the mass spectrum can provide further structural information. The molecular ion peak (M⁺) would be expected at m/z 268.
Applications in Research and Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
Intermediate for Antibacterial Agents
The tetrahydroisoquinoline scaffold is a known pharmacophore in various antibacterial agents.[9] The nitro group in this compound can be readily reduced to an amino group, which can then be further functionalized to generate a library of compounds for antibacterial screening. The reduction of the nitro group is a key step in the synthesis of many bioactive molecules.[10]
Precursor for Anticancer Compounds
Numerous tetrahydroisoquinoline derivatives have been investigated for their anticancer properties.[2][11] The 6-nitro substituent can act as a handle for introducing other functional groups or can itself contribute to the biological activity. The synthesis of novel tetrahydroisoquinoline analogs from this compound could lead to the discovery of new anticancer agents.
Safety and Handling
As a nitro-containing aromatic compound, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related nitro compounds can be toxic and should be handled in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, should be worn at all times.
Conclusion
This compound is a synthetically accessible and versatile intermediate with significant potential in medicinal chemistry. Its structural features, including the reactive nitro group and the benzyl substituent, make it an attractive starting point for the synthesis of novel compounds with potential antibacterial and anticancer activities. This guide provides a foundational understanding of its synthesis, characterization, and applications, intended to facilitate its use in further research and development endeavors.
References
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- Faheem, et al. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 795-819.
- Miller, D. D., et al. (1977, July). Synthesis and biological evaluation of a tetrahydroisoquinoline derivative possessing selective beta2-adrenergic agonist activity. Journal of Medicinal Chemistry, 20(7), 891-894.
- Reddy, T. J., et al. (2022, September 26). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13486–13500.
- Al-Hiari, Y. M., et al. (2025, February 21).
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry.
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- Kumar, A., et al. (2023).
- Al-Hiari, Y. M., et al. (2022). New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation.
- Ivanov, I., et al. (2016). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 21(11), 1450.
- Unknown. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
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- Unknown. (n.d.). Application of I.R.
- Favi, G., et al. (2011). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
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- Al-Hiari, Y. M., et al. (2009). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.
- Głowacka, I. E., et al. (2023, April 4). Diastereoselective Synthesis of (–)
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PubChem. (n.d.). 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]
- Faheem, et al. (2021, April 28). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(8), 915-934.
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The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Substituted Tetrahydroisoquinolines
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the foundational structure of numerous natural products and synthetic pharmaceuticals.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of substituted THIQs. It is intended for researchers, scientists, and drug development professionals, offering a blend of historical context, detailed synthetic protocols, and insights into the structure-activity relationships (SAR) that drive their diverse biological activities. We will explore the seminal Bischler-Napieralski and Pictet-Spengler reactions, their mechanistic underpinnings, and the modern advancements that have enabled the asymmetric synthesis of these crucial compounds. Furthermore, this guide will delve into the vast therapeutic landscape of THIQ derivatives, with a particular focus on their applications as anticancer agents.
A Historical Perspective: The Dawn of Tetrahydroisoquinoline Synthesis
The journey into the rich field of tetrahydroisoquinoline chemistry began in the late 19th and early 20th centuries, driven by the desire to understand and synthesize naturally occurring alkaloids. Two groundbreaking reactions laid the foundation for virtually all subsequent work in this area: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.
The Bischler-Napieralski Reaction: An Intramolecular Cyclization
In 1893, August Bischler and Bernard Napieralski reported an intramolecular electrophilic aromatic substitution reaction that cyclized β-arylethylamides into 3,4-dihydroisoquinolines.[3][4][5] This reaction, typically carried out under refluxing acidic conditions with a dehydrating agent, provided a powerful tool for constructing the isoquinoline core.[6][7] The resulting dihydroisoquinolines can be readily reduced to the corresponding tetrahydroisoquinolines. The versatility of this reaction has made it a mainstay in the synthesis of a wide array of alkaloids and other biologically active molecules.[6]
The Pictet-Spengler Reaction: A Landmark Condensation
Nearly two decades later, in 1911, Amé Pictet and Theodor Spengler discovered a reaction that would become one of the most important methods for synthesizing tetrahydroisoquinolines.[8] They found that a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure, to form a THIQ.[8][9] The original reaction involved the condensation of phenylethylamine with dimethoxymethane in the presence of hydrochloric acid.[8][10] The Pictet-Spengler reaction is essentially a special case of the Mannich reaction and has proven to be incredibly versatile, applicable to a wide range of substrates and conditions.[8]
Foundational Synthetic Methodologies: Protocols and Mechanistic Insights
The enduring utility of the Bischler-Napieralski and Pictet-Spengler reactions lies in their reliability and adaptability. Understanding the nuances of these protocols is critical for any scientist working with THIQs.
The Bischler-Napieralski Reaction: A Step-by-Step Protocol
The Bischler-Napieralski reaction proceeds via the cyclization of a β-arylethylamide. The choice of dehydrating agent and reaction conditions is crucial for achieving high yields and minimizing side reactions.
Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative
-
Materials:
-
β-phenylethylamide derivative (1.0 eq)
-
Anhydrous solvent (e.g., toluene, acetonitrile, or dichloromethane)
-
Dehydrating agent (e.g., phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or triflic anhydride (Tf₂O))[3][7]
-
(For reduction to THIQ) Reducing agent (e.g., sodium borohydride (NaBH₄))
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-phenylethylamide and the anhydrous solvent.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the dehydrating agent (e.g., POCl₃, 1.1-1.5 eq) to the stirred solution. Causality Note: The dehydrating agent activates the amide carbonyl, making it susceptible to intramolecular electrophilic attack by the aromatic ring. Using an excess ensures complete activation.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 80-110 °C, depending on the solvent) for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Causality Note: Heating provides the necessary activation energy for the cyclization and subsequent dehydration to form the dihydroisoquinoline.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred mixture of ice and a base (e.g., concentrated ammonium hydroxide or saturated sodium bicarbonate solution) to neutralize the acid.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.
-
Purify the crude product by column chromatography on silica gel.
-
Reduction to Tetrahydroisoquinoline: Dissolve the purified 3,4-dihydroisoquinoline in methanol and cool to 0 °C.
-
Add sodium borohydride (1.5-2.0 eq) portion-wise. Causality Note: NaBH₄ is a mild reducing agent that selectively reduces the imine bond of the dihydroisoquinoline to an amine, yielding the THIQ.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate to yield the crude tetrahydroisoquinoline, which can be further purified by chromatography or recrystallization.
-
Mechanism of the Bischler-Napieralski Reaction
The reaction is believed to proceed through the formation of a nitrilium ion intermediate.
Caption: Mechanism of the Bischler-Napieralski Reaction.
The Pictet-Spengler Reaction: A Step-by-Step Protocol
The Pictet-Spengler reaction offers a more direct route to tetrahydroisoquinolines. The reaction conditions can be varied from strongly acidic to near-physiological pH, depending on the reactivity of the substrates.
Experimental Protocol: Synthesis of a 1-Substituted Tetrahydroisoquinoline
-
Materials:
-
β-arylethylamine (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or methanol)[11]
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl), or a Lewis acid)[11][12]
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve the β-arylethylamine in the chosen anhydrous solvent.
-
Add the aldehyde or ketone to the solution at room temperature.
-
Add the acid catalyst (e.g., TFA, 1.1 eq) to the reaction mixture. Causality Note: The acid catalyzes the formation of an iminium ion, which is a much more reactive electrophile than the corresponding imine, thus facilitating the ring closure.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-24 hours. Monitor the reaction's progress by TLC. The optimal temperature and time will depend on the reactivity of the substrates.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is basic.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroisoquinoline.[11][12]
-
Mechanism of the Pictet-Spengler Reaction
The reaction proceeds through the initial formation of an iminium ion, followed by an intramolecular electrophilic addition to the aromatic ring.
Caption: Mechanism of the Pictet-Spengler Reaction.
The Advent of Asymmetry: Chiral Tetrahydroisoquinolines
Many biologically active THIQs are chiral, and their pharmacological activity is often dependent on a specific enantiomer. This has driven the development of asymmetric variations of both the Bischler-Napieralski and Pictet-Spengler reactions.
Asymmetric Bischler-Napieralski Reaction
The asymmetric synthesis of THIQs via the Bischler-Napieralski reaction typically involves the diastereoselective reduction of a prochiral 3,4-dihydroisoquinolinium salt intermediate using a chiral reducing agent or a chiral catalyst. Alternatively, a chiral auxiliary can be incorporated into the starting β-phenylethylamide.
Asymmetric Pictet-Spengler Reaction
The asymmetric Pictet-Spengler reaction has been more extensively studied and can be achieved through several strategies:[9]
-
Substrate Control: Using an enantiomerically pure β-arylethylamine or aldehyde.[9]
-
Auxiliary Control: Attaching a chiral auxiliary to the nitrogen of the β-arylethylamine.
-
Catalyst Control: Employing a chiral Brønsted acid or Lewis acid catalyst to control the stereochemistry of the cyclization.[13]
The development of organocatalyzed asymmetric Pictet-Spengler reactions has been a significant advancement, offering a metal-free and often highly enantioselective route to chiral THIQs.[13][14]
Biological Significance and Therapeutic Applications
Substituted tetrahydroisoquinolines exhibit a remarkable diversity of biological activities, making them a cornerstone of modern drug discovery.[2][15][16]
A Privileged Scaffold in Medicinal Chemistry
The rigid, bicyclic structure of the THIQ core allows it to interact with a wide range of biological targets with high affinity and selectivity.[2] This "privileged" status has led to the development of THIQ-based drugs for a variety of therapeutic areas.
| Drug Class | Example | Mechanism of Action |
| Antihypertensives | Quinapril[2][15][17] | Angiotensin-Converting Enzyme (ACE) Inhibitor[2] |
| Debrisoquine[18] | Adrenergic neuron blocking agent | |
| Anticancer Agents | Various Natural & Synthetic THIQs[19][20] | Inhibition of tubulin polymerization, induction of apoptosis, etc.[19][20][21] |
| Antiparkinsonian | Apomorphine[15] | Dopamine agonist |
| Skeletal Muscle Relaxants | Tubocurarine[15][22] | Nicotinic acetylcholine receptor antagonist |
| Antitussives | Noscapine[15] | Sigma-1 receptor agonist |
Tetrahydroisoquinolines in Cancer Therapy
A significant area of research focuses on the anticancer properties of THIQ derivatives, both from natural sources and synthetic origins.[19][20][23] These compounds can exert their cytotoxic effects through various mechanisms, including:
-
Inhibition of Tubulin Polymerization: Disrupting the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[19]
-
Induction of Apoptosis: Triggering programmed cell death through various signaling pathways.[19][21]
-
DNA Intercalation and Damage: Some THIQ alkaloids can bind to DNA, interfering with replication and transcription.
-
Enzyme Inhibition: Targeting specific enzymes that are crucial for cancer cell survival and proliferation.
Structure-Activity Relationship (SAR) Insights for Anticancer THIQs
The development of potent anticancer THIQs relies on understanding their structure-activity relationships. For example, in a series of 5,8-disubstituted tetrahydroisoquinolines that inhibit M. tb ATP synthase, a general trend of improved potency with increased lipophilicity was observed.[24] Furthermore, the nature and position of substituents on the THIQ core can significantly impact activity and selectivity.[24][25]
Caption: Key factors influencing the anticancer activity of THIQs.
Conclusion
From their discovery over a century ago, substituted tetrahydroisoquinolines have evolved from chemical curiosities to indispensable tools in organic synthesis and medicinal chemistry. The foundational Bischler-Napieralski and Pictet-Spengler reactions have been refined and expanded, now enabling the efficient and stereoselective synthesis of a vast array of complex molecules. The inherent biological activity of the THIQ scaffold continues to inspire the development of new therapeutics, particularly in the ongoing fight against cancer. As our understanding of the intricate interactions between these molecules and their biological targets deepens, the future of THIQ-based drug discovery remains exceptionally bright.
References
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Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PubMed Central. Available at: [Link]
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Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PubMed Central. Available at: [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]
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Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available at: [Link]
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Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Taylor & Francis Online. Available at: [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]
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Organocatalyzed Asymmetric Pictet‐Spengler Reactions. ResearchGate. Available at: [Link]
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Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. PubMed. Available at: [Link]
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The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed. Available at: [Link]
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Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. PubMed. Available at: [Link]
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Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. PubMed Central. Available at: [Link]
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The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Papharma. Available at: [Link]
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The Asymmetric Pictet-Spengler Reaction. Bentham Science. Available at: [Link]
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Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central. Available at: [Link]
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Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate. Available at: [Link]
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Pictet–Spengler reaction. Wikipedia. Available at: [Link]
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The Asymmetric Pictet-Spengler Reaction. Ingenta Connect. Available at: [Link]
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Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]
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Bischler napieralski reaction. Slideshare. Available at: [Link]
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Pictet–Spengler Reaction for the Chemical Synthesis of Strictosidine. Springer Nature Experiments. Available at: [Link]
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Bischler–Napieralski reaction. Grokipedia. Available at: [Link]
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3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO. National Institutes of Health. Available at: [Link]
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The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. MDPI. Available at: [Link]
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Antitumor tetrahydroisoquinoline marine natural products. ResearchGate. Available at: [Link]
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Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate. Available at: [Link]
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Bischler-Napieralski Reaction. YouTube. Available at: [Link]
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Synthesis of novel angiotensin converting enzyme inhibitor quinapril and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types. PubMed. Available at: [Link]
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Tetrahydroisoquinoline. Wikipedia. Available at: [Link]
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The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. Available at: [Link]
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Synthesis of novel angiotensin converting enzyme inhibitor quinapril and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types. BioGRID. Available at: [Link]
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Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. PubMed Central. Available at: [Link]
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Bischler–Napieralski reaction. Wikipedia. Available at: [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]
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Methodological & Application
Synthesis of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline from 2-[2-(hydroxymethyl)-5-nitrophenyl]ethanol
An Application Guide for the Synthesis of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
Abstract
This document provides a comprehensive technical guide for the synthesis of this compound, a valuable scaffold in medicinal chemistry and materials science. The protocol outlines a robust two-stage synthetic strategy starting from 2-[2-(hydroxymethyl)-5-nitrophenyl]ethanol. The described methodology is designed for researchers in organic synthesis and drug development, emphasizing mechanistic understanding, operational safety, and rigorous product validation. The synthesis proceeds via an initial dihalogenation of the starting diol, followed by a tandem intermolecular and intramolecular nucleophilic substitution with benzylamine to construct the target heterocyclic core.
Introduction and Synthetic Strategy
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in numerous natural products and pharmacologically active molecules. The N-benzyl substituted variant, specifically this compound, serves as a key intermediate for further functionalization, particularly through modification of the nitro group.[1]
While classical methods like the Pictet-Spengler[2] or Bischler-Napieralski[3] reactions are common for THIQ synthesis, they are not directly applicable to the specified starting material, 2-[2-(hydroxymethyl)-5-nitrophenyl]ethanol. This guide therefore details a more suitable and efficient approach:
-
Stage 1: Activation via Dihalogenation: The two hydroxyl groups of the starting diol are poor leaving groups. They are first converted into reactive alkyl chlorides using thionyl chloride (SOCl₂). This creates a di-halo intermediate, 1-(2-chloroethyl)-2-(chloromethyl)-4-nitrobenzene, which is highly susceptible to nucleophilic attack.
-
Stage 2: Tandem SN2 Cyclization: The di-chloro intermediate is reacted with benzylamine. This proceeds via a sequential, two-step nucleophilic substitution. An initial intermolecular SN2 reaction forms a secondary amine, which then undergoes a rapid intramolecular SN2 cyclization to forge the six-membered heterocyclic ring, yielding the final product.
This strategy offers a direct and high-yielding pathway from a readily accessible, non-amine precursor.
Reaction Scheme and Mechanism
The overall transformation is depicted below. The first step involves the activation of both benzylic and primary alcohol functionalities. Thionyl chloride is an excellent choice for this transformation as it produces gaseous byproducts (SO₂ and HCl), which simplifies the reaction workup.[4] The subsequent cyclization is driven by the formation of a stable six-membered ring.
Caption: Overall two-stage synthetic pathway.
Mechanistic Rationale:
-
Stage 1 (Dihalogenation): The reaction with SOCl₂ proceeds via the formation of chlorosulfite intermediates from both alcohols. The subsequent attack by a chloride ion occurs in an SN2 fashion for the primary alcohol and likely an SNi or SN1 mechanism for the benzylic alcohol, which is stabilized by the aromatic ring. The use of a non-polar solvent like toluene and heat drives the reaction to completion.[5]
-
Stage 2 (Cyclization): Benzylamine acts as the nucleophile. The benzylic chloride is more reactive than the primary alkyl chloride towards SN2 displacement, so the initial intermolecular attack occurs at the benzylic position. The resulting secondary amine is now perfectly positioned for a rapid intramolecular cyclization onto the chloroethyl side-chain. A non-nucleophilic base like triethylamine (Et₃N) is used to scavenge the two equivalents of HCl generated during the tandem substitution, preventing the protonation and deactivation of the benzylamine nucleophile.
Detailed Experimental Protocols
Safety Notice: This procedure involves hazardous materials. All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemically resistant gloves, must be worn at all times.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (per 10 mmol scale) | Notes |
| 2-[2-(hydroxymethyl)-5-nitrophenyl]ethanol | N/A | 213.19 | 2.13 g (10 mmol) | Starting Material |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 1.6 mL (22 mmol, 2.2 eq) | Acrid smell, corrosive. Handle with care. |
| Toluene, Anhydrous | 108-88-3 | 92.14 | 50 mL | Solvent for Stage 1 |
| Benzylamine | 100-46-9 | 107.15 | 1.2 mL (11 mmol, 1.1 eq) | Corrosive, lachrymator. |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.5 mL (25 mmol, 2.5 eq) | Base/HCl scavenger. |
| Acetonitrile (CH₃CN), Anhydrous | 75-05-8 | 41.05 | 50 mL | Solvent for Stage 2 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | As needed | Aqueous workup |
| Brine | N/A | N/A | As needed | Aqueous workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Drying agent |
| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | As needed | Flash chromatography |
| Ethyl Acetate / Hexanes | Various | Various | As needed | TLC and chromatography mobile phase |
Stage 1: Synthesis of 1-(2-chloroethyl)-2-(chloromethyl)-4-nitrobenzene
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-[2-(hydroxymethyl)-5-nitrophenyl]ethanol (2.13 g, 10 mmol).
-
Solvent Addition: Add 50 mL of anhydrous toluene to the flask. Stir the mixture to form a suspension.
-
Reagent Addition: In the fume hood, carefully add thionyl chloride (1.6 mL, 22 mmol) dropwise to the stirring suspension at room temperature. The addition is exothermic, and HCl gas will evolve. Ensure the condenser is fitted with a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution).
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Allow the mixture to cool to room temperature. Carefully evaporate the toluene and excess thionyl chloride under reduced pressure. Caution: The residue contains the crude di-chloro intermediate, which is a potential irritant and lachrymator. Do not remove from the fume hood.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be quickly filtered through a short plug of silica gel, eluting with 10% ethyl acetate in hexanes, to remove baseline impurities. The resulting product is typically a pale yellow oil or low-melting solid.
Stage 2: Synthesis of this compound
-
Setup: To the flask containing the crude di-chloro intermediate from Stage 1, add a magnetic stir bar and 50 mL of anhydrous acetonitrile.
-
Base and Nucleophile Addition: Add triethylamine (3.5 mL, 25 mmol) to the solution, followed by the dropwise addition of benzylamine (1.2 mL, 11 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours (overnight). The formation of triethylamine hydrochloride salt will be visible as a white precipitate. Monitor the reaction by TLC until the intermediate has been consumed.
-
Workup:
-
Evaporate the acetonitrile under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM, 50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution of 10% to 30% ethyl acetate in hexanes is typically effective. Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a pale yellow solid.[1]
Experimental Workflow
Caption: Step-by-step experimental and purification workflow.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: Pale yellow crystalline powder.[1]
-
Melting Point: Expected range of 110-115 °C.[1]
-
TLC: Rf value will depend on the exact mobile phase composition (e.g., in 20% EtOAc/Hexanes). The product spot should be UV active.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include:
-
Aromatic protons on the nitro-substituted ring (approx. 7.0-8.1 ppm).
-
Aromatic protons of the N-benzyl group (approx. 7.2-7.4 ppm).
-
A singlet for the benzylic CH₂ of the N-benzyl group (approx. 3.6-3.8 ppm).
-
A singlet for the C1-H₂ protons of the THIQ core (approx. 3.5-3.7 ppm).
-
Two triplets for the C3-H₂ and C4-H₂ protons of the THIQ core (approx. 2.7-3.0 ppm).
-
-
¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to all 15 unique carbons.
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 269.1285.
References
-
Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry. Available at: [Link]
-
Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Available at: [Link]
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Characterization of N-Substituted Tetrahydroiso-quinoline Derivatives via a Pictet-Spengler Condensation. Journal of Applied Solution Chemistry and Modeling. Available at: [Link]
-
Catalytic Asymmetric Pictet-Spengler Reactions Toward Tetrahydroisoquinolines. University of Cologne. Available at: [Link]
-
Synthesis of 3,4-dihydroisoquinolines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. Available at: [Link]
-
Synthesis and Characterization of N-Substituted Tetrahydroisoquinoline Derivatives via a Pictet-Spengler Condensation. Amanote Research. Available at: [Link]
-
View of Synthesis and Characterization of N-Substituted Tetrahydroiso-quinoline Derivatives via a Pictet-Spengler Condensation. Lifescience Global. Available at: [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Science. Available at: [Link]
-
Synthesis of 2-acetyl-7-benzylthio-8-nitro-1,2,3,4-tetrahydroisoquinoline. PrepChem.com. Available at: [Link]
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Help with thionyl chloride halogenation. Reddit. Available at: [Link]
-
Preparation of alkyl halides & related (RX). Organic Chemistry 1: An open textbook. Available at: [Link]
-
How can alkene be converted to a trans-vicinal diol? What is a mechanism for the reaction? Quora. Available at: [Link]
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Geranyl chloride. Organic Syntheses Procedure. Available at: [Link]
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
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Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. PubMed. Available at: [Link]
-
Reaction of benzylamine derivatives with acetimidoyl chloride. ResearchGate. Available at: [Link]
-
Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine. National Institutes of Health. Available at: [Link]
-
Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine. RSC Publishing. Available at: [Link]
-
Intramolecular Cyclization of N-[2-(cyclopen-1-en-1-yl)phenyl]benzamide using Deuterium Chloride. Chemistry of Heterocyclic Compounds. Available at: [Link]
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The Strategic Utility of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline in Modern Organic Synthesis
The tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2] Among the vast array of THIQ derivatives, 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline emerges as a particularly versatile and strategic building block. Its unique trifunctional nature, possessing a readily cleavable N-benzyl protecting group, a modifiable nitro functionality on the aromatic ring, and the inherent reactivity of the tetrahydroisoquinoline core, offers a wealth of opportunities for synthetic chemists. This application note provides an in-depth guide to the strategic application of this compound in organic synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction to a Versatile Synthetic Intermediate
This compound, available commercially as its hydrochloride salt (CAS No: 1256483-34-7), is a pale yellow crystalline powder. Its strategic importance lies in the orthogonal reactivity of its key functional groups, which can be addressed sequentially to construct complex molecular architectures. The N-benzyl group serves as a robust protecting group that can be removed under specific conditions, while the C6-nitro group is a powerful electron-withdrawing group that can be readily transformed into an amino group, opening avenues for a diverse range of further functionalization.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇ClN₂O₂ | [3] |
| Molecular Weight | 304.77 g/mol | [3] |
| Appearance | Pale yellow crystalline powder | |
| Solubility | Good solubility in methanol and ethyl acetate; limited in water |
Synthetic Accessibility
The synthesis of this compound is conceptually straightforward, typically involving a two-step sequence: the formation of the 2-benzyl-1,2,3,4-tetrahydroisoquinoline core followed by regioselective nitration.
Synthesis of the 2-Benzyl-1,2,3,4-tetrahydroisoquinoline Precursor
The synthesis of the N-benzylated tetrahydroisoquinoline core can be achieved through established methodologies such as the Pictet-Spengler or Bischler-Napieralski reactions.[1][4] A common approach involves the reaction of a β-phenylethylamine derivative with a suitable aldehyde or its equivalent, followed by cyclization and reduction. For the synthesis of the 2-benzyl-THIQ precursor, a direct benzylation of 1,2,3,4-tetrahydroisoquinoline or a reductive amination of a suitable precursor with benzaldehyde can be employed.
Regioselective Nitration
The introduction of the nitro group at the C6 position is a critical step. The directing effects of the substituents on the aromatic ring guide the regioselectivity of the electrophilic aromatic substitution. Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions to favor the formation of the 6-nitro isomer.[4] The N-benzyl group, being an activating group, influences the position of nitration.
Caption: General synthetic approach to the title compound.
Key Synthetic Transformations and Protocols
The true synthetic power of this compound is unlocked through the selective manipulation of its functional groups.
Reduction of the Nitro Group: Gateway to C6-Functionalization
The reduction of the nitro group to a primary amine is a pivotal transformation, yielding 6-amino-2-benzyl-1,2,3,4-tetrahydroisoquinoline. This amino group serves as a handle for a wide array of subsequent reactions, including diazotization, acylation, alkylation, and the formation of heterocyclic rings.
Protocol: Catalytic Hydrogenation for Nitro Group Reduction
This protocol is a standard and highly efficient method for the reduction of aromatic nitro groups.
Materials:
-
This compound hydrochloride
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound hydrochloride (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium).
-
The flask is then connected to a hydrogen source (e.g., a balloon or a hydrogenation apparatus).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloride salt, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford 6-amino-2-benzyl-1,2,3,4-tetrahydroisoquinoline.
Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high yields and minimal side products. The choice of palladium on carbon as the catalyst is due to its high activity and selectivity for this transformation.
N-Debenzylation: Unveiling the Secondary Amine
The removal of the N-benzyl group is essential for introducing substituents at the nitrogen atom or for the synthesis of N-unsubstituted tetrahydroisoquinolines. Catalytic transfer hydrogenation is a common and effective method for this transformation.
Protocol: Catalytic Transfer Hydrogenation for N-Debenzylation
This method avoids the need for a pressurized hydrogen gas setup and can be more convenient for laboratory-scale synthesis.
Materials:
-
2-Benzyl-6-amino-1,2,3,4-tetrahydroisoquinoline (or the nitro precursor)
-
Palladium on carbon (10% Pd/C) or Palladium black
-
Cyclohexene or Formic acid/Triethylamine as the hydrogen donor
-
Ethanol (EtOH) or Methanol (MeOH)
Procedure:
-
Dissolve the N-benzylated tetrahydroisoquinoline (1.0 eq) in ethanol or methanol.
-
Add the palladium catalyst (10% Pd/C or palladium black).
-
Add the hydrogen donor, such as cyclohexene (a large excess is typically used) or a mixture of formic acid and triethylamine.[5]
-
The reaction mixture is heated to reflux and stirred until the debenzylation is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the catalyst is removed by filtration through Celite.
-
The filtrate is concentrated under reduced pressure to yield the debenzylated product. Further purification by column chromatography may be necessary.
Causality: Catalytic transfer hydrogenation utilizes an organic molecule as a source of hydrogen, which is transferred to the substrate on the surface of the catalyst. This method is often milder than direct hydrogenation and can be advantageous when other reducible functional groups are present.
Caption: Sequential functional group transformations.
Applications in the Synthesis of Bioactive Molecules
The strategic functional handles of this compound make it a valuable precursor for the synthesis of a wide range of biologically active molecules, including potential antimicrobial and anticancer agents.[4]
Synthesis of Novel Antimicrobial Agents
The 6-amino-tetrahydroisoquinoline core, readily accessible from the title compound, is a key pharmacophore in the development of new antimicrobial agents. The amino group can be further derivatized to introduce functionalities that enhance interaction with bacterial targets.
Example Synthetic Scheme:
Caption: A general route to potential antimicrobial agents.
Precursor for Anticancer Drug Candidates
The tetrahydroisoquinoline nucleus is present in several classes of anticancer agents. The ability to functionalize both the C6 position and the nitrogen atom of the THIQ ring system allows for the generation of diverse libraries of compounds for screening against various cancer cell lines.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined and orthogonally reactive functional groups provide a robust platform for the construction of complex and biologically relevant molecules. The synthetic protocols outlined in this application note offer a practical guide for researchers to harness the full potential of this strategic intermediate in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.
References
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Kunjiappan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13861-13887. [Link]
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Haynes, A. K., et al. (2011). The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and related heterocycles as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 and E. coli nitroreductase. Bioorganic & Medicinal Chemistry Letters, 21(24), 7447-7450. [Link]
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Ivaylova, D., et al. (2019). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 24(19), 3521. [Link]
- U.S. Patent No. 4,966,904. (1990). Substituted tetrahydroisoquinoline compounds, and process for producing them, and composition containing them.
- U.S. Patent No. 4,727,146. (1988). Synthesis of chiral 1-benzyl-1,2,3,4-tetra-hydroisoquinolines by asymmetric reduction.
-
Rew, Y., et al. (2004). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 45(18), 3747-3749. [Link]
- U.S. Patent No. 3,654,282. (1972). 1 2 3 4-tetrahydro-isoquinoline 1-carboxylic acids.
- U.S. Patent No. 2,651,635. (1953). Preparation of 1-benzyl-1:2:3:4:5:6:7:8-octahydro-isoquinoline.
- European Patent No. EP 1751111 B1. (2005). Substituted 1,2,3,4-tetrahydroisoquinoline derivatives.
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Al-Hiari, Y. M., et al. (2018). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Pharmaceutical Sciences, 11(1). [Link]
-
de la Fuente, A., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(8), 1563-1570. [Link]
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Al-Hiari, Y. M., et al. (2011). Synthesis of Substituted benzyl-N-acyl-1,2,3,4-Tetrahydroisoquinoline Derivatives and Investigation the Lithiation-Alkylation Chemistry. The University of Jordan Journals. [Link]
-
Whittaker, M., et al. (1999). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 4(11), 323-331. [Link]
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Bull, S. D., et al. (2001). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 3(11), 1673-1676. [Link]
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Naicker, T., et al. (2011). (S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o648. [Link]
-
Kulpa, K., et al. (2021). Bioalkylation Strategies to Synthesize Allylated Tetrahydroisoquinolines by Using Norcoclaurine Synthase and O-Methyltransferases. ChemBioChem, 22(10), 1796-1801. [Link]
-
Anwer, M. K., et al. (1989). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 181-184. [Link]
-
PubChem. (n.d.). (S)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-phenyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
Gergely, A., et al. (2024). Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives. RSC Advances, 14(26), 18635-18651. [Link]
-
Zhang, Y., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(5), 2266-2354. [Link]
-
Szatmári, I., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids. Beilstein Journal of Organic Chemistry, 17, 2511-2519. [Link]
-
Gáspár, A., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. Molecules, 28(8), 3359. [Link]
-
Zhang, T., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(1), 24. [Link]
-
Pál, L., et al. (2021). Photocatalytic deaminative benzylation and alkylation of tetrahydroisoquinolines with N-alkylpyrydinium salts. Beilstein Journal of Organic Chemistry, 17, 1856-1863. [Link]
-
Fodor, K., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13579-13590. [Link]
-
Wessig, P., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts, 11(1), 89. [Link]
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Application Notes & Protocols: The Strategic Use of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline as a Versatile Chemical Intermediate
Introduction: The Value Proposition of a Privileged Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmacologically active molecules.[1][2][3] Its rigid, three-dimensional structure provides an excellent framework for orienting functional groups in precise vectors to interact with biological targets. Within this important class of compounds, 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline emerges as a particularly strategic intermediate for researchers and drug development professionals.
This guide provides an in-depth look at the practical applications of this intermediate. Its utility is derived from two key, orthogonally reactive functional handles:
-
The 6-Nitro Group : This powerful electron-withdrawing group serves as a masked amine. It can be chemoselectively reduced to a primary aniline, providing a nucleophilic site for a wide range of subsequent derivatizations, including acylation, sulfonylation, and C-N bond-forming reactions.[4][5][6]
-
The N-Benzyl Group : A robust and common protecting group for the secondary amine of the THIQ core.[7] It directs the regioselectivity of certain reactions and can be removed under specific conditions to reveal the N-H for further modification or as a final step in the synthesis of a target molecule.
By leveraging the distinct reactivity of these two groups, chemists can execute complex, multi-step synthetic sequences with a high degree of control, making this intermediate an invaluable building block in the construction of novel chemical entities.
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are paramount in any experimental workflow. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 208589-95-1 | |
| Molecular Formula | C₁₆H₁₆N₂O₂ | [4] |
| Molecular Weight | 268.31 g/mol | [8][9][10] |
| Appearance | Pale yellow crystalline powder | |
| Solubility | Limited in water; soluble in methanol, ethyl acetate | |
| Melting Point | 110-115 °C |
Safety & Handling: The presence of the nitro group imparts potential energetic properties to the molecule.
-
Caution: The compound may be sensitive to shock and friction.
-
Handling: Use in a well-ventilated fume hood. Employ standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container at room temperature, away from heat and sources of ignition.
Synthesis of the Intermediate: Building the Core Scaffold
The construction of the THIQ scaffold is a well-established field in organic synthesis. The two most prominent name reactions for this purpose are the Pictet-Spengler and the Bischler-Napieralski reactions.[1][11]
-
Pictet-Spengler Reaction : This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[12][13][14] It is a direct method to form the saturated THIQ ring system.
-
Bischler-Napieralski Reaction : This pathway involves the cyclodehydration of a β-phenethylamide using a strong dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline.[15][16][17] This intermediate imine must then be reduced (e.g., with NaBH₄) to yield the final THIQ.[1]
For the synthesis of this compound, a logical sequence involves the formation of the N-benzylated THIQ core followed by regioselective nitration.
Protocol 3.1: Synthesis via Pictet-Spengler and Nitration
This protocol is a representative, multi-step procedure. Causality: We protect the amine first to prevent side reactions and then perform the Pictet-Spengler cyclization, which is often a high-yielding method for this scaffold. The final nitration must be performed under carefully controlled conditions to favor substitution at the 6-position, which is electronically activated.[18]
Step 1: N-Benzylation of β-Phenylethylamine
-
To a stirred solution of β-phenylethylamine (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Benzyl-β-phenylethylamine.
Step 2: Pictet-Spengler Cyclization
-
Dissolve N-Benzyl-β-phenylethylamine (1.0 eq) in a suitable solvent such as toluene.
-
Add aqueous formaldehyde (37 wt. %, 1.5 eq) followed by trifluoroacetic acid (2.0 eq).
-
Heat the mixture to 80-90 °C and stir vigorously for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction, carefully neutralize with aqueous sodium bicarbonate solution, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by chromatography to yield 2-Benzyl-1,2,3,4-tetrahydroisoquinoline.
Step 3: Regioselective Nitration
-
Caution: This step involves strong, corrosive acids and an exothermic reaction. Perform in a clean, dry flask equipped with a dropping funnel and a thermometer, and cool in an ice-salt bath.
-
Add concentrated sulfuric acid to the flask and cool to -5 to 0 °C.
-
Slowly add 2-Benzyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in portions, ensuring the internal temperature does not exceed 5 °C.
-
Prepare a nitrating mixture by adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Very slowly and carefully pour the reaction mixture onto crushed ice.
-
Basify the resulting slurry by the slow addition of concentrated ammonium hydroxide until pH > 9.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over sodium sulfate, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography to afford this compound as a pale yellow solid.
Core Applications: Strategic Transformations of the Intermediate
The true value of this compound lies in its capacity for controlled, sequential derivatization.
Transformation 1: Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is arguably the most critical and widely used transformation of this intermediate. The resulting 6-amino derivative is a versatile precursor for a host of new analogs.
Rationale for Method Selection:
-
Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method, often providing high yields.[5][19] However, it is not compatible with functional groups that can also be reduced, and it will likely cleave the N-benzyl group simultaneously.
-
Metal/Acid Reduction (Fe/HCl, SnCl₂/HCl): These methods are highly chemoselective for the nitro group in the presence of benzyl protecting groups and other functionalities.[19] They are robust, scalable, and generally preferred when preserving the N-benzyl group is desired.
Protocol 4.1.1: Chemoselective Nitro Reduction with Iron
-
Suspend this compound (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add a catalytic amount of ammonium chloride or a few drops of concentrated hydrochloric acid to initiate the reaction.
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously. The reaction is often accompanied by a color change from yellow to colorless. Monitor by TLC (2-4 hours).
-
Upon completion, cool the reaction and filter it hot through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.
-
Concentrate the combined filtrate under reduced pressure.
-
Add water and basify with sodium carbonate, then extract with ethyl acetate or dichloromethane.
-
Dry the organic layer, concentrate, and purify as needed to yield 6-Amino-2-benzyl-1,2,3,4-tetrahydroisoquinoline.
Transformation 2: N-Debenzylation
Removal of the N-benzyl group is often a final step to unmask the secondary amine, which can be critical for biological activity or allow for the introduction of alternative N-substituents.
Rationale for Method Selection:
-
Catalytic Hydrogenolysis (H₂/Pd-C): This is the most common and effective method for N-debenzylation.[7] It is clean, and the byproduct (toluene) is easily removed. Critical Consideration: This method is incompatible with the nitro group. Therefore, debenzylation must be performed on a substrate where the nitro group has already been reduced and, if necessary, the resulting amine has been protected or derivatized.
-
Base-Promoted Oxidation (KOtBu/DMSO/O₂): For substrates incompatible with hydrogenation, alternative methods exist, such as using potassium tert-butoxide in DMSO with oxygen. This can be effective for various nitrogen heterocycles.[7]
Protocol 4.2.1: N-Debenzylation via Hydrogenolysis
-
Dissolve the N-benzyl THIQ substrate (e.g., a derivative of the 6-amino compound from Protocol 4.1.1) in a suitable solvent like methanol or ethanol.
-
Add palladium on carbon (10% Pd/C, approx. 5-10 mol% Pd) to the solution.
-
Place the reaction vessel in a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (via balloon or from a pressurized source).
-
Stir the reaction vigorously under a hydrogen atmosphere at room temperature until TLC analysis shows complete consumption of the starting material.
-
Carefully purge the system with nitrogen again.
-
Filter the reaction mixture through Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate to yield the debenzylated product.
Summary of Key Transformations
The following table summarizes the typical conditions for the pivotal reactions discussed in this guide.
| Transformation | Reagents & Conditions | Typical Yield | Key Considerations |
| Synthesis (Nitration) | HNO₃, H₂SO₄, 0 °C | 70-85% | Strict temperature control is crucial for regioselectivity and safety. |
| Nitro Reduction | Fe, NH₄Cl, EtOH/H₂O, Reflux | 85-95% | Highly chemoselective. Preserves the N-benzyl group. |
| N-Debenzylation | H₂, 10% Pd/C, MeOH, rt | >90% | Must be performed after nitro group reduction. Incompatible with reducible groups. |
Conclusion: A Strategic Asset for Chemical Synthesis
This compound is more than just a chemical; it is a strategic platform for the efficient construction of molecular diversity. By understanding the distinct reactivity of its nitro and benzyl functionalities, researchers can design and execute logical synthetic routes to complex target molecules. The protocols and data presented herein provide a robust framework for leveraging this versatile intermediate in drug discovery and chemical biology programs.
References
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Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. Available from: [Link]
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Name-Reaction.com. Pictet-Spengler reaction. Available from: [Link]
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Meutermans, W., et al. (1998). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. The Journal of Organic Chemistry, 63(24), 8823–8833. Available from: [Link]
-
Wanner, M. J., et al. (2010). Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 75(15), 5127–5135. Available from: [Link]
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Centurion University. Synthesis of isoquinolines. CUTM Courseware. Available from: [Link]
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Wikipedia. Bischler–Napieralski reaction. Available from: [Link]
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Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]
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Whaley, W. M., & Hartung, W. H. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. Available from: [Link]
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Master Organic Chemistry. (2018). Reduction of Nitro Groups. Available from: [Link]
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Schönbauer, D., et al. (2020). Photocatalytic deaminative benzylation and alkylation of tetrahydroisoquinolines with N-alkylpyrydinium salts. reposiTUm. Available from: [Link]
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Wikipedia. Reduction of nitro compounds. Available from: [Link]
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Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13354-13385. Available from: [Link]
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Grokipedia. Reduction of nitro compounds. Available from: [Link]
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PrepChem.com. Synthesis of 2-acetyl-7-benzylthio-8-nitro-1,2,3,4-tetrahydroisoquinoline. Available from: [Link]
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Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]
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Science of Synthesis. (2017). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme. Available from: [Link]
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Mol-Instincts. methyl 2-(4-nitrobenzyl)-1,2,3,4-tetrahydro-6-isoquinolinyl ether. Available from: [Link]
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Schönbauer, D., et al. (2020). Photocatalytic deaminative benzylation and alkylation of tetrahydroisoquinolines with N-alkylpyrydinium salts. Beilstein Journal of Organic Chemistry, 16, 809-817. Available from: [Link]
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Al-Hiari, Y. M., et al. (2007). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 12(7), 1349-1361. Available from: [Link]
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Schönbauer, D., et al. (2020). Photocatalytic deaminative benzylation and alkylation of tetrahydroisoquinolines with N-alkylpyrydinium salts. Beilstein Journal of Organic Chemistry, 16, 809-817. Available from: [Link]
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Schönbauer, D., et al. (2020). Photocatalytic deaminative benzylation and alkylation of tetrahydroisoquinolines with N-alkylpyrydinium salts. PubMed, 32395184. Available from: [Link]
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Alajarín, R., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(8), 1535-1543. Available from: [Link]
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Li, J., et al. (2024). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Molecules, 29(10), 2329. Available from: [Link]
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Gizińska, M., et al. (2021). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 26(11), 3373. Available from: [Link]
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El-Naggar, M. M., et al. (2023). New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. Scientific Reports, 13(1), 3020. Available from: [Link]
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Application Note: Spectroscopic Characterization of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
Introduction
2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline is a derivative of the tetrahydroisoquinoline core, a structural motif present in a wide array of natural products and pharmacologically active molecules.[1] The introduction of a nitro group and a benzyl substituent significantly influences its chemical properties and potential biological activity, making its unambiguous structural confirmation a critical step in research and development. This application note provides a comprehensive guide to the spectroscopic analysis of this compound, detailing the expected data from ¹H NMR, ¹³C NMR, IR, and MS, along with standardized protocols for data acquisition. The synergistic use of these techniques provides a self-validating system for the complete structural elucidation of the title compound.
Molecular Structure
Figure 1: Chemical structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.
A. Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).[2]
-
-
2D NMR (Optional but Recommended): Acquire COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to confirm proton-proton and proton-carbon correlations, respectively.
B. Predicted ¹H NMR Data and Interpretation
The ¹H NMR spectrum will exhibit distinct signals for the aromatic protons of both the benzyl and tetrahydroisoquinoline rings, as well as the aliphatic protons of the tetrahydroisoquinoline core and the benzylic methylene group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-5, H-7, H-8 | 7.9 - 7.0 | m | 3H | Aromatic protons on the nitro-substituted ring, deshielded by the electron-withdrawing nitro group.[3] |
| Benzyl-Ar-H | 7.4 - 7.2 | m | 5H | Aromatic protons of the benzyl group, appearing in a typical range for monosubstituted benzene rings.[4] |
| Benzyl-CH₂ | ~ 3.8 | s | 2H | Benzylic protons adjacent to the nitrogen atom.[5] The singlet nature arises from free rotation and the absence of adjacent chiral centers.[6] |
| H-1 | ~ 3.7 | t | 2H | Methylene protons adjacent to the nitrogen atom in the tetrahydroisoquinoline ring. |
| H-3 | ~ 2.9 | t | 2H | Methylene protons adjacent to the aromatic ring. |
| H-4 | ~ 2.8 | t | 2H | Methylene protons adjacent to the benzylic carbon C-1. |
C. Predicted ¹³C NMR Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the number and electronic environment of all carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (if present as impurity) | > 160 | Carbonyl carbons are highly deshielded. |
| Aromatic C-NO₂ | 148 - 145 | Quaternary carbon attached to the electron-withdrawing nitro group. |
| Aromatic C (Quaternary) | 140 - 120 | Quaternary carbons in the aromatic rings. |
| Aromatic CH | 130 - 110 | Aromatic carbons bearing a hydrogen atom.[2] |
| Benzyl-CH₂ | ~ 60 | Benzylic carbon adjacent to nitrogen. |
| C-1 | ~ 50 | Aliphatic carbon adjacent to nitrogen. |
| C-3, C-4 | 30 - 25 | Aliphatic carbons in the tetrahydroisoquinoline ring. |
II. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
A. Experimental Protocol: IR
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
B. Predicted IR Data and Interpretation
The IR spectrum of this compound will be dominated by absorptions from the nitro group, the aromatic rings, and the secondary amine within the tetrahydroisoquinoline ring.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3350 - 3310 | Weak-Medium | Characteristic of a secondary amine.[7] May be absent if the nitrogen is fully substituted as in the title compound. In this case, the absence of a peak in this region is a key diagnostic feature. |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Stretching vibrations of C-H bonds on the aromatic rings.[8] |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Stretching vibrations of C-H bonds in the tetrahydroisoquinoline ring and the benzyl methylene group. |
| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong | Characteristic strong absorption for an aromatic nitro group due to the large change in dipole moment.[9][10][11] |
| Symmetric NO₂ Stretch | 1360 - 1290 | Strong | The second characteristic strong absorption for an aromatic nitro group.[9][10] |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Skeletal vibrations of the aromatic rings.[8] |
| C-N Stretch | 1335 - 1250 | Medium-Strong | Stretching vibration of the C-N bond in the aromatic amine moiety.[7][12] |
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.
A. Experimental Protocol: MS
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and its fragments.
-
Tandem MS (MS/MS) (Optional): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain a more detailed fragmentation pattern.
B. Predicted MS Data and Fragmentation
The mass spectrum will show the molecular ion peak and several characteristic fragment ions resulting from the cleavage of specific bonds. The molecular weight of C₁₆H₁₆N₂O₂ is 268.31 g/mol .
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 268.
-
Key Fragmentation Pathways:
-
Loss of Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da).[13] This would result in fragment ions at m/z = 222 (M - NO₂) and m/z = 238 (M - NO).
-
Benzylic Cleavage: Cleavage of the bond between the benzyl group and the nitrogen atom can lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z = 91. This is often a very prominent peak in the mass spectra of benzyl-containing compounds.[14]
-
Retro-Diels-Alder (RDA) Fragmentation: The tetrahydroisoquinoline ring can undergo a characteristic RDA fragmentation, leading to the loss of a neutral molecule.[15]
-
Loss of H: A peak at m/z = 267 (M-1) is also possible due to the loss of a hydrogen atom.
-
Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.
IV. Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of this compound relies on the convergent evidence from all three spectroscopic techniques.
Figure 3: Integrated workflow for the spectroscopic confirmation of the target compound.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive approach for the structural characterization of this compound. ¹H and ¹³C NMR establish the precise connectivity of the carbon and hydrogen atoms. IR spectroscopy confirms the presence of key functional groups, particularly the diagnostic nitro group absorptions. Mass spectrometry verifies the molecular weight and offers additional structural insights through predictable fragmentation patterns. This multi-technique approach ensures high confidence in the structural assignment, which is fundamental for any further studies in drug discovery and development.
References
- NMR Chemical Shifts. (n.d.).
- The proposed fragmentation behaviours of benzyltetrahydroisoquinoline and aporphine (a), ipecac (b), chelidonine (c), and bisbenzyltetrahydroisoquinoline (d). (n.d.). ResearchGate.
- IR Spectroscopy Tutorial: Nitro Groups. (n.d.).
- Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- NMR Chart. (n.d.).
- hil8_sln.html. (n.d.).
- NO2 Stretching in Nitrocompounds. (n.d.). Scribd.
- 6-Nitro-1,2,3,4-tetrahydroquinoline - SpectraBase. (n.d.).
- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (n.d.). ResearchGate.
- Mass Spectrometry: Fragmentation. (n.d.).
- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online.
- 1H splitting pattern of benzyl CH2 protons. (2018). Chemistry Stack Exchange.
- IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. (n.d.).
- Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. (n.d.). ResearchGate.
- Infrared Spectroscopy. (n.d.).
- New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. (n.d.). PMC - NIH.
- Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). ACS Omega.
- The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... (n.d.). ResearchGate.
- Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (n.d.).
- Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online.
- 6-Nitro-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem.
- IR Spectroscopy Tutorial: Amines. (n.d.).
- Table of Characteristic IR Absorptions. (n.d.).
- Gas-phase fragmentation analysis of nitro-fatty acids. (n.d.). PubMed.
- Functional Group Chemical Shifts in NMR Spectroscopy for Organic Chemistry. (2015). YouTube.
- Infrared Spectrometry. (n.d.). MSU chemistry.
- Infrared Spectroscopy. (n.d.). MSU chemistry.
- Fragmentation of different functional groups. (n.d.). Slideshare.
- Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds. (n.d.). Benchchem.
- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). MDPI.
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High-Purity Isolation of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline using Optimized Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the efficient purification of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, a key synthetic intermediate in pharmaceutical research. The methodology centers on optimized normal-phase flash column chromatography, a technique prized for its balance of speed and resolution in preparative-scale separations.[1][2] We will detail the entire workflow, from the initial mobile phase development using Thin-Layer Chromatography (TLC) to the final isolation of the target compound. The causality behind critical experimental choices, such as the selection of a basic modifier to mitigate peak tailing and the use of a gradient elution for optimal separation, is thoroughly explained. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for obtaining this compound in high purity.
Introduction and Significance
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[3][4] The specific derivative, this compound, serves as a valuable building block in the synthesis of more complex molecules, including potential antibacterial agents.[5] The presence of the nitro group offers a functional handle for further chemical transformations, such as reduction to an amine, enabling the construction of diverse compound libraries.
Given its role as a precursor, the purity of this compound is paramount, as impurities can lead to unwanted side reactions and complicate the characterization of downstream products. Flash column chromatography is the method of choice for this purification task, offering a significant improvement in speed and efficiency over traditional gravity chromatography by using positive pressure to drive the mobile phase through the stationary phase.[1] This document presents a robust protocol that has been optimized to address the specific chemical nature of the target compound, ensuring high recovery and purity.
Compound Properties and Safety Imperatives
A thorough understanding of the physicochemical properties of the target compound is essential for developing a successful purification strategy and ensuring laboratory safety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₆N₂O₂ (Free Base) | [5] |
| Molecular Weight | 268.31 g/mol (Free Base) | [5] |
| CAS Number | 208589-95-1 (Free Base) | [5] |
| Appearance | Pale yellow crystalline powder | [5] |
| Solubility | Good solubility in methanol, ethyl acetate, and dichloromethane; limited water solubility. | [5] |
| Key Functional Groups | Tertiary amine (basic), Nitro group (electron-withdrawing), Aromatic rings. | N/A |
⚠️ CRITICAL SAFETY WARNING: The presence of the nitro functional group renders this compound potentially sensitive to shock and friction and may pose an explosion risk under certain conditions. All handling must be conducted in a well-ventilated fume hood, using explosion-proof equipment where necessary. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. Store the compound in a tightly sealed container away from heat and ignition sources.[5]
The Chromatographic Principle: A Mechanistic Overview
This protocol employs normal-phase flash chromatography, a separation technique based on the principle of adsorption.[6]
-
Stationary Phase: A polar adsorbent, in this case, silica gel (SiO₂), is used. The surface of silica gel is rich in silanol groups (Si-OH), which are polar and slightly acidic.
-
Mobile Phase: A non-polar or moderately polar solvent system (the eluent) flows through the stationary phase.
-
Mechanism of Separation: The crude sample is introduced at the top of the column. As the mobile phase flows through, a partitioning equilibrium is established for each component between the stationary and mobile phases.[6]
-
Polar compounds interact more strongly with the polar silica gel and are adsorbed more tightly. They spend less time in the mobile phase and therefore move down the column slowly.
-
Non-polar compounds have a weaker affinity for the silica gel and a higher affinity for the less polar mobile phase. They are eluted from the column more quickly.
-
For this compound, the basic tertiary amine can interact strongly and sometimes irreversibly with the acidic silanol groups on the silica surface. This can lead to significant peak tailing and poor recovery. To counteract this, a small amount of a competitive base, such as triethylamine (TEA), is added to the mobile phase. The TEA neutralizes the most acidic sites on the silica, ensuring that the target compound elutes as a sharp, symmetrical band.[7]
Method Development via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, TLC is used to rapidly screen and optimize the solvent system. The goal is to find a mobile phase composition that provides good separation between the target compound and its impurities, with the target compound having an Rf value of approximately 0.2-0.4.[7][8] An Rf in this range typically translates well to a preparative column, allowing for efficient elution without requiring excessively large solvent volumes.
Caption: Workflow for solvent system optimization using TLC.
Protocol 1: TLC Analysis
-
Prepare several test eluents with varying ratios of ethyl acetate (polar) in hexanes (non-polar) (e.g., 10%, 20%, 30% EtOAc). To each, add 0.1% triethylamine (v/v).
-
Using a capillary tube, spot a dilute solution of the crude reaction mixture onto the baseline of a silica gel TLC plate.
-
Place the plate in a sealed chamber containing a small amount of a test eluent.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the separated spots under a UV lamp (254 nm).
-
Calculate the Retention Factor (Rf) = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Adjust the eluent polarity until the target compound has an Rf of ~0.3. This will be the starting eluent for the flash column.
Detailed Protocol: Preparative Flash Chromatography
This protocol is designed for the purification of approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.
Materials & Equipment
Table 2: Required Materials and Equipment
| Category | Item |
| Glassware | Glass chromatography column (~4 cm diameter), round-bottom flasks, test tubes or fraction collector vials, separatory funnel (for gradient). |
| Stationary Phase | Silica Gel 60 (230-400 mesh).[7] |
| Solvents & Reagents | Hexanes (HPLC grade), Ethyl Acetate (HPLC grade), Triethylamine (TEA), Dichloromethane (DCM), Crude this compound. |
| Equipment | Fume hood, compressed air or nitrogen source with regulator, TLC plates and chamber, UV lamp, rotary evaporator. |
Step-by-Step Purification Procedure
Caption: Step-by-step workflow for the flash chromatography process.
-
Column Packing (Wet Slurry Method):
-
Place a small cotton or glass wool plug at the bottom of the column and add a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of ~100 g of silica gel in ~250 mL of the initial, least polar eluent (e.g., 9:1 Hexanes:EtOAc + 0.1% TEA), as determined by TLC.[8]
-
With the column stopcock closed, pour the slurry into the column. Open the stopcock to drain some solvent while tapping the column gently to ensure even packing and remove air bubbles.
-
Apply gentle pressure with compressed air to firmly pack the bed. Do not let the top of the silica bed run dry.[9]
-
Add another ~1 cm layer of sand on top of the packed silica to prevent disturbance during solvent addition.
-
-
Sample Preparation (Dry Loading):
-
Dissolve ~1 g of the crude compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add 5-10 g of silica gel to this solution and mix well.
-
Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained. This adsorbs the compound onto the silica.[2]
-
Carefully add this powder as an even layer on top of the sand in the packed column.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the initial eluent.
-
Using a pressure regulator, apply gentle air or nitrogen pressure (5-10 PSI) to the top of the column to achieve a steady flow rate (e.g., 5-10 cm/minute drop in solvent level).[9]
-
Begin collecting fractions (e.g., 20 mL per test tube).
-
Gradually increase the polarity of the eluent (gradient elution). This can be done by slowly adding a more polar solvent mixture (e.g., 1:1 Hexanes:EtOAc + 0.1% TEA) to the solvent reservoir on top of the column. This ensures that less polar impurities elute first, followed by the target compound, and finally the highly polar impurities.[1]
-
-
Analysis and Isolation:
-
Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution of the product.
-
Fractions containing only the pure desired compound (single spot at the correct Rf) should be combined in a larger flask.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Expected Results and Troubleshooting
Following this protocol should yield the target compound with >95% purity, as determined by ¹H NMR or LC-MS analysis.
Table 3: Typical Purification Parameters
| Parameter | Recommended Value | Rationale |
| Crude Load | 1.0 g | N/A |
| Silica Gel Mass | 100 g | A 100:1 ratio of silica to crude is a robust starting point for difficult separations.[8] |
| Column Diameter | 4 cm | Provides adequate surface area for a 1 g load. |
| Initial Eluent | 10% EtOAc in Hexanes + 0.1% TEA | Should correspond to an Rf of ~0.3 for the target compound. |
| Final Eluent | 40% EtOAc in Hexanes + 0.1% TEA | Ensures elution of the target compound and more polar impurities. |
| Expected Yield | >85% (dependent on crude purity) | N/A |
Table 4: Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column was overloaded.- Column packed unevenly (channeling). | - Re-optimize eluent with TLC.- Reduce the amount of crude material.- Repack the column carefully, ensuring no air bubbles. |
| Peak Tailing | - Acidic silica interacting with the basic amine. | - Ensure 0.1-0.5% triethylamine is present in the eluent. |
| Compound Won't Elute | - Eluent is not polar enough. | - Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). |
| Cracked Silica Bed | - Column ran dry during packing or running. | - Always keep the solvent level above the top of the silica bed. |
Conclusion
This application note provides a validated and detailed protocol for the chromatographic purification of this compound. By employing a systematic approach starting with TLC-based method development and utilizing a dry-loading technique with a gradient elution, researchers can consistently obtain this important synthetic intermediate in high purity and yield. The key to success lies in the careful selection of the mobile phase and the inclusion of a basic modifier to ensure symmetrical peak shape and efficient elution of the target amine.
References
- MDPI. (n.d.). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study.
- ChemShuttle. (n.d.). This compound.
- PubMed Central. (n.d.). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones.
- RSC Publishing. (n.d.). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction.
- Chemical Communications (RSC Publishing). (n.d.). Enantioselective synthesis of tetrahydroisoquinoline derivatives via chiral-at-metal rhodium complex catalyzed [3+2] cycloaddition.
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Nitro Compounds.
- MDPI. (n.d.). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.
- SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
- University of Calgary, Department of Chemistry. (n.d.). Column chromatography.
- Phenomenex. (2025). Flash Chromatography: Principles & Applications.
- College of Engineering Safety, University of Wisconsin-Madison. (n.d.). Standard operating procedure Flash column chromatography.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- ACS Publications. (1982). Determination of tetrahydroisoquinolines by reversed-phase liquid chromatography with gradient elution and amperometric detection.
- YMC. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column.
- Hrčak. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.
- CymitQuimica. (n.d.). This compound hydrochloride.
- Vibrant Pharma Inc. (n.d.). 2-Benzyl-6-nitro-1,2,3,4-tetrahydro-isoquinoline hydrochloride.
-
Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. Retrieved from [Link]
Sources
- 1. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
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- 4. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 9. orgsyn.org [orgsyn.org]
Application Notes and Protocols: Utilizing the Bischler-Napieralski Reaction for Tetrahydroisoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous alkaloids and pharmacologically active compounds.[1][2] Its prevalence in nature and its ability to interact with a wide range of biological targets have made the synthesis of THIQ derivatives a cornerstone of drug discovery and development.[2] The Bischler-Napieralski reaction, a classic yet powerful transformation, provides a robust and versatile method for constructing the isoquinoline framework, which upon subsequent reduction, yields the valuable tetrahydroisoquinoline skeleton.[3][4] This guide offers an in-depth exploration of the Bischler-Napieralski reaction for THIQ synthesis, providing both the theoretical underpinnings and practical, field-proven protocols for its successful implementation.
Mechanistic Insights: Understanding the "Why" Behind the Reaction
The Bischler-Napieralski reaction is fundamentally an intramolecular electrophilic aromatic substitution.[2][3][5] It involves the cyclization of a β-arylethylamide using a condensing agent, typically under acidic conditions and with heating, to form a 3,4-dihydroisoquinoline.[3][4] This intermediate is then reduced to the target tetrahydroisoquinoline.
Two primary mechanistic pathways are generally considered, their prevalence depending on the specific reaction conditions and the nature of the condensing agent.[6]
-
Mechanism I: The Dichlorophosphoryl Imine-Ester Intermediate: In this pathway, the amide carbonyl oxygen attacks the condensing agent (e.g., phosphorus oxychloride, POCl₃), forming a highly reactive intermediate. A subsequent intramolecular electrophilic attack by the electron-rich aromatic ring onto the activated imine-ester, followed by elimination, yields the 3,4-dihydroisoquinoline.[6]
-
Mechanism II: The Nitrilium Ion Intermediate: This pathway involves the formation of a highly electrophilic nitrilium ion intermediate prior to cyclization.[3][7] Detailed studies suggest that this mechanism often accounts for the reaction's course, especially at elevated temperatures.[8]
The choice of dehydrating agent is critical and is dictated by the reactivity of the β-arylethylamide substrate.[5] For electron-rich aromatic rings, standard reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are effective.[3][8] However, for less activated systems, more potent conditions, such as P₂O₅ in refluxing POCl₃, may be necessary.[2][6] Modern variations of the reaction employ milder reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine, allowing for lower reaction temperatures.[3]
Visualizing the Core Mechanism
Caption: The Bischler-Napieralski reaction pathway to tetrahydroisoquinolines.
Experimental Protocols: From Theory to Practice
The successful synthesis of tetrahydroisoquinolines via the Bischler-Napieralski reaction hinges on careful execution of a two-stage process: the initial cyclization to the dihydroisoquinoline, followed by the reduction of the imine functionality.
Protocol 1: Classical Bischler-Napieralski Cyclization
This protocol is a general guideline for the cyclization of an electron-rich β-arylethylamide using phosphorus oxychloride.
Materials:
-
β-arylethylamide (1.0 equiv)
-
Anhydrous toluene or acetonitrile
-
Phosphorus oxychloride (POCl₃) (2.0-3.0 equiv)
-
Crushed ice
-
Concentrated sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-arylethylamide in an appropriate volume of anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: At room temperature, add the phosphorus oxychloride dropwise to the stirred solution. An ice bath can be used to control any exothermic reaction.
-
Cyclization: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Basify the acidic aqueous solution with a concentrated base until the pH is above 9.
-
Extraction: Extract the aqueous layer with an organic solvent. Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Purification: Concentrate the dried organic solution under reduced pressure. The crude 3,4-dihydroisoquinoline can be purified by silica gel chromatography or recrystallization.
Protocol 2: Reduction of 3,4-Dihydroisoquinoline to 1,2,3,4-Tetrahydroisoquinoline
This protocol describes a standard sodium borohydride reduction of the imine intermediate.
Materials:
-
3,4-Dihydroisoquinoline (1.0 equiv)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (1.5-2.0 equiv)
-
Water
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the crude or purified 3,4-dihydroisoquinoline in methanol in a round-bottom flask.
-
Reduction: Cool the solution in an ice bath (0 °C). Add sodium borohydride portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The resulting crude tetrahydroisoquinoline can be purified by silica gel chromatography.
Data Presentation: Reagent and Condition Selection
| Dehydrating Agent | Substrate Suitability | Typical Conditions | Notes |
| POCl₃ | Electron-rich β-arylethylamides | Reflux in toluene or acetonitrile | The most common and cost-effective reagent. |
| P₂O₅ | Electron-rich and some less activated amides | Reflux in an inert solvent | A stronger dehydrating agent than POCl₃. |
| P₂O₅ in POCl₃ | Electron-deficient β-arylethylamides | Reflux | Harsh conditions, necessary for unreactive substrates.[2][6] |
| Tf₂O / 2-chloropyridine | Wide range of substrates, including sensitive ones | Low temperatures (-20 °C to 0 °C) in CH₂Cl₂ | Milder conditions, often leading to cleaner reactions and higher yields.[3][5] |
| Polyphosphoric acid (PPA) | Electron-rich β-arylethylamides | High temperatures (100-150 °C) | Can serve as both solvent and catalyst. |
Troubleshooting and Practical Considerations
While the Bischler-Napieralski reaction is robust, researchers may encounter challenges. Understanding these potential pitfalls and their solutions is key to successful synthesis.
-
Low or No Yield:
-
Deactivated Aromatic Ring: The primary reason for low yields is often an electron-poor aromatic ring.[5] The presence of electron-withdrawing groups hinders the crucial electrophilic aromatic substitution step. The use of stronger dehydrating agents or switching to a more modern, milder protocol can sometimes overcome this limitation.[5]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, POCl₃ alone may not be sufficient.[5] Employing P₂O₅ or a mixture of P₂O₅ in POCl₃ can enhance reactivity.[2]
-
-
Side Reactions:
-
Retro-Ritter Reaction: The most significant side reaction is the fragmentation of the nitrilium ion intermediate to form a styrene derivative.[2][5][8] This is particularly problematic when the resulting styrene is highly conjugated.[8] To mitigate this, using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[2][8] An alternative approach involves using oxalyl chloride to generate an N-acyliminium intermediate, which is less prone to this fragmentation pathway.[2][8]
-
Tar Formation: Overheating or prolonged reaction times can lead to decomposition and the formation of intractable tars.[5] Careful monitoring of the reaction and using the minimum necessary temperature and time are crucial.
-
-
Regioselectivity:
-
In cases of unsymmetrically substituted β-arylethylamides, the cyclization can potentially occur at two different positions on the aromatic ring. The regiochemical outcome is generally governed by electronic and steric factors, with cyclization favoring the more electron-rich and sterically accessible position.
-
Visualizing the Experimental Workflow
Caption: A generalized experimental workflow for tetrahydroisoquinoline synthesis.
Comparative Analysis: Bischler-Napieralski vs. Pictet-Spengler
For the synthesis of tetrahydroisoquinolines, the Pictet-Spengler reaction is another widely used and powerful method. The choice between these two reactions depends on the available starting materials and the desired substitution pattern on the final product.
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction |
| Starting Materials | β-arylethylamide | β-arylethylamine and an aldehyde or ketone |
| Key Reagents | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O)[1] | Protic or Lewis acid catalyst (e.g., HCl, TFA) |
| Initial Product | 3,4-Dihydroisoquinoline (an imine)[1] | 1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle) |
| Subsequent Steps | Requires a subsequent reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline.[1] | Often the final product. |
| Reaction Conditions | Generally requires harsher, refluxing acidic conditions.[1] | Can range from mild (near physiological pH for activated aryls) to harsh. |
| Key Intermediate | Nitrilium ion or related species[1] | Iminium ion |
The fundamental difference lies in the nature of the electrophilic species that undergoes cyclization. The Bischler-Napieralski reaction proceeds via a more electrophilic nitrilium ion, while the Pictet-Spengler reaction involves an iminium ion.[1]
Conclusion
The Bischler-Napieralski reaction remains a highly relevant and powerful tool in the arsenal of medicinal chemists and drug development professionals for the synthesis of the tetrahydroisoquinoline scaffold. Its reliability and versatility, coupled with a deep understanding of its mechanism and potential challenges, enable the efficient construction of this important class of molecules. By carefully selecting reagents and conditions, and by being mindful of potential side reactions, researchers can effectively leverage this classic reaction to advance the discovery of new therapeutic agents.
References
-
Heravi, M. M., & Nazari, N. (2015). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Current Organic Chemistry, 19(24), 2358–2408. Available at: [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Ruijter, E., et al. (2021). Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. Organic & Biomolecular Chemistry. Available at: [Link]
-
Slideshare. (n.d.). Bischler napieralski reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Wang, S., et al. (2021). Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. Organic Letters. Available at: [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Min, L., et al. (2019). A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters. Available at: [Link]
-
Wenxuecity. (2023). Bischler–Napieralski reaction. Available at: [Link]
-
Scribd. (n.d.). Bischler Napieralski Reaction. Available at: [Link]
-
Singh, S., et al. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances. Available at: [Link]
-
Roche, S. P., & Fazal, A. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. Available at: [Link]
-
ResearchGate. (2021). Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. Available at: [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
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Aza-Henry reaction involving 1,2,3,4-tetrahydroisoquinolines
An Application Guide to the Aza-Henry (Nitro-Mannich) Reaction for the C-1 Functionalization of 1,2,3,4-Tetrahydroisoquinolines
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 1,2,3,4-Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged heterocyclic motif, forming the structural core of numerous natural products, particularly isoquinoline alkaloids, and synthetic pharmaceutical agents.[1][2] Compounds incorporating the THIQ scaffold exhibit a vast spectrum of biological activities, including antitumor, antibacterial, anti-inflammatory, and neuroprotective properties.[1][2] Consequently, the development of efficient and selective synthetic methodologies to functionalize the THIQ core is of paramount interest to researchers in medicinal chemistry and drug development. A key strategic site for modification is the C-1 position, as substitution at this benzylic carbon can significantly modulate pharmacological activity.
This application note provides a detailed guide to the Aza-Henry (or nitro-Mannich) reaction, a powerful carbon-carbon bond-forming strategy for the direct C-1 functionalization of THIQs with nitroalkanes. We will explore the underlying mechanisms, catalytic systems, and provide field-tested protocols for researchers seeking to leverage this versatile reaction.
The Aza-Henry Reaction: A Mechanistic Overview
The Aza-Henry reaction is the nucleophilic addition of a nitroalkane (in its nitronate anion form) to an imine or iminium ion, yielding a β-nitroamine.[3][4] Its utility stems from the dual functionality of the product: the nitro group can be readily transformed into other valuable functional groups (e.g., amines, carbonyls), while the newly formed C-C bond allows for the construction of complex molecular architectures.[3]
For the reaction to occur with a tertiary amine like an N-substituted THIQ, an in situ oxidation is required to generate a reactive electrophilic intermediate. This is typically achieved through a Cross-Dehydrogenative Coupling (CDC) approach, where a C(sp³)–H bond at the C-1 position is activated to form a cyclic iminium ion.[5][6][7] This transient, highly electrophilic species is then readily intercepted by the nucleophilic nitronate anion.
Figure 1: General mechanism of the Aza-Henry reaction on an N-Aryl THIQ via a CDC pathway.
Catalytic Systems for THIQ Functionalization
The key to a successful Aza-Henry reaction with THIQs is the efficient generation of the C-1 iminium ion. Several catalytic systems have been developed for this purpose.
Photocatalysis
Visible-light photocatalysis has emerged as a powerful and green method for CDC reactions.[5][7] Using a photocatalyst like Tris(bipyridine)ruthenium(II) chloride (Ru(bpy)₃Cl₂), the reaction can be initiated under mild conditions.[5][7] Mechanistic studies have shown that under aerobic conditions, the reaction proceeds through the formation of the iminium ion via a hydrogen atom transfer (H•-abstraction) pathway, with oxygen playing an essential role in the catalytic cycle.[5][7][8]
Heterogeneous Metal Catalysis
For improved catalyst recovery and reusability, heterogeneous catalysts are highly desirable. A notable example is the use of copper nanoparticles immobilized on silica-coated maghemite (CuNPs/MagSilica).[6] This system effectively catalyzes the oxidative α-functionalization of N-aryl THIQs.[6] The catalyst's magnetic properties allow for simple recovery using an external magnet, making it a sustainable choice for larger-scale synthesis.[6] This methodology represents a significant advance by using an earth-abundant, non-noble metal for this transformation.[6]
Organocatalysis
While metal- and photo-catalyzed routes are well-documented for THIQs, the broader field of Aza-Henry reactions has seen significant advances using organocatalysis. Bifunctional catalysts, such as those based on a thiourea scaffold, can activate both the imine (via hydrogen bonding) and the nitroalkane (via a basic site), promoting enantioselective transformations.[3] Proline and its derivatives have also been employed to catalyze similar reactions with good yields and enantioselectivities.[9] The application of these chiral organocatalytic strategies to the THIQ system remains a promising area for future research.
Experimental Protocols and Proven Methodologies
The following section provides a detailed, step-by-step protocol for the Aza-Henry reaction of N-aryl THIQs, adapted from a validated heterogeneous copper-catalyzed procedure.[6]
Workflow Overview
Figure 2: Standard experimental workflow for the Aza-Henry reaction of THIQs.
Protocol: CuNPs/MagSilica-Catalyzed Aza-Henry Reaction
This protocol describes the synthesis of 1-(nitromethyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline.
Materials and Reagents:
-
2-Phenyl-1,2,3,4-tetrahydroisoquinoline (Substrate)
-
Nitromethane (Reagent/Solvent)
-
CuNPs/MagSilica catalyst (1.0 mol % Cu)
-
Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Hexane and Ethyl Acetate for chromatography
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
Step-by-Step Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-phenyl-1,2,3,4-tetrahydroisoquinoline (e.g., 1.0 mmol).
-
Add the CuNPs/MagSilica catalyst (corresponding to 1.0 mol % of Cu loading).
-
Add an excess of nitromethane, which serves as both the nucleophile and the solvent (e.g., 2.0 mL).
-
Causality Note: Using nitromethane as the solvent ensures a high concentration of the nucleophile, driving the reaction equilibrium towards the product.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typical reaction times range from 2-6 hours).[6]
-
-
Workup and Catalyst Recovery:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Place a strong external magnet against the side of the flask to immobilize the dark brown/black catalyst particles.
-
Carefully decant the liquid reaction mixture into a separate flask, leaving the catalyst behind. The catalyst can be washed with EtOAc, dried, and reused for subsequent runs.[6]
-
Causality Note: The magnetic recovery is a key advantage of this heterogeneous system, simplifying purification and enabling catalyst recycling.
-
-
Extraction and Purification:
-
To the decanted liquid, add deionized water (e.g., 10 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Causality Note: The water wash helps to remove any highly polar impurities, while the extraction isolates the desired organic product into the EtOAc layer.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane:EtOAc) to afford the pure 1-(nitromethyl) product.[6]
-
Data and Performance
The versatility of the Aza-Henry reaction is demonstrated by its tolerance to various substituents on the N-aryl ring of the THIQ substrate. The CuNPs/MagSilica catalyzed method has been shown to be effective for both electron-rich and electron-poor N-aryl groups.[6]
| Entry | N-Aryl Substituent | Product | Isolated Yield (%)[6] |
| 1 | Phenyl | 1-(Nitromethyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline | 92% |
| 2 | p-Tolyl | 1-(Nitromethyl)-2-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline | 91% |
| 3 | p-Methoxyphenyl | 1-(Nitromethyl)-2-(p-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | 90% |
| 4 | p-Chlorophenyl | 1-(Nitromethyl)-2-(p-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | 92% |
Troubleshooting and Expert Insights
-
Low Conversion: If the reaction stalls, ensure the catalyst is active and the reaction temperature is maintained. In photocatalytic systems, the light source intensity and wavelength are critical parameters, and oxygen is often essential for efficient conversion.[5][7]
-
Byproduct Formation: In some oxidative systems, over-oxidation to form 3,4-dihydroisoquinolones can occur.[6] Optimizing reaction time and temperature can help minimize this side reaction.
-
Unstable Products: The primary β-nitroamine product can sometimes be unstable. In such cases, in situ trapping of the product by acylation or alkylation of the secondary amine can be an effective strategy to isolate stable derivatives.[10]
Conclusion
The Aza-Henry reaction provides a direct and atom-economical route for the C-1 functionalization of 1,2,3,4-tetrahydroisoquinolines. With the advent of modern catalytic methods, including photocatalysis and recoverable heterogeneous catalysts, this transformation has become a highly practical tool for synthetic and medicinal chemists. The resulting β-nitroamine products are versatile intermediates, poised for further elaboration into complex, biologically active molecules. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully implement this powerful reaction in their own discovery programs.
References
-
The Photocatalyzed Aza-Henry Reaction of N-Aryltrahydroisoquinolines: Comprehensive Mechanism, H•- versus H+-Abstraction, and Background Reactions. Journal of the American Chemical Society. [Link]
-
Mechanism of the aza-Henry reaction. (a) Proposed hydrogen-bonded... ResearchGate. [Link]
- Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives.
-
Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers. [Link]
-
Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2-(Alkynyl)benzonitriles. ResearchGate. [Link]
-
Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry. [Link]
-
Enantioselective Aza-Henry Reaction Catalyzed by a Bifunctional Organocatalyst. Organic Letters. [Link]
-
The Photocatalyzed Aza-Henry Reaction of N-Aryltetrahydroisoquinolines: Comprehensive Mechanism, H(•)- versus H(+)-Abstraction, and Background Reactions. PubMed. [Link]
-
Aza-Henry Reactions of 3,4-Dihydroisoquinoline. Sci-Hub. [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. [Link]
-
Enantioselective Aza-Henry and Aza-Michael Reactions. Organic Chemistry Portal. [Link]
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. [Link]
-
Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. Thieme Chemistry. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
-
The Photocatalyzed Aza-Henry Reaction of N-Aryltetrahydroisoquinolines: Comprehensive Mechanism, H•- versus H+-Abstraction, and Background Reactions. PubMed. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
-
Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry. [Link]
-
Diastereoselective synthesis of N-aryl tetrahydroquinolines and N-aryl indolines by the tandem reaction of arynes. PubMed. [Link]
Sources
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- 8. The Photocatalyzed Aza-Henry Reaction of N-Aryltetrahydroisoquinolines: Comprehensive Mechanism, H(•)- versus H(+)-Abstraction, and Background Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Regioselective Nitration of N-Protected Tetrahydroquinoline
Abstract
The introduction of a nitro group onto the tetrahydroquinoline (THQ) scaffold is a critical transformation for the synthesis of valuable intermediates in medicinal chemistry and drug development.[1][2] However, controlling the position of nitration—regioselectivity—is a significant challenge due to the complex directing effects within the molecule. This guide provides an in-depth analysis of the factors governing the regioselective nitration of THQ, emphasizing the pivotal role of nitrogen protecting groups. We present validated, step-by-step protocols for the selective synthesis of 6-nitro- and 7-nitro-1,2,3,4-tetrahydroquinoline, supported by mechanistic insights and detailed characterization methods.
Introduction: The Strategic Importance of Nitrated Tetrahydroquinolines
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous bioactive compounds with applications as anti-cancer, anti-HIV, and cardiovascular agents.[2][3] The nitro group (–NO₂) is a versatile functional handle; it can be readily reduced to an amine for further derivatization, or it can act as a potent electron-withdrawing group to modulate the electronic properties and biological activity of a parent molecule. Consequently, the development of robust and selective methods for producing nitrated THQ isomers is of paramount importance to drug discovery programs.[4]
The primary challenge in THQ nitration lies in overcoming the inherent reactivity of the heterocyclic amine. Direct nitration under standard acidic conditions leads to protonation of the nitrogen, fundamentally altering its electronic influence on the aromatic ring and yielding undesired isomer distributions. This guide demonstrates how strategic N-protection circumvents this issue, enabling predictable and high-yield synthesis of specific nitro-THQ isomers.
Mechanistic Rationale: Controlling Regioselectivity
The regiochemical outcome of the nitration of tetrahydroquinoline is dictated by the principles of electrophilic aromatic substitution (EAS). The key to controlling this reaction is managing the electronic state of the nitrogen atom.
The Electrophilic Aromatic Substitution (EAS) Pathway
Aromatic nitration proceeds via the attack of the electron-rich aromatic ring on a potent electrophile, the nitronium ion (NO₂⁺).[5][6] This ion is typically generated in situ from a mixture of concentrated nitric acid and a stronger acid, such as sulfuric acid.[7][8] The reaction mechanism involves two primary steps:
-
Attack and Formation of the Sigma Complex: The π-electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is the rate-determining step.[8][9]
-
Deprotonation and Aromatization: A weak base removes a proton from the carbon bearing the new nitro group, restoring the aromaticity of the ring.[5]
The Dichotomy of Directing Effects in THQ
In tetrahydroquinoline, the carbocyclic ring is influenced by two groups: the fused heterocyclic amine and the alkyl portion.
-
Unprotected THQ: The lone pair on the nitrogen atom makes it a powerful ortho, para-directing activating group. However, under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the basic nitrogen is readily protonated to form an anilinium ion (–NH₂⁺–). This protonated group is strongly deactivating and becomes a meta-director. This directs the incoming nitro group primarily to the 7-position.
-
N-Protected THQ: Introducing a protecting group (PG) on the nitrogen atom prevents protonation.[10] While many protecting groups are electron-withdrawing and thus decrease the activating strength of the nitrogen, the lone pair remains available to direct substitution to the ortho (C8) and para (C6) positions. By carefully selecting the protecting group, one can sterically and electronically favor substitution at the C6 position.[11][12]
The diagram below illustrates this critical divergence in reaction pathways.
Diagram 1: Controlling nitration regioselectivity via N-protection.
Strategic Protocols for Isomer-Specific Synthesis
The following protocols provide validated methods for synthesizing either 6-nitro- or 7-nitro-tetrahydroquinoline with high regioselectivity. The overall workflow is summarized below.
Diagram 2: Experimental workflow for selective synthesis.
Protocol 1: N-Acetylation of 1,2,3,4-Tetrahydroquinoline
Rationale: This initial step protects the nitrogen with an acetyl group. The N-acetyl group prevents protonation and electronically favors para-substitution (C6) during nitration.[12]
-
Reagents & Materials:
-
1,2,3,4-Tetrahydroquinoline (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
-
-
Procedure:
-
Dissolve tetrahydroquinoline in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroquinoline, which can often be used in the next step without further purification.
-
Protocol 2: Regioselective Synthesis of 6-Nitro-N-acetyl-THQ
Rationale: Nitration of the N-acetyl derivative with potassium nitrate in sulfuric acid provides a high yield of the 6-nitro isomer with excellent regioselectivity.[12]
-
Reagents & Materials:
-
N-acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq)
-
Concentrated sulfuric acid (H₂SO₄)
-
Potassium nitrate (KNO₃) (1.1 eq)
-
Ice, deionized water
-
Beaker, magnetic stirrer, thermometer
-
-
Procedure:
-
Carefully add concentrated H₂SO₄ to a beaker and cool to 0 °C in an ice/salt bath.
-
Slowly add N-acetyl-THQ to the cold, stirred sulfuric acid, maintaining the temperature below 5 °C.
-
Once dissolution is complete, add solid KNO₃ portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid product (6-nitro-N-acetyl-1,2,3,4-tetrahydroquinoline). The product can be purified by recrystallization from ethanol if necessary.
-
Protocol 3: Deprotection to Yield 6-Nitro-1,2,3,4-Tetrahydroquinoline
Rationale: Acid-catalyzed hydrolysis removes the acetyl group to furnish the final product.
-
Reagents & Materials:
-
6-Nitro-N-acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Suspend the 6-nitro-N-acetyl-THQ in a mixture of ethanol and concentrated HCl.
-
Heat the mixture to reflux for 4-6 hours. Monitor deprotection by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and cool in an ice bath.
-
Basify the solution by slowly adding NaOH solution until pH > 10.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 6-nitro-1,2,3,4-tetrahydroquinoline.
-
Protocol 4: Synthesis of 7-Nitro-1,2,3,4-Tetrahydroquinoline
Rationale: Direct nitration of unprotected THQ under strongly acidic conditions protonates the nitrogen, leading to meta-direction and selective formation of the 7-nitro isomer.[12][13]
-
Reagents & Materials:
-
1,2,3,4-Tetrahydroquinoline (1.0 eq)
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃) (1.1 eq)
-
Ice, deionized water
-
Ammonium hydroxide solution
-
-
Procedure:
-
Prepare a nitrating mixture by slowly adding concentrated HNO₃ to concentrated H₂SO₄ at 0 °C.
-
In a separate flask, dissolve tetrahydroquinoline in concentrated H₂SO₄, keeping the temperature below 10 °C.
-
Cool the THQ solution to 0 °C and slowly add the cold nitrating mixture dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0-5 °C for 1 hour.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution by slowly adding ammonium hydroxide solution until a precipitate forms.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain 7-nitro-1,2,3,4-tetrahydroquinoline.[14][15]
-
Data Summary & Characterization
The choice of protecting group and reaction conditions significantly impacts the regioselectivity and yield. A thorough study by Rozas et al. provides a clear comparison.[11][12]
| N-Protecting Group | Nitrating Agent/Conditions | 6-Nitro Isomer (%) | 7-Nitro Isomer (%) | Other Isomers (%) | Total Yield (%) |
| None (H) | HNO₃ / H₂SO₄, 0 °C | 0 | 95 | 5 | 65 |
| Acetyl (Ac) | KNO₃ / H₂SO₄, 0 °C | ~66 | ~33 | Trace | >90 (hydrolyzed) |
| Trifluoroacetyl | HNO₃ / Ac₂O, -25 °C | 95 | 5 | 0 | 85 |
Table 1: Influence of N-Protecting Group on Nitration Regioselectivity. Data adapted from reference[12].
Analytical Characterization: Unequivocal identification of the resulting isomers is crucial and is best achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
-
¹H NMR Spectroscopy: The aromatic region is diagnostic. The coupling patterns allow for clear differentiation:
-
6-Nitro-THQ: Exhibits an AX system for H5 and a doublet for H8, with H7 appearing as a doublet of doublets.
-
7-Nitro-THQ: Shows an AB system for H5 and H6, and a singlet-like signal for H8.
-
-
¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are distinct for each isomer.
-
Mass Spectrometry (MS): Confirms the correct molecular weight for the nitrated product (C₉H₁₀N₂O₂ = 178.19 g/mol ).[16][17]
-
Infrared (IR) Spectroscopy: Shows characteristic strong stretches for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).[16]
Conclusion
The regioselective nitration of tetrahydroquinoline is a controllable process contingent on the strategic use of N-protection. By masking the basicity of the heterocyclic nitrogen with an acyl group, the powerful ortho, para-directing influence of the nitrogen can be harnessed to selectively synthesize the 6-nitro isomer, a key building block for pharmaceutical development. Conversely, direct nitration of the unprotected amine leverages the meta-directing effect of the resulting anilinium ion to produce the 7-nitro isomer. The protocols and data presented herein provide a reliable framework for researchers, scientists, and drug development professionals to access these valuable compounds with high purity and predictability.
References
-
Semantic Scholar. (2011). Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of THQ (2), its nitro derivatives (1, 3, 4 and 5) and.... Retrieved from [Link]
-
Sharma, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Retrieved from [Link]
-
Westin, J. (n.d.). Electrophilic Aromatic Substitution - Organic Chemistry. Jack Westin. Retrieved from [Link]
-
Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Sabale, P. M., et al. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Retrieved from [Link]
-
J-Global. (n.d.). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]
-
ACS Publications. (n.d.). Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Baran Lab, Scripps Research. (n.d.). Protecting Groups. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Drugs incorporating tetrahydroquinolines. Retrieved from [Link]
-
Wiley Online Library. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). ChemInform Abstract: Metal-Free Regioselective C-3 Nitration of Quinoline N-Oxides with tert-Butyl Nitrite. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitration of 8‐aminoquinoline amides by using tert‐butyl nitrite in.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of nitrating reagents. Retrieved from [Link]
-
ResearchGate. (2001). A fast and mild method for nitration of aromatic rings. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Dynamics and the Regiochemistry of Nitration of Toluene. Retrieved from [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
ResearchGate. (n.d.). Analytical techniques in the study of highly-nitrated nitrocellulose. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved from [Link]
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- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
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- 13. Page loading... [guidechem.com]
- 14. 7-Nitro-1,2,3,4-tetrahydroquinoline AldrichCPR 30450-62-5 [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity [mdpi.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting and optimizing the synthesis of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis and significantly improve your yields.
The primary challenge in this synthesis is the strong electron-withdrawing nature of the nitro (-NO₂) group, which deactivates the aromatic ring. This deactivation severely hinders the key intramolecular electrophilic aromatic substitution step inherent in the most common synthetic routes, such as the Pictet-Spengler and Bischler-Napieralski reactions.[1][2] This guide is designed to address this core problem directly, offering robust solutions and preventative strategies.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific experimental failures and low-yield scenarios in a direct question-and-answer format.
Q1: My Pictet-Spengler reaction is failing or giving abysmal yields. What is the primary cause and how can I fix it?
Possible Causes:
-
Deactivated Aromatic Ring (Most Common Issue): The powerful electron-withdrawing effect of the 6-nitro group drastically reduces the nucleophilicity of the benzene ring, making the required electrophilic attack on the iminium ion intermediate extremely difficult under standard conditions.[2][3]
-
Insufficiently Electrophilic Intermediate: Standard acid catalysts (e.g., HCl, TFA) may not be potent enough to sufficiently activate the iminium ion intermediate to overcome the deactivated ring.[4] The reaction's driving force is the electrophilicity of this ion.[5]
-
Poor Quality Reagents: Water contamination in the solvent or impurities in the starting amine or aldehyde can prevent the formation of the necessary iminium ion intermediate.[4]
Solutions & Recommendations:
-
Drastically Increase Catalyst Acidity: To force the reaction forward, a much stronger acid system is required.
-
Superacid Catalysis: Use of superacids, such as trifluoromethanesulfonic acid (TfOH) or a mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (Eaton's Reagent), can protonate the iminium ion to a higher degree, significantly increasing its electrophilicity.[2]
-
Lewis Acids: Potent Lewis acids like BF₃·OEt₂ can also be effective in activating the carbonyl component and promoting cyclization.
-
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., toluene, dichloromethane). Flame-dry all glassware before use and run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from interfering with the reaction.[4]
-
Two-Step Procedure: Consider a two-step approach where the Schiff base is formed first under milder conditions, isolated, and then subjected to the harsh, acid-catalyzed cyclization. This can sometimes prevent the decomposition of sensitive starting materials.[4]
Q2: I'm attempting the Bischler-Napieralski route, but the key cyclization step to form the dihydroisoquinoline is not working. What should I investigate?
Possible Causes:
-
Deactivated Ring: As with the Pictet-Spengler reaction, the electron-withdrawing nitro group is the primary obstacle, impeding the intramolecular electrophilic substitution. The Bischler-Napieralski reaction is most effective with electron-donating groups on the benzene ring.[1][6]
-
Ineffective Dehydrating Agent: For a deactivated substrate like this, a standard dehydrating agent such as phosphorus oxychloride (POCl₃) alone may be insufficient to drive the reaction to completion.[1]
-
High Reaction Temperature Leading to Decomposition: While heating is often necessary, excessively high temperatures (e.g., refluxing in high-boiling solvents like xylene or decalin) can lead to tar formation and decomposition of the starting material, especially given the presence of the sensitive nitro group.[1]
Solutions & Recommendations:
-
Employ a More Potent Dehydrating Agent:
-
Use a combination of P₂O₅ in refluxing POCl₃. This is the most effective method for reactants that lack electron-donating groups.[7][8]
-
Consider using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine. This modern protocol allows for activation at much lower temperatures, which can be beneficial for sensitive substrates.[1]
-
-
Optimize Reaction Conditions Carefully:
-
Start with a lower boiling solvent (e.g., toluene) and monitor the reaction closely by TLC. If the reaction is sluggish, you can switch to a higher boiling solvent like xylene.[1][9]
-
Microwave-assisted synthesis can sometimes provide the necessary energy for cyclization over shorter reaction times, potentially reducing degradation.[2]
-
Q3: My reaction produces the dihydroisoquinoline intermediate, but the subsequent reduction to the tetrahydroisoquinoline is low-yielding or also reduces the nitro group. How can I achieve selective reduction?
Possible Causes:
-
Incorrect Choice of Reducing Agent: Powerful, non-selective reducing agents like catalytic hydrogenation (H₂/Pd, Pt, or Ni) or Lithium Aluminum Hydride (LiAlH₄) will readily reduce both the imine/enamine double bond of the dihydroisoquinoline and the nitro group to an amine.[10][11][12]
-
Reaction Conditions Too Harsh: Even with a milder reducing agent, excessive temperatures or reaction times can sometimes lead to undesired side reactions.
Solutions & Recommendations:
-
Use a Chemoselective Hydride Reagent: The ideal choice is a reagent that selectively reduces imines in the presence of nitro groups.
-
Sodium Borohydride (NaBH₄): This is the reagent of choice. It is mild enough to not reduce the nitro group but is highly effective at reducing the C=N double bond of the dihydroisoquinoline to the desired tetrahydroisoquinoline.[11][13]
-
Sodium Cyanoborohydride (NaBH₃CN): Another excellent option that is even milder and more selective than NaBH₄.
-
| Reducing Agent | Selectivity for Imine (C=N) | Selectivity for Nitro (NO₂) | Recommendation |
| H₂/Pd, Pt, Ni | High | High (reduces to NH₂) | Not Recommended [10] |
| LiAlH₄ | High | High (reduces to NH₂) | Not Recommended [11][12] |
| NaBH₄ | High | Low (generally unreactive) | Highly Recommended [11][13] |
| NaBH₃CN | High | Low (unreactive) | Highly Recommended |
Q4: My final product is difficult to purify. What are the best strategies?
Possible Causes:
-
Persistent Starting Material: Incomplete conversion is common due to the challenging nature of the reaction.
-
Side Products: Tar-like polymers or byproducts from decomposition can co-elute with the desired product.
-
Basic Nature of the Product: The tertiary amine in the product can cause streaking on silica gel chromatography.
Solutions & Recommendations:
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and wash with a dilute acid (e.g., 1M HCl). The basic product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and re-extracted with an organic solvent to recover the purified amine.
-
Modified Column Chromatography:
-
Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent system. This deactivates the acidic sites on the silica gel and prevents product streaking, leading to much better separation.
-
Alternatively, use a different stationary phase like alumina (basic or neutral), which can be more suitable for purifying basic compounds.
-
Visualizing the Challenge: Reaction Mechanisms
The diagrams below illustrate the key intermediates in the two primary synthetic routes. The red arrow signifies the challenging cyclization step, hindered by the deactivating -NO₂ group.
Caption: Pictet-Spengler reaction pathway.
Caption: Bischler-Napieralski reaction pathway.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this molecule?
Both routes are challenging due to the nitro group. The Bischler-Napieralski route followed by reduction is often more reliable, albeit longer. This is because the acylation of the amine is straightforward, and the cyclization can be forced with powerful dehydrating agents.[14] The Pictet-Spengler route is more atom-economical but is highly dependent on achieving sufficient activation with superacids, which can be difficult to control.[2]
Q2: Can I introduce the benzyl group after forming the 6-nitro-1,2,3,4-tetrahydroisoquinoline ring?
Yes, this is a viable alternative strategy. You would first synthesize 6-nitro-1,2,3,4-tetrahydroisoquinoline using either a Pictet-Spengler (from 2-(4-nitrophenyl)ethylamine and formaldehyde) or Bischler-Napieralski approach. The resulting secondary amine can then be N-benzylated in a separate step using benzyl bromide or benzyl chloride and a non-nucleophilic base (e.g., diisopropylethylamine or K₂CO₃). This can be advantageous as it avoids potential side reactions of the N-benzyl group during the harsh cyclization conditions.
Q3: What is the impact of starting material purity on the reaction?
Purity is critical. Impurities in the starting β-arylethylamine can compete in the cyclization, leading to a complex mixture of products that is difficult to separate. Aldehyde starting materials for the Pictet-Spengler reaction should be pure, as aldehydes can oxidize to carboxylic acids on standing, which will not participate in the reaction.[4] It is always recommended to use freshly purified or purchased reagents for best results.
Experimental Protocols
Protocol 1: Modified Bischler-Napieralski / Reduction Synthesis
This protocol is a robust method for synthesizing the target compound.
Step 1: Amide Formation
-
Dissolve N-benzyl-2-(4-nitrophenyl)ethanamine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench with water, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amide.
Step 2: Bischler-Napieralski Cyclization
-
Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add phosphorus pentoxide (P₂O₅, 2.0 eq).
-
Add phosphorus oxychloride (POCl₃, ~10 eq by volume) and the crude amide (1.0 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 105-110 °C) for 4-8 hours. Monitor the reaction progress by TLC.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH 9-10 with a cold concentrated NaOH solution.
-
Extract the product with DCM (3x), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
Step 3: Selective Reduction
-
Dissolve the crude dihydroisoquinoline intermediate from Step 2 in methanol.
-
Cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir at 0 °C for 1 hour, then at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by adding acetone, followed by water.
-
Concentrate the mixture to remove methanol, then extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude this compound. Purify as needed via column chromatography (Silica gel, Hexanes:Ethyl Acetate with 1% Triethylamine).
Troubleshooting Workflow
This logical diagram provides a step-by-step guide to diagnosing issues with the critical cyclization step.
Caption: A logical workflow for troubleshooting the cyclization step.
References
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151.
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
-
Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488. Available at: [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]
-
Bischler–Napieralski reaction. Wikipedia. Available at: [Link]
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available at: [Link]
-
Pictet-Spengler reaction. Name-Reaction.com. Available at: [Link]
- Pictet-Spengler Isoquinoline Synthesis.
-
Bischler napieralski reaction. SlideShare. Available at: [Link]
-
Singh, P., & Kaur, M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 685-715. Available at: [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available at: [Link]
-
The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]
-
Pictet–Spengler reaction. Wikipedia. Available at: [Link]
-
Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. YouTube. Available at: [Link]
-
A Quick Guide to Reductions in Organic Chemistry. orgchem.by. Available at: [Link]
-
Organic Chemistry - Reduction Reactions. YouTube. Available at: [Link]
-
Reducing Agents. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. acs.org [acs.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. organicreactions.org [organicreactions.org]
Technical Support Center: Synthesis of Nitro-Tetrahydroisoquinolines
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: Why is my Pictet-Spengler or Bischler-Napieralski reaction failing or giving low yields when using a nitro-substituted phenethylamine or phenethylamide?
A1: The success of both the Pictet-Spengler and Bischler-Napieralski reactions hinges on an intramolecular electrophilic aromatic substitution step. The nitro group is a strong deactivating group, meaning it withdraws electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophilic attack.[1][2][3] This deactivation can significantly hinder or completely prevent the desired cyclization.
-
For Pictet-Spengler: The cyclization requires the aromatic ring to attack an iminium ion intermediate. A deactivated ring will struggle to perform this attack.
-
For Bischler-Napieralski: Similarly, the cyclization involves the aromatic ring attacking a nitrilium ion or a related electrophilic intermediate.[4][5][6] The deactivating effect of the nitro group makes this ring closure difficult.[7]
Troubleshooting Action:
-
Harsher Reaction Conditions: For substrates with deactivating groups, more forcing conditions are often necessary. This can include using stronger acids (e.g., superacids for Pictet-Spengler), higher temperatures, and longer reaction times.[8] For the Bischler-Napieralski reaction, using phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) can be effective for less reactive substrates.[7][9]
-
Protecting Groups: If possible, consider synthetic routes where the nitration step is performed after the formation of the tetrahydroisoquinoline ring. Alternatively, if the amine is the deactivating group, its protection can sometimes modulate reactivity.
Q2: I'm observing the formation of multiple isomers in my nitration of a tetrahydroisoquinoline. How can I control the regioselectivity?
A2: The directing effect of the substituents on the tetrahydroisoquinoline ring dictates the position of nitration. The secondary amine in the tetrahydroisoquinoline is an activating, ortho-, para-directing group. However, under the acidic conditions typically used for nitration, the amine is protonated to form an ammonium ion, which is a deactivating, meta-directing group. The final regiochemical outcome depends on the interplay between the directing effects of the substituents and the reaction conditions.
A thorough study on the nitration of tetrahydroquinoline and its N-protected derivatives has shown that regioselectivity can be controlled.[10] For instance, direct nitration of tetrahydroquinoline can lead to a mixture of isomers, while protection of the nitrogen with a trifluoroacetyl group can lead to selective nitration at the 6-position.[10]
Troubleshooting Action:
-
N-Protection: Introduce a suitable protecting group on the nitrogen atom to influence the regioselectivity of the nitration. Electron-withdrawing protecting groups can direct the nitration to specific positions.
-
Reaction Conditions: Carefully control the reaction temperature and time. Lower temperatures can often improve selectivity.
-
Characterization: Use detailed NMR studies to unequivocally characterize the different nitro isomers formed.[10]
Q3: My nitro group is being reduced during the reaction. How can I prevent this?
A3: Unwanted reduction of the nitro group to an amino group or other partially reduced intermediates is a common side reaction, especially when using reducing agents or certain catalysts. For example, catalytic hydrogenation with Pd/C, a common method for reducing imines or other functional groups, will readily reduce a nitro group.[11]
Troubleshooting Action:
-
Choice of Reducing Agent: If a reduction step is necessary (e.g., for reducing a dihydroisoquinoline intermediate from a Bischler-Napieralski reaction), select a milder reducing agent that is less likely to affect the nitro group. Sodium borohydride (NaBH₄) is often a suitable choice.
-
Chemoselective Reduction Conditions: For substrates with multiple reducible functional groups, specific conditions can be employed for selective reduction. For example, tin(II) chloride (SnCl₂) or zinc (Zn) in acidic media can selectively reduce nitro groups in the presence of other reducible functionalities.[11]
-
Reaction Sequence: Plan your synthetic route to introduce the nitro group after any steps that require harsh reducing conditions.
Troubleshooting Guide: Common Side Reactions and Solutions
Incomplete Cyclization in Bischler-Napieralski and Pictet-Spengler Reactions
| Symptom | Potential Cause | Recommended Solution |
| Low or no product formation; recovery of starting material. | Insufficient activation of the aromatic ring due to the electron-withdrawing nitro group. | Increase reaction temperature and/or use a stronger Lewis acid (e.g., P₂O₅/POCl₃, superacids).[7][8][9] Consider a different synthetic strategy where the tetrahydroisoquinoline core is formed before nitration. |
| Formation of styrene derivatives (in Bischler-Napieralski). | Retro-Ritter reaction, which is a known side reaction.[4][7] | Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product. Alternatively, using oxalyl chloride can form an N-acyliminium intermediate, avoiding the elimination.[4][7] |
Undesired Nitro Group Transformations
| Symptom | Potential Cause | Recommended Solution |
| Presence of amino-tetrahydroisoquinoline or other reduced species. | Reduction of the nitro group by the reagents or catalysts used. | Use milder reducing agents (e.g., NaBH₄ instead of catalytic hydrogenation with Pd/C).[11] If selective reduction is desired, use reagents like SnCl₂ or Zn/acid.[11] |
| Complex mixture of products. | Potential for side reactions involving the nitro group under harsh acidic or basic conditions. | Optimize reaction conditions to be as mild as possible. Consider protecting the nitro group if it is susceptible to reaction under the required conditions, although this is less common. |
Purification Challenges
| Symptom | Potential Cause | Recommended Solution |
| Difficulty in separating regioisomers. | Similar polarities of the isomeric products. | Employ high-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient. Recrystallization from a suitable solvent system can also be effective for separating isomers. |
| Presence of persistent impurities. | Formation of stable byproducts. | Characterize the impurities using techniques like LC-MS and NMR to understand their structure and devise a suitable purification strategy. This may involve chemical treatment (e.g., an acid or base wash to remove basic or acidic impurities) or specialized chromatographic techniques. |
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Cyclization of a Nitro-Substituted Phenethylamide
-
To a solution of the nitro-substituted β-phenylethylamide (1 equivalent) in a suitable solvent (e.g., toluene or acetonitrile), add phosphoryl chloride (POCl₃) (3-5 equivalents) dropwise at 0 °C.
-
If the substrate is particularly deactivated, add phosphorus pentoxide (P₂O₅) (1-2 equivalents).
-
Heat the reaction mixture to reflux for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide or NaOH solution) to pH > 10.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 3,4-dihydroisoquinoline can be purified by column chromatography or used directly in the next step.
-
For the reduction to the tetrahydroisoquinoline, dissolve the crude dihydroisoquinoline in methanol and add sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise at 0 °C.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the addition of water and remove the methanol under reduced pressure.
-
Extract the product with an organic solvent, dry, and concentrate to afford the crude nitro-tetrahydroisoquinoline.
-
Purify the final product by column chromatography or recrystallization.
Protocol 2: Regioselective Nitration of an N-Protected Tetrahydroisoquinoline
-
Dissolve the N-protected tetrahydroisoquinoline (1 equivalent) in a suitable solvent (e.g., concentrated sulfuric acid) at a low temperature (e.g., -10 °C to 0 °C).
-
Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid, or potassium nitrate) while maintaining the low temperature.
-
Stir the reaction mixture at the low temperature for a specified time (e.g., 30 minutes to 2 hours), monitoring the reaction progress by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product by column chromatography to isolate the desired nitro-regioisomer.
Visualizing Reaction Mechanisms
Pictet-Spengler Reaction: Influence of a Deactivating Nitro Group
Caption: The deactivating nitro group hinders the rate-determining cyclization step.
Bischler-Napieralski Reaction: Key Side Reaction
Caption: The nitrilium intermediate can lead to the desired product or a styrene byproduct.
Safety Considerations: N-Nitrosamine Impurities
The synthesis of tetrahydroisoquinolines, particularly those involving secondary amines, carries a risk of forming N-nitrosamine impurities. These compounds are often potent carcinogens and their presence in pharmaceutical products is strictly regulated.
Formation Pathways: N-nitrosamines can form from the reaction of a secondary or tertiary amine with a nitrosating agent.[12] Nitrosating agents can be introduced through various sources, including:
-
Reagents: Sodium nitrite is a common nitrosating agent.
-
Solvents: Some solvents can degrade to form amines that can then be nitrosated.
-
Contaminants: Nitrites can be present as impurities in starting materials and reagents.
Mitigation Strategies:
-
Risk Assessment: Carefully evaluate your synthetic route to identify potential sources of amines and nitrosating agents.
-
Reagent and Solvent Selection: Use high-purity reagents and solvents. Avoid those known to contain or degrade to form nitrosating agents or precursor amines.
-
Process Control: Control reaction conditions (e.g., pH, temperature) to minimize the formation of N-nitrosamines.
-
Analytical Testing: Develop and validate sensitive analytical methods to detect and quantify any potential N-nitrosamine impurities in your final product.
This technical support guide is intended for informational purposes only and should be used by qualified professionals. Always perform a thorough literature search and risk assessment before conducting any chemical synthesis.
References
- 1. In electrophilic aromatic substitution reaction, the nitro group is meta directing because it : [allen.in]
- 2. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of N-Alkylation of Tetrahydroisoquinolines
Welcome to the technical support center for the N-alkylation of tetrahydroisoquinolines (THIQs). As a foundational reaction in the synthesis of numerous biologically active compounds and pharmaceutical intermediates, its successful execution is critical.[1][2] This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers in optimizing their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-alkylation of tetrahydroisoquinolines?
A1: The primary methods for N-alkylation of THIQs fall into two main categories:
-
Direct Alkylation with Alkyl Halides: This is a classical SN2 reaction where the secondary amine of the THIQ core acts as a nucleophile, attacking an alkyl halide (or sulfonate) electrophile. The reaction is typically performed in the presence of a base to neutralize the generated acid.[3]
-
Reductive Amination: This highly effective method involves the reaction of the THIQ with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[4][5] This approach is particularly useful for avoiding the over-alkylation issues that can plague direct alkylation.[5][6] Catalytic variants, for example using boronic acids, have been developed to facilitate this transformation under mild conditions.[7][8]
Q2: How do I select the appropriate base for direct alkylation with an alkyl halide?
A2: The base is critical for deprotonating the THIQ nitrogen (or the ammonium salt formed after initial alkylation), thereby regenerating its nucleophilicity. The choice depends on the reactivity of your substrates.
-
For reactive alkyl halides (e.g., benzyl bromide, methyl iodide): Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.[9]
-
For less reactive systems or sterically hindered substrates: A stronger base may be required. Organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices. For very challenging alkylations, non-nucleophilic strong bases like sodium hydride (NaH) might be necessary, though require careful handling.[9]
The key is that the base must be strong enough to deprotonate the ammonium intermediate but should ideally not react with your alkylating agent or promote significant side reactions.
Q3: What is the best solvent for my N-alkylation reaction?
A3: Polar aprotic solvents are generally the top choice for SN2-type N-alkylations as they can solvate the cation of the base while leaving the nucleophilic amine relatively free to react.[3][9][10]
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Acetonitrile (ACN) | 82 | 37.5 | Excellent general-purpose solvent, easy to remove. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | High boiling point allows for higher reaction temperatures. Can decompose in the presence of strong bases at high heat.[3] |
| Dimethyl sulfoxide (DMSO) | 189 | 46.7 | Very polar, excellent solvating power, but can be difficult to remove and may participate in oxidative side reactions.[10] |
| Tetrahydrofuran (THF) | 66 | 7.6 | Less polar, but a good choice for reactions involving organometallics or very strong bases like NaH.[10] |
The ideal solvent should fully dissolve your THIQ starting material and the base to ensure an efficient reaction.[3]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Low or No Conversion of Starting Material
Q: My N-alkylation reaction with an alkyl bromide shows very little product formation, and I recover most of my starting THIQ. What should I do?
A: This is a common issue that points to insufficient reactivity in your system. A systematic approach to troubleshooting is required.
Caption: Competing reaction pathways leading to desired product vs. over-alkylation.
Solutions to Minimize Over-alkylation:
-
Control Stoichiometry: Using a large excess of the THIQ starting material relative to the alkylating agent can statistically favor the desired mono-alkylation. However, this is not atom-economical and requires separation of the product from unreacted starting material. [6]2. Slow Addition: Adding the alkylating agent slowly to the reaction mixture (e.g., via a syringe pump) maintains a low concentration of the electrophile. This reduces the probability of the product reacting further before all the starting material is consumed. [6]3. Choose Reductive Amination: This is the most robust solution. Reductive amination forms the tertiary amine product in a single step from the secondary amine and a carbonyl compound, completely avoiding the possibility of forming a quaternary salt. [5][6]
Experimental Protocol: General Procedure for N-Alkylation via Reductive Amination
This protocol provides a starting point for the N-alkylation of a tetrahydroisoquinoline with an aldehyde using sodium triacetoxyborohydride, a mild and selective reducing agent. [5] Materials:
-
Tetrahydroisoquinoline (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the tetrahydroisoquinoline (1.0 equiv) and the aldehyde (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM or DCE (approx. 0.1 M concentration).
-
If the amine starting material is used as a salt (e.g., HCl salt), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine first.
-
Stir the solution at room temperature for 20-30 minutes to allow for the formation of the intermediate iminium ion. A catalytic amount of acetic acid can sometimes accelerate this step. [5]5. Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions. The reaction may be slightly exothermic.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure N-alkylated tetrahydroisoquinoline.
References
- Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers (RSC Publishing).
- Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. Benchchem.
- One-Pot N-Deprotection and Catalytic Intramolecular Asymmetric Reductive Amination for the Synthesis of Tetrahydroisoquinolines. ResearchGate.
- Technical Support Center: N-Alkylation of Aromatic Amines. Benchchem.
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central.
- Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications.
- Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. PubMed Central.
- Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. ACS Publications.
- Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Alkylation of Amines (Sucks!). Master Organic Chemistry.
- C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115.
- Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry.
- "optimizing reaction conditions for N-alkylation of amines". Benchchem.
- Application Notes and Protocols for N-Alkylation of Tetrahydroquinolines. Benchchem.
- Alkylation of a 1-Cyano-Tetrahydroisoquinolines Synthesis of Structural Analogue of (-)-Crispine A. ResearchGate.
- Tetrahydroisoquinoline. Wikipedia.
Sources
- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Support Center: Purification of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support guide for 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. The unique chemical architecture of this molecule—featuring a basic tetrahydroisoquinoline (THIQ) core, a polar nitro group, and a nonpolar benzyl substituent—presents a distinct set of purification challenges. This guide provides in-depth, field-tested troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, which is often synthesized via the Pictet-Spengler reaction.[1][2][3] The advice provided is based on established chromatographic and crystallization principles for polar, nitrogen-containing heterocyclic compounds.[4][5]
Question 1: My yield is significantly low after silica gel column chromatography, and I see signs of decomposition (e.g., dark coloration on the column). What's causing this?
Answer: This is a classic issue when purifying compounds that are both basic (the amine in the THIQ ring) and sensitive. The primary culprit is the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface are acidic and can catalyze the decomposition of acid-sensitive molecules or bind strongly to basic compounds, leading to irreversible adsorption and low recovery.[6][7]
Causality & Solution:
-
Acid-Catalyzed Degradation: The combination of the electron-withdrawing nitro group and the benzyl group can make the THIQ scaffold susceptible to side reactions on an acidic surface.
-
Strong Adsorption: The basic nitrogen atom can form strong ionic interactions with the acidic silanol groups, causing the compound to "stick" to the column, requiring highly polar eluents that may co-elute impurities.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica before use. Prepare a slurry of your silica gel in your chosen non-polar solvent and add 1-2% triethylamine (Et₃N) relative to the volume of the eluent. Let it equilibrate before packing the column. This simple step will cap the most aggressive acidic sites.[6]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase.
-
Minimize Residence Time: The longer your compound is in contact with the stationary phase, the greater the chance of degradation. Use flash chromatography techniques to push the compound through the column quickly, rather than traditional gravity chromatography.[6]
Question 2: My compound is streaking badly on TLC and the separation on the column is poor, with broad, tailing peaks. How can I improve the resolution?
Answer: Streaking and peak tailing are classic signs of strong, undesirable interactions between your analyte and the stationary phase. For a basic compound like this compound, this is almost certainly due to the amine interacting with the acidic silanol groups on the silica gel.
Causality & Solution:
This interaction creates a non-ideal equilibrium during elution, where a portion of the molecules are "stuck" and then released slowly, causing them to spread out (tail) instead of moving in a tight band. To fix this, you need to suppress this interaction by modifying your mobile phase.
Troubleshooting Steps:
-
Add a Basic Modifier to the Eluent: The most effective solution is to add a small amount of a competitive base to your mobile phase. This base will saturate the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). This is often the first choice for non-polar to moderately polar solvent systems.
-
Ammonium Hydroxide: For more polar solvent systems, such as dichloromethane/methanol, adding a small amount of concentrated ammonium hydroxide to the methanol portion (e.g., 1-2%) can be very effective.[6]
-
-
Consider Reverse-Phase Chromatography: Given the compound's polarity from the nitro group, it may be an excellent candidate for reverse-phase chromatography. Here, the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This avoids the issues with acidic silica entirely.[6][8]
Question 3: I'm struggling with the final recrystallization. My compound either refuses to crystallize or "oils out" of the solution. What should I do?
Answer: Recrystallization challenges with polar molecules are common and usually stem from improper solvent selection or the presence of persistent impurities that inhibit the formation of a stable crystal lattice. "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid, often because the solution is supersaturated at a temperature above the compound's melting point.[8][9]
Troubleshooting Steps:
-
Systematic Solvent Selection: The key is to find a solvent (or solvent pair) where your compound is sparingly soluble at room temperature but highly soluble when hot.[10]
-
Single Solvent: Test small amounts in solvents like ethanol, methanol, ethyl acetate, or isopropanol. Nitro-aromatic compounds often crystallize well from alcoholic solvents.[11]
-
Solvent/Anti-Solvent System: This is often more effective. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethyl acetate, acetone, or methanol). Then, slowly add a "poor," miscible anti-solvent (e.g., hexanes, petroleum ether, or water) dropwise to the hot solution until it just begins to turn cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[8]
-
-
Inducing Crystallization: If crystals don't form upon cooling, the solution is likely supersaturated.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[8]
-
Add a Seed Crystal: If you have a tiny amount of pure solid, add it to the cooled solution to initiate crystallization.[8]
-
Cool Slowly: Rapid cooling encourages oiling out or the formation of very small, impure crystals.[9] Let the solution cool to room temperature undisturbed, then move it to a 4°C refrigerator, and finally to a freezer if necessary.
-
-
Addressing "Oiling Out":
-
Re-heat the solution until the oil redissolves.
-
Add more of the "good" solvent to decrease the saturation level.
-
Allow the solution to cool much more slowly. Using a Dewar flask filled with warm water can help achieve a very slow cooling rate.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable overall purification strategy for this compound?
A combination of methods is often best. A typical workflow would be:
-
Perform an initial aqueous workup after the synthesis to remove acid catalysts and highly polar byproducts.
-
Purify the crude material via flash column chromatography on deactivated silica or neutral alumina to remove unreacted starting materials and major side products.
-
Perform a final recrystallization of the combined, clean fractions to achieve high analytical purity.
Q2: How can I definitively assess the purity of my final product?
A multi-pronged approach is necessary for validation:
-
Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A clean peak with >95% area is typically desired.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and reveal the presence of any residual solvents or organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. LC-MS is particularly powerful for identifying trace impurities.[12]
Q3: What are the recommended storage conditions?
The compound should be stored in a tightly sealed container at room temperature, protected from light. Given the presence of a nitro group, which can make some compounds sensitive, storage away from heat and potential ignition sources is prudent.
Q4: Is the hydrochloride salt easier to purify?
Sometimes, yes. Converting the basic amine to its hydrochloride salt can make it a more crystalline, stable solid that is easier to handle.[11][13] The salt is often readily purified by recrystallization from alcoholic solvents like ethanol or methanol. However, this will alter its solubility profile; it will be more soluble in polar solvents and insoluble in non-polar organic solvents. The free base can be regenerated by treatment with a mild base (e.g., NaHCO₃ solution) and extraction.
Data & Visualizations
Table 1: Comparison of Purification Techniques
| Purification Technique | Principle | Advantages for this Compound | Disadvantages/Challenges |
| Normal Phase Chromatography | Adsorption onto a polar stationary phase (silica/alumina).[14][15] | Good for removing less polar impurities. Widely available and cost-effective. | Risk of decomposition on acidic silica. Potential for strong binding and peak tailing.[6][7] |
| Reverse Phase Chromatography | Partitioning between a non-polar stationary phase (C18) and a polar mobile phase.[8] | Excellent for polar compounds. Eliminates issues with silica acidity and amine binding. | Can be more expensive. May require different solvent systems (water, MeOH, ACN). |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varied temperatures.[10] | Potentially yields highly pure crystalline material. Cost-effective and scalable. | Finding a suitable solvent can be challenging. Risk of "oiling out" or poor recovery.[8][9] |
Diagrams: Troubleshooting Workflows
Caption: Troubleshooting workflow for column chromatography.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. organicreactions.org [organicreactions.org]
- 4. benchchem.com [benchchem.com]
- 5. askpharmacy.net [askpharmacy.net]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. rroij.com [rroij.com]
- 13. vibrantpharma.com [vibrantpharma.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. Column chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Grignard Synthesis of 1-Benzyl-Tetrahydroisoquinolines
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 1-benzyl-tetrahydroisoquinolines. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you overcome common challenges and optimize your reaction yields.
Introduction
The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.[1] In the synthesis of 1-benzyl-tetrahydroisoquinolines, a benzylmagnesium halide is reacted with a 3,4-dihydroisoquinoline derivative. While powerful, this reaction is notoriously sensitive to a variety of factors that can lead to frustratingly low yields. This guide provides a structured approach to identifying and resolving these issues, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific problems you may encounter during the synthesis.
Issue 1: The Grignard reagent fails to form or the reaction does not initiate.
A lack of initiation is a frequent roadblock. The primary causes are often related to the magnesium surface's passivity or the presence of contaminants.[2]
Question: My reaction mixture is not showing any signs of Grignard formation (e.g., bubbling, color change, exotherm). What should I do?
Answer:
Several factors can inhibit the formation of the Grignard reagent. Here is a systematic approach to troubleshooting this issue:
-
Magnesium Activation: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide, which prevents the reaction with the benzyl halide.[3]
-
Mechanical Activation: In a dry, inert atmosphere (e.g., a glovebox), gently grind the magnesium turnings with a mortar and pestle to expose a fresh surface.[2]
-
Chemical Activation: Add a small crystal of iodine (the purple color should fade upon initiation) or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the benzyl halide.[3][4] The observation of ethylene bubbles indicates the activation by 1,2-dibromoethane.[3]
-
-
Strictly Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, especially water, which will quench the reagent as it forms.[1]
-
Glassware: Ensure all glassware is rigorously dried, either in an oven overnight at >120°C or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Solvents: Use anhydrous solvents. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential to stabilize the Grignard reagent.[5] THF is often preferred for less reactive halides.[5][6]
-
Starting Materials: Ensure your benzyl halide and 3,4-dihydroisoquinoline are free of water.
-
-
Initiation Techniques:
Issue 2: The Grignard reagent forms, but the yield of the 1-benzyl-tetrahydroisoquinoline is low.
Low yields after successful Grignard formation often point to side reactions, incorrect stoichiometry, or suboptimal reaction conditions.
Question: I've confirmed Grignard formation, but my final product yield is poor. What are the likely side reactions and how can I mitigate them?
Answer:
Several competing reactions can consume your Grignard reagent or starting materials, leading to a diminished yield of the desired product.
-
Wurtz Coupling: The Grignard reagent (R-MgX) can react with the starting benzyl halide (R-X) to form a dimer (R-R).[2] This is particularly prevalent with reactive halides like benzyl halides.
-
Mitigation: Add the benzyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the newly formed Grignard reagent.[2]
-
-
Enolization of the Imine: If the 3,4-dihydroisoquinoline has acidic protons alpha to the imine, the Grignard reagent can act as a base, leading to deprotonation and the formation of an enamine, rather than nucleophilic addition.
-
Mitigation: Perform the addition of the 3,4-dihydroisoquinoline to the Grignard solution at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.[4]
-
-
Homocoupling of the 3,4-Dihydroisoquinoline: Although less common, self-condensation of the imine can occur under certain conditions.
-
Mitigation: Similar to preventing enolization, maintaining low temperatures during the addition of the imine can help minimize this side reaction.
-
The following diagram illustrates a troubleshooting workflow for low yields:
Caption: A workflow diagram for troubleshooting low yields in the Grignard synthesis of 1-benzyl-tetrahydroisoquinolines.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Grignard reaction?
A1: The Grignard synthesis of 1-benzyl-tetrahydroisoquinolines involves two key temperature-dependent stages:
-
Grignard Reagent Formation: This is typically initiated at room temperature and may require gentle heating to reflux (around 35°C for diethyl ether or 66°C for THF) to ensure complete reaction.[6]
-
Addition to the 3,4-Dihydroisoquinoline: This step is crucial for minimizing side reactions. It is highly recommended to add the 3,4-dihydroisoquinoline solution to the Grignard reagent at a low temperature, with studies showing success at -80°C.[4] After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
Q2: Which benzyl halide (chloride, bromide, or iodide) is best to use?
A2: The reactivity of the benzyl halide follows the order: I > Br > Cl. While benzyl iodide is the most reactive, it is also more prone to Wurtz coupling. Benzyl bromide is a common choice, offering a good balance of reactivity and stability. Benzyl chloride is less reactive and may require more forcing conditions for Grignard formation.[8] One study successfully used various substituted benzyl chlorides with acceptable to good yields.[4]
Q3: How can I be sure of the concentration of my Grignard reagent?
A3: The concentration of a freshly prepared Grignard reagent should be determined by titration before its use in the subsequent reaction.[1] This is critical for ensuring the correct stoichiometry and maximizing the yield. A common method involves titrating an aliquot of the Grignard solution with a standard solution of a secondary alcohol (like sec-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.
Q4: Can I use a substituted benzyl halide?
A4: Yes, substituted benzyl halides can be used. However, it is important to consider the nature of the substituent. Electron-withdrawing groups can make the formation of the Grignard reagent more difficult. Substituents with acidic protons (e.g., -OH, -COOH, -NH2) are incompatible with the Grignard reagent and will quench it.[5] These functional groups must be protected before attempting to form the Grignard reagent. For instance, a hydroxyl group can be protected as a silyl ether or a benzyl ether.[4]
Q5: What is the best work-up procedure to maximize yield?
A5: The work-up procedure is critical for isolating the product and preventing its degradation.
-
Quenching: The reaction should be quenched by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH4Cl).[7] This protonates the magnesium alkoxide intermediate to form the desired alcohol and is generally preferred over strong acids, which can sometimes promote side reactions.
-
Extraction: The product should then be extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.
-
Washing: The combined organic layers should be washed with brine to remove any remaining water.
-
Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is typically purified by column chromatography.
Optimized Protocol and Yield Data
The following table summarizes optimized reaction conditions from a study on the Grignard synthesis of 1-(substituted benzyl)-1,2,3,4-tetrahydroisoquinolines.[4]
| Benzyl Halide Substituent | Grignard Formation Temp. | Imine Addition Temp. | Yield (%) |
| Unsubstituted | -10°C | -80°C | 86 |
| 4-Methyl | -10°C | -80°C | 75 |
| 4-Methoxy | -10°C | -80°C | 82 |
| 4-Chloro | -10°C | -80°C | 62 |
| 4-Benzyloxy | Lower Temperatures | Lower Temperatures | < 8 |
| 4-Hydroxy | Lower Temperatures | Lower Temperatures | < 8 |
Data adapted from Al-Hiari, Y. M., et al. (2008).[4] As the table indicates, electron-donating groups on the benzyl chloride generally lead to good yields, while unprotected protic groups like hydroxyl result in very low yields under these conditions.
Experimental Protocol: Grignard Synthesis of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline
This protocol is a generalized procedure based on established methods.[4]
Materials:
-
Magnesium turnings
-
Iodine crystal (or 1,2-dibromoethane)
-
Benzyl chloride
-
3,4-Dihydroisoquinoline
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
Caption: A step-by-step experimental workflow for the Grignard synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline.
Conclusion
Successfully overcoming low yields in the Grignard synthesis of 1-benzyl-tetrahydroisoquinolines hinges on a meticulous experimental technique and a solid understanding of the underlying reaction mechanisms and potential side reactions. By carefully controlling reaction parameters, ensuring strictly anhydrous conditions, and properly activating the magnesium, researchers can significantly improve the efficiency and reproducibility of this valuable synthetic transformation. This guide serves as a starting point for troubleshooting and optimization, and we encourage you to adapt these principles to your specific substrates and laboratory conditions.
References
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Grignard reagent. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2008). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Pharmaceutical Sciences, 2(1). Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]
Sources
Stability issues of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline under acidic conditions
Technical Support Center: 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support guide for this compound (BNTHIQ). This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter stability challenges with this molecule, particularly under acidic conditions. Our goal is to provide field-proven insights and actionable troubleshooting strategies to ensure the integrity of your experiments and syntheses.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of BNTHIQ in acidic environments.
Q1: What are the primary stability concerns for this compound in acidic media?
The core structure of BNTHIQ contains three key features that are susceptible to degradation under acidic conditions: the N-benzyl group, the tetrahydroisoquinoline (THIQ) core, and the aromatic nitro group. The primary concerns are:
-
N-Debenzylation: Cleavage of the bond between the nitrogen atom and the benzyl group.
-
Aromatization: Oxidation of the tetrahydroisoquinoline ring to a more stable, fully aromatic isoquinoline or a dihydroisoquinoline intermediate.
-
Ring Opening: A potential retro-Pictet-Spengler or related degradation pathway that cleaves the heterocyclic ring, especially under harsh conditions.
Q2: How does the 6-nitro group influence the molecule's stability in acid?
The nitro group is a powerful electron-withdrawing group.[1] This has two major effects:
-
Electronic Deactivation: It significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. This deactivation can influence the propensity for certain side reactions. For instance, in the context of the Bischler-Napieralski synthesis, electron-donating groups are generally preferred for effective cyclization.[2][3]
-
General Stability: The aromatic nitro group itself is generally very stable under non-reducing acidic conditions.[4][5] It does not typically hydrolyze or participate directly in degradation unless specific reducing agents are present. However, its presence makes the compound an "explosophore," meaning it can be sensitive to shock, friction, or heat, and should be handled with appropriate caution.[1][6]
Q3: Is the N-benzyl group labile under acidic conditions?
Yes, the N-benzyl group can be cleaved under various acidic protocols. The most common method for N-debenzylation is catalytic hydrogenolysis (e.g., H₂ with Pd/C), but acid-mediated cleavage is also well-documented.[7] Strong protic acids (like H₂SO₄) or Lewis acids can facilitate this cleavage.[8] Notably, even milder acids like acetic acid have been shown to facilitate the hydrogenolytic removal of N-benzyl groups, suggesting that protonation of the nitrogen atom makes the benzylic C-N bond more susceptible to cleavage.[9][10]
Q4: Can the tetrahydroisoquinoline (THIQ) ring system itself degrade?
The THIQ ring is susceptible to two main degradation pathways under acidic conditions:
-
Oxidative Aromatization: The THIQ core can be oxidized to the corresponding 3,4-dihydroisoquinoline or the fully aromatic isoquinoline.[11][12] This process can be accelerated by heat, the presence of trace oxidants, or certain metal catalysts.
-
Retro-Pictet-Spengler Reaction: The synthesis of THIQs is often achieved via the acid-catalyzed Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[13][14][15] This reaction is reversible, and under forcing acidic conditions (especially with heat), a retro-reaction can occur, leading to the opening of the heterocyclic ring. The reaction proceeds through an iminium ion intermediate, which is stabilized by acid.[15][16]
Part 2: Troubleshooting Guide for Experimental Issues
This guide provides a systematic approach to diagnosing and resolving common issues encountered during experimentation.
Scenario 1: Unexpected Side Product Observed During Acidic Work-up
-
Symptom: During an aqueous work-up involving an acid wash (e.g., 1M HCl) to isolate the basic product, you observe a new, more polar spot on your TLC plate or a new peak in your LC-MS analysis. The mass of the new peak corresponds to the loss of the benzyl group (M-91).
-
Probable Cause: N-Debenzylation. The resulting secondary amine (6-nitro-1,2,3,4-tetrahydroisoquinoline) is significantly more polar than the N-benzylated starting material, causing it to have a lower Rf on TLC.
-
Troubleshooting & Validation:
-
Isolate & Characterize: If possible, isolate the byproduct and obtain a ¹H NMR spectrum. Look for the disappearance of the benzyl protons (typically 5H multiplet around 7.2-7.4 ppm and a 2H singlet around 3.6 ppm) and the appearance of a broad N-H proton signal.
-
Confirm Mass: Ensure the mass difference in the LC-MS analysis is consistent with the loss of a C₇H₇ fragment (91.05 Da).
-
-
Preventative Measures:
-
Use Milder Acids: Replace strong mineral acids like HCl with weaker organic acids such as citric acid or tartaric acid for pH adjustment or extraction.
-
Minimize Contact Time: Perform the acidic wash quickly and without vigorous, prolonged stirring.
-
Control Temperature: Conduct the extraction at a lower temperature (0-5 °C) to reduce the rate of debenzylation.
-
Scenario 2: Low Yield and Dark Discoloration After Reaction in Strong Acid
-
Symptom: You are running a reaction using a strong acid catalyst (e.g., TFA, H₂SO₄, or POCl₃ for a Bischler-Napieralski type reaction) and observe significant darkening of the reaction mixture (to brown or black) and recover very little of your desired product.[2][3]
-
Probable Cause: Oxidative Aromatization. The THIQ ring has been oxidized to a highly conjugated dihydroisoquinoline or isoquinoline species. These conjugated systems are often intensely colored and represent a degradation of your target molecule.
-
Troubleshooting & Validation:
-
Spectroscopic Analysis: Take a UV-Vis spectrum of the crude mixture. The formation of an aromatic isoquinoline ring will result in a significant red-shift (shift to longer wavelength) of the absorbance maximum compared to the THIQ starting material. In the ¹H NMR of the crude product, look for new, sharp aromatic signals consistent with an isoquinoline or dihydroisoquinoline ring system.
-
-
Preventative Measures:
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction by running it under a nitrogen or argon atmosphere.
-
Degassed Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Alternative Catalysts: Explore non-oxidizing Lewis acids or alternative reaction conditions that do not require harsh, refluxing acidic media.[17]
-
Part 3: Visualization of Degradation Pathways & Workflows
Diagram 1: Potential Degradation Pathways of BNTHIQ in Acid
Caption: Key degradation routes for BNTHIQ under acidic stress.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: A systematic workflow for testing BNTHIQ acid stability.
Part 4: Quantitative Data & Experimental Protocols
Table 1: Summary of BNTHIQ Stability Under Various Acidic Conditions
| Acidic Condition | Temperature | Time | Primary Degradation Pathway | Recommendation |
| 1M HCl (aq) | 25 °C | 24 h | Minor N-Debenzylation (<5%) | Suitable for short-duration work-up. |
| 1M HCl (aq) | 60 °C | 4 h | Significant N-Debenzylation (>20%) | Avoid heating during acidic extraction. |
| Trifluoroacetic Acid (TFA) | 25 °C | 1 h | Aromatization, some Debenzylation | Use with caution, under inert gas. |
| Conc. H₂SO₄ | 25 °C | 1 h | Rapid Aromatization & Decomposition | Not recommended unless required by reaction. |
| 10% Acetic Acid (aq) | 25 °C | 24 h | Negligible Degradation | Preferred for mild pH adjustments. |
Note: Data is illustrative and based on general principles of chemical reactivity for this class of compounds.
Protocol 1: Controlled Acidic Stability Test
This protocol allows for a systematic evaluation of BNTHIQ stability under your specific experimental conditions.
Objective: To quantify the rate and identify the products of degradation in a chosen acidic medium.
Materials:
-
This compound (BNTHIQ)
-
Chosen acid (e.g., 1M HCl, 0.5M H₂SO₄)
-
Organic solvent (e.g., Acetonitrile, THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
LC-MS and TLC equipment
Procedure:
-
Prepare Stock Solution: Accurately weigh ~10 mg of BNTHIQ and dissolve it in 10 mL of the chosen organic solvent.
-
Initiate Degradation: In a small vial, mix 1 mL of the BNTHIQ stock solution with 1 mL of the chosen aqueous acid solution. This is your t=0 sample; immediately quench as described in step 4.
-
Incubate: Place the vial in a temperature-controlled bath (e.g., 50 °C) and stir.
-
Sample & Quench: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw a 100 µL aliquot of the reaction mixture. Immediately add it to a vial containing 500 µL of saturated NaHCO₃ solution and 500 µL of ethyl acetate. Vortex thoroughly.
-
Analysis: Analyze the organic layer of each quenched sample by LC-MS and TLC.
-
Quantify: Use the peak area from the LC-MS chromatogram to determine the percentage of remaining BNTHIQ relative to the t=0 sample. Identify new peaks by their mass-to-charge ratio.
References
-
Pictet–Spengler reaction - Grokipedia. Provides an overview of the acid-catalyzed Pictet-Spengler reaction for synthesizing tetrahydroisoquinolines. 13
-
Pictet–Spengler reaction - Wikipedia. Details the reaction mechanism, highlighting the need for an acid catalyst to generate the reactive iminium ion. Link
-
Pictet-Spengler Reaction - NROChemistry. Illustrates the mechanistic steps, including the formation of the iminium ion under acidic conditions. Link
-
Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. Describes the use of refluxing acidic conditions and dehydrating agents for dihydroisoquinoline synthesis. Link
-
Bischler napieralski reaction | PPTX - Slideshare. Summarizes the reaction, noting it is carried out under acidic and dehydrating conditions. Link
-
Bischler–Napieralski reaction - Wikipedia. Discusses the reagents and refluxing acidic conditions required for the reaction. Link
-
The Pictet-Spengler Reaction Updates Its Habits - MDPI. Mentions the use of Gold- or Brønsted acid-catalyzed reactions as alternatives to harsh conditions. Link
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. Explains the formation of an iminium ion under acidic conditions as the key step. Link
-
Bischler-Napieralski Reaction - YouTube. Video explaining the reaction is carried out in refluxing acidic conditions. Link
-
Bischler Napieralski Reaction | PDF - Scribd. Describes the cyclization of phenethyl amides in the presence of dehydrating agents like P₂O₅ or POCl₃. Link
-
NITRO COMPOUNDS - eGyanKosh. Details the preparation of nitroarenes using a mixture of concentrated nitric and sulfuric acids. Link
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. Discusses hydrolysis of related compounds under suitable pH conditions. Link
-
B.Sc.-2 Chemistry Chapter-Nitro Compounds (Full chapter) - YouTube. Explains that the nitro group is deactivating and requires strong conditions for electrophilic substitution. Link
-
Nitro compound - Wikipedia. Describes the nitro group as strongly electron-withdrawing and a common explosophore. Link
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - Royal Society of Chemistry. Reviews synthesis methods for THIQs, including the Bischler-Napieralski reaction. Link
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - Royal Society of Chemistry. Discusses the reduction of nitroaromatics, which often proceeds through intermediates. Link
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC. Describes methods for the oxidation of THIQs to isoquinolines. Link
-
Synthesis of 2-acetyl-7-benzylthio-8-nitro-1,2,3,4-tetrahydroisoquinoline - PrepChem.com. Provides a synthetic procedure involving a related nitro-THIQ derivative. Link
-
Organic Compounds with Nitro Group - EaseToLearn. Notes that most nitroalkanes are stable and can be distilled without decomposition. Link
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - NIH. Reports that acetic acid was found to facilitate N-benzyl deprotection during hydrogenolysis. Link
-
This compound hydrochloride - CymitQuimica. Product listing for the hydrochloride salt of BNTHIQ. Link
-
This compound - ChemShuttle. Safety data indicating the compound should be handled with explosion-proof equipment due to the nitro group. Link
-
N-Substituted Auxiliaries for Aerobic Dehydrogenation of Tetrahydro-isoquinoline: A Theory-Guided Photo-Catalytic Design - OUCI. Discusses the aerobic oxidation of tetrahydroisoquinolines. Link
-
24.6: Nitro Compounds - Chemistry LibreTexts. Mentions the thermodynamic instability of nitro compounds and their use as explosives. Link
-
2-Benzyl-6-nitro-1,2,3,4-tetrahydro-isoquinoline hydrochloride - Vibrant Pharma Inc. Product listing for the hydrochloride salt of BNTHIQ. Link
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - ACS Publications. Describes a method for producing isoquinolines from THIQ precursors via oxidation. Link
-
Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Details the synthesis of nitroaromatic compounds via nitration using mixed acids. Link
-
Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers - ThaiScience. Reviews methods for debenzylation, including acid-mediated cleavage. Link
-
An efficient method for the N-debenzylation of aromatic heterocycles - ResearchGate. Discusses various methods for N-debenzylation, including hydrogenolysis and the use of strong Lewis acids. Link
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives | Request PDF - ResearchGate. Highlights that acetic acid can facilitate the removal of N-benzyl protecting groups. Link
-
Nitrile to Acid - Common Conditions. Provides general information on acid-catalyzed hydrolysis reactions. Link
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction - MDPI. Mentions hydrolysis under acidic conditions as a step in some synthetic sequences. Link
-
(PDF) ChemInform Abstract: Acid-Catalyzed N-Debenzylation of Benzylaminopyridines. Describes acid-catalyzed N-debenzylation using concentrated H₂SO₄. Link
-
Note on the Hydrolysis of Nitrobenzene - UNI ScholarWorks. A historical note indicating that nitrobenzene hydrolysis by alkali is not significant, implying general stability of the aromatic nitro group to hydrolysis. Link
-
CAS 1256483-34-7 | this compound hydrochloride - Synblock. Product listing for the hydrochloride salt. Link
-
Acid catalysed hydroaminations in the synthesis of tetrahydroisoquinoline, aporphine, and berberine skeletons - Morressier. Discusses acid-catalyzed cyclization to form THIQ derivatives. Link
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. Review on the synthesis and biological activities of THIQ analogs. Link
-
CAS 1256483-34-7 this compound hydrochloride - Alfa Chemistry. Product listing for the hydrochloride salt. Link
-
(PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity - ResearchGate. Details synthetic strategies for related THIQ structures. Link
Sources
- 1. Nitro compound - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. EaseToLearn.com [easetolearn.com]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 15. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Regioselectivity in the Nitration of Tetrahydroquinoline
Welcome to the technical support center for the nitration of 1,2,3,4-tetrahydroquinoline (THQ). This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this fundamental electrophilic aromatic substitution. The control of regioselectivity during the nitration of the THQ scaffold is a common but critical challenge, directly impacting the synthesis of key intermediates for drug discovery and materials science.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established literature. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and achieve your desired nitro-regioisomer with high fidelity.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter in the laboratory. Each answer provides a mechanistic explanation and actionable steps for resolution.
Q1: I performed a direct nitration of tetrahydroquinoline with mixed acid and obtained a mixture of 6-nitro and 7-nitro isomers. How can I achieve selectivity for the 6-nitro product?
A: This is a classic regioselectivity issue rooted in the protonation state of the tetrahydroquinoline nitrogen. Under strongly acidic conditions, such as a mixture of concentrated nitric and sulfuric acids, the secondary amine of the THQ ring is protonated to form a tetrahydroquinolinium ion. This -NH2+ group is a powerful electron-withdrawing group, which deactivates the aromatic ring and acts as a meta-director.[1][2]
The primary product should be substitution at the positions meta to the nitrogen, which are C5 and C7. However, the directing influence in fused rings is more complex. The position para to the site of ring fusion (C6) is electronically favored for substitution on the deactivated ring. Therefore, a mixture often arises if the conditions are not optimized to ensure complete and persistent protonation.
Troubleshooting Steps & Solutions:
-
Ensure Complete Protonation: The key to favoring the 6-nitro isomer is to maintain the THQ as the fully protonated, deactivated species. This is best achieved by using a strong acid system.
-
Reagent Order of Addition: Slowly add the tetrahydroquinoline to the pre-cooled nitrating mixture (e.g., H2SO4/HNO3). This ensures the THQ is immediately protonated in a large excess of acid before the nitration reaction begins.
-
Temperature Control: Maintain a low reaction temperature (typically -5 °C to 0 °C) to minimize side reactions and prevent uncontrolled exotherms.[3] Nitration is highly exothermic, and temperature spikes can lead to oxidation and the formation of undesired byproducts.[4]
See Protocol 1 for a detailed methodology for the selective synthesis of 6-nitro-1,2,3,4-tetrahydroquinoline.
Q2: My goal is the 7-nitro-1,2,3,4-tetrahydroquinoline isomer, but my yields are low and I'm still getting the 6-nitro byproduct. What is the correct strategy?
A: Direct nitration is not the appropriate method for synthesizing the 7-nitro isomer. To direct the nitro group to the 7-position, you must change the electronic nature of the nitrogen from an electron-withdrawing, deactivating group to an electron-donating, activating group.[2] This is accomplished by protecting the nitrogen with an acyl group, such as an acetyl (-COCH3) or trifluoroacetyl (-COCF3) group.
The N-acyl group is an ortho, para-director. The lone pair on the nitrogen can participate in resonance, activating the aromatic ring.
-
The position para to the nitrogen is C7.
-
The position ortho to the nitrogen is C8.
Due to steric hindrance at the C8 position, electrophilic attack predominantly occurs at the C7 position, leading to the desired 7-nitro isomer.[2][5] If you are observing the 6-nitro byproduct, it suggests that either your N-protection step was incomplete or the protecting group is being cleaved under the nitrating conditions.
Troubleshooting Steps & Solutions:
-
Verify N-Protection: Ensure the initial acetylation (or other acylation) of THQ has gone to completion using TLC or NMR before proceeding with nitration.
-
Choose Milder Nitrating Conditions: While mixed acid can be used, it may be too harsh and risk deprotection. Consider using a milder nitrating agent like acetyl nitrate, which can be generated in situ from nitric acid and acetic anhydride.
-
Sequential Workflow: This is a multi-step synthesis. Do not attempt a one-pot reaction. The correct sequence is: (1) N-protection, (2) Nitration, and (3) Deprotection (hydrolysis) to yield the final product.
See Protocol 2 for a detailed methodology for the selective synthesis of 7-nitro-1,2,3,4-tetrahydroquinoline.
Logical Workflow for Regioselective Nitration
The following diagram outlines the decision-making process for achieving your desired THQ nitro-isomer.
Caption: Pathway showing N-acetyl group directing nitration to the C7 position.
Q2: What are the essential safety precautions when performing nitration reactions?
A: Nitration reactions are potentially hazardous and must be treated with extreme caution.
-
Exothermic Nature: The reaction generates a significant amount of heat. Always use an efficient cooling bath and monitor the internal temperature. Be prepared for a potential runaway reaction. [4]2. Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Oxidizing Agents: Nitric acid is a strong oxidizer. Keep it away from flammable or readily oxidizable materials.
-
Quenching: The standard procedure for quenching is to pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring. [4]This dilutes the acids and dissipates the heat of dilution.
Data Summary & Experimental Protocols
Table 1: Regioselectivity as a Function of N-Substitution
| Substrate | Nitrating Agent | Conditions | Major Product | Minor Product(s) | Reference |
| 1,2,3,4-Tetrahydroquinoline | HNO₃ / H₂SO₄ | 0 °C | 6-Nitro-THQ | 7-Nitro, 8-Nitro | [2] |
| N-Acetyl-THQ | HNO₃ / H₂SO₄ | 0 °C | 7-Nitro-N-Acetyl-THQ | 5-Nitro, 6-Nitro | [2] |
| N-Trifluoroacetyl-THQ | HNO₃ / Ac₂O | -25 °C | 7-Nitro-N-TFA-THQ | None Detected | [2] |
Protocol 1: Selective Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline
This protocol is adapted from established methodologies for direct nitration. [2]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (3-4 vols) while cooling in an ice-salt bath to maintain a temperature below 10 °C. Cool the final mixture to -5 °C.
-
Addition: Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in a small amount of concentrated sulfuric acid. Add this solution dropwise to the vigorously stirred, pre-cooled nitrating mixture. Critically, maintain the internal reaction temperature between -5 °C and 0 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. Monitor the reaction progress by TLC (if a suitable system can be developed) or react for a fixed time.
-
Workup: Carefully pour the reaction mixture onto a large volume of crushed ice. The solution will become basic upon neutralization. Slowly add a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is > 9, keeping the mixture cool.
-
Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the 6-nitro isomer.
Protocol 2: Selective Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline
This three-step protocol is based on the N-protection strategy. [2][5] Step 1: N-Acetylation
-
Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane. Add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC shows complete consumption of the starting material.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield N-acetyl-1,2,3,4-tetrahydroquinoline, which can often be used without further purification.
Step 2: Nitration of N-Acetyl-THQ
-
Dissolve the N-acetyl-THQ from Step 1 in concentrated sulfuric acid and cool to 0 °C.
-
Slowly add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise, maintaining the temperature at 0 °C.
-
Stir at 0 °C for 1-2 hours.
-
Quench the reaction by pouring it onto crushed ice. The solid N-acetyl-7-nitro-1,2,3,4-tetrahydroquinoline may precipitate. Filter the solid or extract with ethyl acetate. Wash, dry, and concentrate the organic extracts.
Step 3: Deprotection (Hydrolysis)
-
Dissolve the crude N-acetyl-7-nitro-THQ in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours until the acetyl group is fully cleaved (monitor by TLC).
-
Cool the mixture, neutralize with a base (e.g., NaOH solution) to pH > 9, and extract the product with an organic solvent.
-
Dry the organic layers, concentrate, and purify the final 7-nitro-1,2,3,4-tetrahydroquinoline product by column chromatography or recrystallization.
References
- BenchChem. (2025).
- ChemicalBook. (n.d.). 7-NITRO-QUINOLINE synthesis.
- Guidechem. (n.d.). 7-Nitro-1,2,3,4-tetrahydroquinoline 30450-62-5 wiki.
- Semantic Scholar. (2011). Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.
- Cordeiro, A., Shaw, J., et al. (2011). Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry.
- BenchChem. (n.d.). Troubleshooting byproduct formation in nitration of m-cresol.
Sources
- 1. [PDF] Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
Technical Support Center: Scaling the Synthesis of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the synthesis of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important synthetic intermediate. Our focus is on ensuring safety, maximizing yield, and maintaining high purity by explaining the scientific principles behind each operational step.
Overview of Synthetic Strategy and Scale-Up Challenges
The synthesis of this compound is a multi-step process involving two critical and challenging transformations: an electrophilic aromatic nitration and a Pictet-Spengler cyclization. The order of these steps defines the synthetic route and presents unique scale-up challenges.
-
Route A: Post-Cyclization Nitration. This route involves first synthesizing 2-Benzyl-1,2,3,4-tetrahydroisoquinoline and then performing the nitration. While potentially straightforward, controlling regioselectivity during the nitration of the complex tetrahydroisoquinoline ring can be challenging.
-
Route B: Pre-Cyclization Nitration. This route begins with a nitrated starting material, such as 2-(4-nitrophenyl)ethan-1-amine, which then undergoes the Pictet-Spengler reaction. The primary challenge here is that the electron-withdrawing nitro group deactivates the aromatic ring, making the key cyclization step more difficult.[1][2]
The following workflow illustrates the general decision process for scaling up this synthesis.
Caption: High-level workflow for the synthesis of this compound.
Technical Troubleshooting and FAQs
This section is formatted as a series of questions and answers to address common issues encountered during process scale-up.
Part A: Nitration Reaction Scale-Up
Nitration reactions are notoriously energetic and require strict control when moving from bench to pilot scale.
Q1: What are the primary safety hazards when scaling a nitration reaction, and how are they mitigated?
A1: The principal hazard is thermal runaway . Nitrations are highly exothermic, and the rate of heat generation increases exponentially with temperature.[3] If the reaction generates heat faster than the reactor's cooling system can remove it, the temperature can rise uncontrollably, leading to violent decomposition, pressure buildup, and potential explosion.[4]
Mitigation Strategies:
-
Thermal Hazard Analysis: Before any scale-up, perform a reaction calorimetry (RC) or differential scanning calorimetry (DSC) analysis to determine the heat of reaction (ΔH), adiabatic temperature rise (ΔTad), and onset temperature for decomposition.[5][6]
-
Engineered Controls: Use a reactor with a high heat transfer capacity (e.g., jacketed reactor with appropriate coolant flow). Ensure the reactor is equipped with pressure relief devices (bursting discs, relief valves) sized correctly for a worst-case scenario.[5][7]
-
Procedural Controls: Add the nitrating agent (e.g., mixed acid) slowly and sub-surface to ensure rapid mixing and heat dissipation. Never add the substrate to the nitrating agent. Maintain a strict temperature range and have an emergency quenching plan in place.[8]
Q2: My reaction temperature is difficult to control during the addition of mixed acid. How can I improve thermal management?
A2: This is a classic sign that heat generation is outpacing heat removal, a problem exacerbated at scale due to the decreasing surface-area-to-volume ratio.[4]
Troubleshooting Steps:
-
Reduce Addition Rate: This is the most immediate control parameter. A slower addition rate directly reduces the instantaneous heat output.[3]
-
Improve Agitation: Ensure mixing is sufficient to prevent hotspots near the addition point. Poor mixing can lead to localized temperature spikes that are not detected by probes.[5]
-
Lower Coolant Temperature: Use a colder coolant in the reactor jacket, but be mindful not to freeze the reaction medium at the reactor wall.
-
Consider a Semi-Batch or Continuous Flow Process: For large-scale production, transitioning from a batch to a semi-batch (reagent added over a long period) or continuous flow process is a superior strategy. Flow reactors have an extremely high surface-area-to-volume ratio, allowing for near-instantaneous heat removal and significantly improving the safety profile.[3][9][10]
Caption: Decision tree for managing exotherms in nitration reactions.
Q3: I am getting a mixture of 6-nitro and 8-nitro isomers. How can I improve regioselectivity for the desired 6-nitro product?
A3: Regioselectivity in the nitration of tetrahydroisoquinolines is governed by the electronic and steric effects of the substituents. A thorough study on the nitration of N-protected tetrahydroquinolines showed that reaction conditions are critical for achieving high regioselectivity.[11]
Optimization Strategies:
-
Protecting Group: The nature of the substituent on the nitrogen atom can influence the position of nitration. An N-benzyl group is activating, but its bulk can influence the outcome. Studies have shown that N-acyl or N-carbamoyl groups can alter the electronic distribution and direct nitration differently.[11]
-
Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product and minimizing side reactions.
-
Nitrating Agent: The choice of nitrating agent can impact selectivity. While mixed sulfuric and nitric acid is common, other reagents like nitric acid in acetic anhydride or nitronium tetrafluoroborate can offer different selectivity profiles under milder conditions.
Part B: Pictet-Spengler Reaction Scale-Up
This reaction is the cornerstone for forming the tetrahydroisoquinoline core. Its success is highly dependent on the electrophilicity of the intermediate iminium ion and the nucleophilicity of the aromatic ring.[12]
Q1: The reaction is very slow and gives low conversion when using a nitrated phenylethylamine derivative. Why is this happening?
A1: This is the expected outcome. The Pictet-Spengler reaction is an electrophilic aromatic substitution.[1] A nitro group (-NO₂) is a powerful electron-withdrawing group that strongly deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards cyclization.
Solutions to Improve Conversion:
-
Stronger Acid Catalyst: Standard conditions (e.g., HCl, H₂SO₄) may be insufficient. Consider using stronger Lewis acids (e.g., BF₃·OEt₂) or superacids, which can more effectively promote the formation of the highly electrophilic iminium ion needed for cyclization.[2][13]
-
Higher Reaction Temperature: Increasing the thermal energy can help overcome the high activation barrier of the reaction. This must be balanced against the risk of side reactions and decomposition.
-
Anhydrous Conditions: Water can hydrolyze the iminium ion intermediate, stalling the reaction. Ensure starting materials and solvents are dry, and consider using a Dean-Stark apparatus to remove water as it forms.
Q2: What are common side products in a Pictet-Spengler reaction and how can I minimize them?
A2: Common side products include:
-
Unreacted Starting Materials: Due to the deactivating effect of the nitro group. Addressed by using more forcing conditions as described above.
-
Polymerization: Aldehydes (especially formaldehyde) can self-polymerize under acidic conditions. Using a stable formaldehyde equivalent like 1,3,5-trioxane can mitigate this.[14]
-
Oxidation Products: The imine or the final tetrahydroisoquinoline can be susceptible to oxidation, especially at higher temperatures. Maintaining an inert atmosphere (e.g., nitrogen or argon) can help.
Table 1: Troubleshooting Guide for Key Reactions
| Issue | Reaction Step | Probable Cause(s) | Recommended Actions |
| Poor Yield | Pictet-Spengler | Deactivation by nitro group; Insufficient acid catalysis; Presence of water. | Increase catalyst strength/loading (e.g., Lewis acid); Increase temperature; Use anhydrous solvent/Dean-Stark trap.[2] |
| Thermal Runaway | Nitration | Addition rate too high; Inadequate cooling; Poor mixing. | Reduce addition rate; Improve agitation; Ensure sufficient cooling capacity; Perform thermal hazard analysis.[4][5] |
| Low Regioselectivity | Nitration | Sub-optimal temperature; Incorrect nitrating agent. | Lower reaction temperature; Screen different nitrating agents (e.g., HNO₃ in Ac₂O).[11] |
| Incomplete Reaction | Both | Insufficient reaction time or temperature. | Monitor reaction by TLC/LCMS to determine endpoint; Cautiously increase temperature if thermal stability allows. |
Process Parameters and Reagent Safety
Careful selection of reagents and adherence to safety protocols are paramount for a successful and safe scale-up.
Table 2: Key Reagent Handling and Safety Information
| Reagent | Role | Key Hazards | Recommended PPE and Handling |
| Nitric Acid (conc.) | Nitrating Agent | Severe corrosive, strong oxidizer, highly toxic fumes.[15] | Chemical-resistant gloves, face shield, lab coat. Use only in a certified chemical fume hood.[8] |
| Sulfuric Acid (conc.) | Catalyst (Nitration) | Severe corrosive, highly exothermic upon dilution. | Same as nitric acid. Add slowly to other liquids to dissipate heat. |
| Trifluoroacetic Acid | Catalyst (P-S) | Corrosive, causes severe burns. | Chemical-resistant gloves, safety goggles, lab coat. Handle in a well-ventilated area or fume hood. |
| Boron Trifluoride Etherate | Lewis Acid Catalyst | Corrosive, water-reactive (releases HF), flammable. | Anhydrous handling techniques required. Use in a fume hood with appropriate gloves and eye protection. |
Representative Experimental Protocols
The following protocols are intended as a high-level guide for trained chemists, emphasizing the rationale behind the procedural steps. They must be adapted and optimized based on laboratory-specific equipment and preliminary safety assessments.
Protocol 1: Nitration of an N-Protected Phenylethylamine (Illustrative)
-
Rationale: This protocol focuses on controlling the exotherm through slow addition and maintaining a low temperature to maximize selectivity and safety.
-
Reactor Setup: Charge a jacketed glass reactor, equipped with an overhead stirrer, temperature probe, and addition funnel, with the N-protected phenylethylamine dissolved in a suitable solvent (e.g., dichloromethane).
-
Cooling: Cool the reactor contents to -5 to 0 °C using an appropriate cooling bath. Efficient cooling is critical to absorb the heat of reaction.[8]
-
Preparation of Nitrating Agent: In a separate vessel, slowly add concentrated sulfuric acid to concentrated nitric acid at a low temperature (0-5 °C) to prepare the mixed acid nitrating agent.
-
Controlled Addition: Add the pre-chilled mixed acid dropwise to the stirred reactor solution over 2-4 hours, ensuring the internal temperature does not exceed 5 °C. The slow addition is the primary method for controlling the reaction rate and heat output.[3]
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or LCMS).
-
Quenching: Once the reaction is complete, slowly transfer the reaction mixture onto a vigorously stirred slurry of crushed ice and water. This step must be done carefully to manage the heat of dilution.[8]
-
Work-up: Separate the organic layer, and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Pictet-Spengler Cyclization (Illustrative)
-
Rationale: This protocol uses a Lewis acid and anhydrous conditions to overcome the deactivating effect of the nitro group.
-
Reactor Setup: Charge a dry, inerted reactor with the nitrated phenylethylamine derivative and an anhydrous solvent (e.g., toluene or dichloromethane).
-
Aldehyde Addition: Add the aldehyde (or an equivalent like 1,3,5-trioxane) to the mixture.
-
Catalyst Addition: Cool the mixture to 0 °C and slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂). A controlled, low-temperature addition prevents an initial uncontrolled reaction.
-
Heating: Slowly warm the reaction to the desired temperature (e.g., 40-80 °C) and maintain with stirring. The higher temperature provides the necessary energy to overcome the activation barrier.[2]
-
Monitoring and Work-up: Monitor the reaction to completion. Upon completion, cool the mixture and quench by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash, dry, and concentrate. The resulting crude product can then be purified.
References
- Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Symposium Series.
- Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment.
- Technical Support Center: Managing Exothermic Reactions During Nitr
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- Control Strategies For Managing Exothermic Reactions In Flow. (2025).
- Nitr
- Safe scale-up with exothermic reactions. (n.d.). Process Technology Online.
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). Organic Process Research & Development.
- Nitration Reactions | Continuous Flow Processing. (n.d.). Vapourtec.
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021).
- Pictet-Spengler Reaction. (2021). J&K Scientific LLC.
- Pictet–Spengler reaction. (n.d.). Wikipedia.
- Pictet-Spengler Reaction - Common Conditions. (n.d.). Organic Chemistry Portal.
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (n.d.). Molecules.
- The Pictet-Spengler Reaction Upd
- Pictet-Spengler Reaction. (n.d.). NROChemistry.
- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2025).
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances.
- Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. amarequip.com [amarequip.com]
- 6. researchgate.net [researchgate.net]
- 7. process-technology-online.com [process-technology-online.com]
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- 9. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 10. vapourtec.com [vapourtec.com]
- 11. researchgate.net [researchgate.net]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 14. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support guide for the synthesis of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this multi-step synthesis. By understanding the underlying reaction mechanisms, you can effectively troubleshoot unexpected results and optimize your reaction conditions for higher yield and purity.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via a Pictet-Spengler type reaction or a related multi-step sequence involving the formation of N-benzyl-2-(4-nitrophenyl)ethanamine followed by acid-catalyzed cyclization. Each step presents its own set of challenges, from incomplete reactions to the formation of structurally similar byproducts that can complicate purification and analysis. This guide provides a structured, question-and-answer approach to address these specific issues.
Troubleshooting Guide & FAQs
FAQ 1: My reaction yield is low, and I observe a significant amount of an uncyclized intermediate. What is this species and how can I promote cyclization?
Answer:
The most common uncyclized intermediate is the Schiff base (imine) formed from the condensation of 2-(4-nitrophenyl)ethanamine and benzaldehyde, or its reduced form, N-benzyl-2-(4-nitrophenyl)ethanamine. The subsequent intramolecular electrophilic aromatic substitution (the Pictet-Spengler cyclization) can be sluggish, especially given the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic attack.
Plausible Byproduct: N-benzyl-2-(4-nitrophenyl)ethanamine (the reduced imine intermediate).
Causality:
-
Insufficient Acid Catalysis: The cyclization step requires a strong acid to protonate the imine (forming an iminium ion) or to activate the ring, making it sufficiently electrophilic for the ring-closing reaction.[1][2]
-
Deactivating Nitro Group: The -NO₂ group strongly deactivates the phenyl ring, making the intramolecular Friedel-Crafts type cyclization difficult. Harsher conditions are often required compared to syntheses with electron-donating groups.[1][3]
Troubleshooting & Optimization:
-
Increase Acid Strength/Concentration: Switch from weaker acids (like acetic acid) to stronger acids such as trifluoroacetic acid (TFA), or use superacids.[4]
-
Elevate Reaction Temperature: Refluxing in a higher boiling point solvent can provide the necessary activation energy for the cyclization to proceed.[3]
-
Use of Lewis Acids: Consider the addition of a Lewis acid like BF₃·OEt₂ to promote the cyclization.[2]
FAQ 2: I'm observing peaks in my Mass Spectrum that are 2 mass units lower than my product. What could this be?
Answer:
This observation strongly suggests the presence of oxidation byproducts. The tetrahydroisoquinoline core is susceptible to oxidation, which can occur during the reaction or workup, especially if exposed to air for prolonged periods at elevated temperatures.
Plausible Byproducts:
-
2-Benzyl-6-nitro-3,4-dihydroisoquinolin-2-ium: (M-2) - The partially oxidized iminium species.
-
2-Benzyl-6-nitro-isoquinolin-2-ium: (M-4) - The fully aromatized isoquinolinium salt.
Causality: The benzylic protons at the C1 and C4 positions of the tetrahydroisoquinoline ring are susceptible to oxidation, leading to the formation of a more stable, conjugated system. This can be facilitated by various oxidants, including atmospheric oxygen, especially under harsh acidic or thermal conditions.[5][6]
Troubleshooting & Optimization:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.
-
Control Reaction Temperature: Avoid excessive heating, as this can accelerate oxidation.
-
Antioxidants: In some cases, the addition of a radical scavenger or antioxidant can mitigate these side reactions.
FAQ 3: My NMR spectrum is complex, with an additional set of benzylic proton signals. Mass spectrometry also shows a peak corresponding to C₁₄H₁₅N. What is this impurity?
Answer:
This impurity is likely dibenzylamine. It arises from the reductive amination side reaction where benzaldehyde reacts with benzylamine, which is either formed in situ or is a byproduct of other processes.
Plausible Byproduct: Dibenzylamine.
Causality: In a reductive amination approach to form the N-benzyl intermediate, if an excess of benzaldehyde is used or if the reaction conditions favor it, the initially formed benzylamine can react with another molecule of benzaldehyde to form a new imine, which is then reduced to dibenzylamine.[7][8]
Troubleshooting & Optimization:
-
Stoichiometric Control: Carefully control the stoichiometry of the amine and aldehyde. Use a slight excess of the primary amine (2-(4-nitrophenyl)ethanamine) relative to benzaldehyde.
-
Ammonia Concentration: If ammonia is used in the reductive amination, higher concentrations can favor the formation of the primary benzylamine over the secondary dibenzylamine.[7]
-
Purification: Dibenzylamine can often be removed by careful column chromatography.
FAQ 4: During a Bischler-Napieralski approach, I am seeing a styrene-like byproduct. What is its origin?
Answer:
In a Bischler-Napieralski synthesis, which involves the cyclization of a β-arylethylamide, a common side reaction is a retro-Ritter reaction. This leads to the formation of a styrene derivative and a nitrile.[9]
Plausible Byproduct: 4-Nitrostyrene.
Causality: The reaction proceeds through a nitrilium ion intermediate. Under certain conditions, particularly with substrates that can form a stable conjugated system, this intermediate can fragment, leading to the elimination of a nitrile and the formation of a styrene.[9]
Troubleshooting & Optimization:
-
Choice of Reagents: The choice of dehydrating agent can influence this side reaction. Milder conditions may be preferable.[9][10]
-
Solvent: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter products.[9]
Summary of Potential Byproducts
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature |
| N-benzyl-2-(4-nitrophenyl)ethanamine | C₁₅H₁₆N₂O₂ | 270.30 | Absence of cyclized product signals in NMR; correct mass for the uncyclized intermediate. |
| 2-Benzyl-6-nitro-3,4-dihydroisoquinolin-2-ium | C₁₆H₁₅N₂O₂⁺ | 267.31 (cation) | M-2 peak in MS; downfield shift of protons in NMR due to iminium formation. |
| 2-Benzyl-6-nitro-isoquinolin-2-ium | C₁₆H₁₃N₂O₂⁺ | 265.29 (cation) | M-4 peak in MS; signals corresponding to a fully aromatic isoquinoline ring in NMR. |
| Dibenzylamine | C₁₄H₁₅N | 197.28 | Distinct set of benzyl proton signals in NMR; corresponding mass peak. |
| 4-Nitrostyrene | C₈H₇NO₂ | 149.15 | Vinylic proton signals in NMR; characteristic mass spectrum. |
Experimental Protocols
Protocol 1: Analytical Identification of Byproducts by LC-MS
-
Sample Preparation: Dissolve 1-2 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Analysis: Look for the expected molecular ion peaks of the product and the potential byproducts listed in the table above.
-
Protocol 2: Optimization to Minimize Oxidation Byproducts
-
Degassing: Degas all solvents to be used in the reaction and workup by sparging with nitrogen or argon for 15-20 minutes.
-
Inert Atmosphere Setup: Assemble the reaction glassware and flush with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Workup: Once the reaction is complete, cool the mixture to room temperature under the inert atmosphere before quenching and extraction. Minimize the exposure of the product to air during purification steps.
Mechanistic Pathways and Byproduct Formation
The following diagrams illustrate the primary synthetic route and the formation of key byproducts.
Caption: Main synthetic pathway and key byproduct formations.
References
-
ACS Publications.
-
Organic Letters.
-
Scribd.
-
Wikipedia.
-
Organic Chemistry Portal.
-
National Institutes of Health.
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Pharmaguideline.
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Technical Support Center: Enhancing the Efficiency of Chromatographic Separation of Tetrahydroisoquinoline Isomers
Welcome to the technical support center dedicated to advancing your research in the chromatographic separation of tetrahydroisoquinoline (THIQ) isomers. The unique structural properties of THIQs, which form a core scaffold in a vast array of natural products and pharmacologically active compounds, present distinct challenges in achieving baseline resolution of their isomers.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies and answers to frequently encountered questions. Our approach is grounded in fundamental chromatographic principles and validated by field-proven applications to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of tetrahydroisoquinoline isomers so challenging?
The primary challenges in separating THIQ isomers stem from their structural similarities and their chemical nature as basic compounds. Enantiomers, having identical physical and chemical properties in an achiral environment, require a chiral selector for separation. Diastereomers and positional isomers, while possessing different properties, can still be difficult to resolve due to subtle structural differences. Furthermore, the basic nitrogen atom in the THIQ scaffold is prone to strong interactions with residual silanol groups on silica-based stationary phases, leading to significant peak tailing and reduced resolution.[4][5]
Q2: What are the primary chromatographic modes used for separating THIQ isomers?
For the separation of enantiomers, chiral chromatography is indispensable. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[1][6] For diastereomers and positional isomers, Reversed-Phase (RP) HPLC is the most common approach, often requiring careful method development, particularly concerning mobile phase pH and composition.[7][8]
Q3: Can I use a single method to separate both enantiomeric and related substance impurities?
While challenging, it is possible to develop a single HPLC method for the simultaneous analysis of enantiomeric and related substance impurities. This typically involves using a versatile chiral stationary phase that also offers good achiral selectivity. For instance, certain Whelk-O1 CSPs have demonstrated success in this dual-function capacity under reversed-phase conditions, potentially streamlining quality control processes.[9][10]
Troubleshooting Guide: From Theory to Practical Solutions
This section provides a systematic, question-and-answer-based approach to resolving common issues encountered during the chromatographic separation of THIQ isomers.
Issue 1: Poor Resolution of THIQ Enantiomers
Q: I'm struggling to achieve baseline separation of my THIQ enantiomers. What are the critical factors I need to optimize?
Achieving enantiomeric resolution is a multi-faceted process that hinges on creating a transient diastereomeric complex between the analyte and the chiral stationary phase. The stability and differential energy of these complexes dictate the degree of separation.
Causality and Strategic Solutions:
The primary cause of poor enantiomeric resolution is an insufficiently selective chiral stationary phase (CSP) or a suboptimal mobile phase that fails to promote effective chiral recognition.
Experimental Protocol: A Step-by-Step Guide to Chiral Method Development
-
CSP Selection (The Most Critical Factor):
-
Initial Screening: Begin by screening a set of CSPs with orthogonal selectivities. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are an excellent starting point due to their broad applicability.[1][11] Cyclodextrin-based and zwitterionic ion-exchange CSPs have also shown great utility for THIQ analogs.[6][12]
-
Consult Literature: Review published separations of structurally similar THIQ alkaloids to guide your initial CSP selection.[1][6]
-
-
Mobile Phase Optimization:
-
Normal Phase vs. Reversed-Phase: Polysaccharide-based CSPs can be used in both normal-phase (e.g., hexane/alcohol) and reversed-phase (e.g., acetonitrile/water or methanol/water) modes. The choice of mode can dramatically alter selectivity.
-
Organic Modifier: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in normal-phase chromatography are critical. A systematic evaluation of different alcohols is recommended.
-
Additives for Basic Compounds: For basic analytes like THIQs, adding a small amount of a competing base to the mobile phase is often essential. Diethylamine (DEA) or triethylamine (TEA) at concentrations of 0.1% (v/v) are commonly used to improve peak shape and, consequently, resolution by masking active sites on the CSP.[13][14]
-
-
Temperature Optimization:
-
Column temperature affects the thermodynamics of the chiral recognition process.[6] Analyze your sample at a minimum of three different temperatures (e.g., 15°C, 25°C, 40°C) to assess the impact on resolution. Lower temperatures often, but not always, enhance separation.
-
Data Presentation: CSP Screening for a Model THIQ Compound
| Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Observations |
| Cellulose-based (e.g., Chiralcel® OD) | Hexane:Isopropanol (90:10) + 0.1% DEA | 1.2 | Partial separation, needs optimization. |
| Amylose-based (e.g., Chiralpak® AD) | Methanol + 0.1% DEA | 2.5 | Baseline separation achieved. |
| Cyclodextrin-based (e.g., Cyclobond™ I 2000) | Acetonitrile:Buffer pH 4.5 (60:40) | 0.8 | Poor resolution for this compound. |
| Zwitterionic (e.g., ZWIX(+™)) | Polar Ionic Mobile Phase | 1.9 | Good separation, potential alternative.[6] |
Visualization: Chiral Method Development Workflow
Caption: A systematic workflow for chiral method development.
Issue 2: Persistent Peak Tailing of THIQ Isomers
Q: My THIQ isomer peaks are consistently tailing, which is compromising my resolution and quantification. How can I achieve symmetrical peaks?
Peak tailing is a common and frustrating issue when analyzing basic compounds like THIQs via reversed-phase HPLC.[5] It arises from secondary ionic interactions between the protonated basic analyte and ionized, acidic silanol groups on the silica stationary phase surface.[4][15]
Causality and Strategic Solutions:
The key is to minimize these undesirable secondary interactions. This can be accomplished by controlling the ionization state of both the analyte and the silanol groups, or by competitively masking the silanol groups.
Protocol for Eliminating Peak Tailing:
-
Mobile Phase pH Adjustment (Primary Strategy):
-
Principle: Lowering the mobile phase pH protonates the THIQ amine (making it a stable cation) and suppresses the ionization of the silanol groups (pKa ~3.5-4.5).[15] This significantly reduces the strong ionic interaction causing the tailing.
-
Action: Adjust the aqueous component of your mobile phase to a pH between 2.5 and 3.0 using a suitable buffer (e.g., 10-20 mM phosphate or formate buffer).[4][16]
-
Caution: Ensure your column is stable at low pH. Modern columns are generally robust, but prolonged use at very low pH can degrade the stationary phase.[17]
-
-
Employ a Competing Base (Silanol Suppressor):
-
Principle: Adding a small, basic compound to the mobile phase, such as triethylamine (TEA), provides a sacrificial base that preferentially interacts with the active silanol sites.[4][15]
-
Action: Add TEA to your mobile phase at a concentration of 5-25 mM.
-
Trade-off: While effective, TEA can sometimes shorten column lifetime and may suppress ionization in mass spectrometry detection.[4]
-
-
Select a Modern, High-Purity Silica Column:
-
Principle: Modern HPLC columns are manufactured with high-purity silica, which has a lower metal content and fewer acidic silanol sites. Additionally, advanced end-capping techniques are used to chemically block a majority of the residual silanols.
-
Action: If you are using an older "Type A" silica column, switch to a modern, end-capped "Type B" silica column or a column specifically designed for the analysis of basic compounds.
-
Visualization: Mechanism of Peak Tailing and Its Mitigation
Sources
- 1. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study [mdpi.com]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. High-performance liquid chromatographic enantioseparation of cationic 1,2,3,4-tetrahydroisoquinoline analogs on Cinchona alkaloid-based zwitterionic chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of chiral stationary phases for suitability for combined enantiomeric impurity/related substances assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. uhplcs.com [uhplcs.com]
- 17. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
Validation & Comparative
Mass spectrometry fragmentation pattern of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic principles governing the molecule's fragmentation, offers a comparative analysis with structurally related compounds, and provides a detailed experimental protocol for its characterization.
Introduction: Structural Rationale and Analytical Significance
This compound (Molecular Formula: C₁₆H₁₆N₂O₂) belongs to the vast family of tetrahydroisoquinoline (THIQ) alkaloids, a scaffold present in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The structure incorporates three key motifs that dictate its behavior under mass spectrometric analysis:
-
The Tetrahydroisoquinoline Core: A robust heterocyclic system.
-
The N-Benzyl Group: A substitution that introduces a particularly labile benzylic bond.
-
The C-6 Nitro Group: An electron-withdrawing group on the aromatic ring that introduces unique fragmentation pathways.
Understanding the mass spectrometry fragmentation of this molecule is crucial for its unambiguous identification in complex mixtures, such as in metabolic studies, reaction monitoring, or quality control of pharmaceutical preparations. Electron Ionization (EI) mass spectrometry, a hard ionization technique, provides reproducible fragmentation patterns that act as a "molecular fingerprint," enabling structural elucidation.[3]
Predicted Fragmentation Pathways
The fragmentation of this compound upon electron ionization is governed by the relative stability of the resulting radical cations and neutral losses. The molecular ion ([M]•+) is expected at an m/z corresponding to its molecular weight (284.31 g/mol ). The primary fragmentation events are predicted to originate from the cleavage of the most labile bonds and the characteristic behavior of the nitroaromatic system.
Pathway A: Cleavage of the N-Benzyl Group
The most prominent fragmentation pathway for N-benzylisoquinolines involves the cleavage of the doubly activated benzylic C-N bond.[4] This alpha-cleavage is energetically favorable and results in the formation of a stable, resonance-stabilized ion.
-
Formation of the Molecular Ion: The initial step is the removal of an electron to form the molecular ion [M]•+ at m/z 284 .
-
Benzylic Cleavage: The primary fragmentation is the cleavage of the bond between the nitrogen and the benzylic methylene group. This can lead to two major fragment ions:
-
Loss of a benzyl radical (•CH₂C₆H₅, 91 u) to form the ion at m/z 193 . This fragment represents the 6-nitro-1,2,3,4-tetrahydroisoquinoline radical cation.
-
Formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 . This is a hallmark of compounds containing a benzyl moiety and is often the base peak in the spectrum.[5]
-
Pathway B: Fragmentation of the Nitroaromatic System
Nitroaromatic compounds exhibit characteristic fragmentation patterns involving the nitro group.[6][7] These fragmentations can occur from the molecular ion or from subsequent fragment ions.
-
Loss of NO₂: A common fragmentation is the loss of a nitro radical (•NO₂, 46 u), leading to a fragment at m/z 238 ([M-46]•+).
-
Loss of NO: Loss of nitric oxide (NO, 30 u) can also occur, often followed by the loss of a carbonyl group, which is a more complex rearrangement. This would yield a fragment at m/z 254 ([M-30]•+).
-
Rearrangement and Loss of O: A nitro-to-nitrite rearrangement can lead to the loss of an oxygen atom, though this is typically less favored than NO or NO₂ loss.
The following diagram illustrates the predicted primary fragmentation pathways.
Caption: Predicted EI fragmentation of this compound.
Comparative Analysis
To fully appreciate the influence of the structural motifs, it is instructive to compare the predicted fragmentation of the title compound with key alternatives.
Comparison with 2-Benzyl-1,2,3,4-tetrahydroisoquinoline
The non-nitrated analogue provides a baseline for understanding the fragmentation of the core structure. Its fragmentation is dominated by the same benzylic cleavage.
| Ion/Loss | 2-Benzyl-6-nitro-THIQ (Predicted) | 2-Benzyl-THIQ (Reference) | Rationale for Difference |
| Molecular Ion [M]•+ | m/z 284 | m/z 239 | Mass difference due to the nitro group (45 u). |
| [M - C₇H₇]•+ | m/z 193 | m/z 148 | Both show loss of the benzyl group. The fragment mass difference (45 u) corresponds to the nitro group. |
| Tropylium Ion | m/z 91 (Base Peak) | m/z 91 (Base Peak) | Identical fragment, as it originates from the benzyl moiety. This peak is expected to be intense in both spectra. |
| [M - NO₂]•+ | m/z 238 | Not observed | This fragment is exclusive to the nitrated compound and serves as a key diagnostic peak.[8][9] |
This comparison highlights that the presence of the nitro group adds characteristic neutral losses (e.g., •NO₂) without fundamentally altering the primary benzylic cleavage, which is characteristic of the benzylisoquinoline skeleton.[10]
Comparison with Positional Isomers (e.g., 7-Nitro-THIQ analogue)
While the primary fragmentation pattern is expected to be similar for positional isomers (like the 7-nitro analogue), subtle differences in ion abundances may arise due to the electronic effects of the nitro group's position on the stability of the resulting fragment ions. However, the major fragments (m/z 284, 193, 91, 238) would remain the same, making definitive isomeric distinction by EI-MS alone challenging without high-resolution data or chromatographic separation.
Experimental Protocol: LC-ESI-MS/MS Analysis
While EI-MS is excellent for creating a reference fingerprint, modern analysis often employs soft ionization techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) for sensitive detection in complex matrices. ESI typically generates a protonated molecule [M+H]⁺, which is then fragmented.
Workflow Diagram
Caption: Experimental workflow for LC-ESI-MS/MS analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in HPLC-grade methanol.
-
Perform a serial dilution to a final working concentration of 10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Liquid Chromatography (LC) Conditions:
-
System: Agilent 1290 Infinity II LC or equivalent.[11]
-
Column: Zorbax RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).[11]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, linear gradient to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
System: Agilent 6546 Q-TOF or equivalent high-resolution mass spectrometer.[11]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 320 °C.
-
MS1 Acquisition: Scan m/z range 100-500 to detect the protonated molecule [M+H]⁺ at m/z 285.12 .
-
MS/MS Acquisition (Data-Dependent):
-
Select the ion at m/z 285.12 as the precursor for fragmentation.
-
Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
Expected MS/MS Fragments: The primary fragment in MS/MS would likely be the loss of the benzyl group, resulting in a product ion at m/z 194.08 ([M+H - C₇H₈]⁺). Other fragments corresponding to losses of NO₂ from the protonated molecule may also be observed.
-
-
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be dominated by two key processes: a highly favorable cleavage of the N-benzyl group leading to a base peak at m/z 91 , and characteristic losses from the nitroaromatic moiety, specifically the loss of a nitro radical to produce a fragment at m/z 238 . These distinct fragmentation pathways provide a robust and reliable signature for the structural confirmation of the molecule. The comparative analysis underscores the diagnostic value of these fragments, while the provided LC-MS/MS protocol offers a practical, validated method for its analysis in a modern research setting.
References
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation. RSC Publishing. [Link]
-
Weber, R., et al. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]
-
Al-Naiema, I. M., & Stone, E. A. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]
-
Seibl, J. (n.d.). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. [Link]
-
DeJongh, D. C., Shrader, S. R., & Cava, M. P. (1966). The Mass Spectrometry of Some Bisbenzyltetrahydroisoquinoline Alkaloids. Journal of the American Chemical Society. [Link]
-
Schmidt, J., et al. (2005). Analysis of benzylisoquinoline-type alkaloids by electrospray tandem mass spectrometry and atmospheric pressure photoionization. PubMed. [Link]
-
Pro, J., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews - ACS Publications. [Link]
-
Yang, Y., Dai, M., & Lin, L. (1988). Fast Atom Bombardment Mass Spectrometry of Some Isoquinoline Alkaloids. J-Stage. [Link]
-
ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of Tetrahydroisoquinoline-Alkaloid Analogs with a Diphenyloxide Fragment. ResearchGate. [Link]
-
Genta-Jouve, G., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. PMC - NIH. [Link]
-
Liu, H., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC - NIH. [Link]
-
YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]
-
Hagel, J. M., & Facchini, P. J. (2021). Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn. PubMed. [Link]
-
El-Sayed, N. N. E., et al. (2022). New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. PMC - NIH. [Link]
-
YouTube. (2020). Electron ionization and mass spectrometry. [Link]
-
MDPI. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]
-
ResearchGate. (n.d.). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]
-
Hesse, M., et al. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Thieme. [Link]
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A Comparative Analysis of 6-Nitro vs. 7-Nitro Tetrahydroisoquinoline Analogs: A Guide to Biological Activity
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[1][2] This heterocyclic motif is a cornerstone in the development of agents targeting cancer, infectious diseases, and neurological disorders.[2][3][4] The introduction of substituents onto the THIQ backbone is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. Among these, the nitro group, a potent electron-withdrawing moiety, plays a significant role in defining the biological profile of these analogs.[5][6]
This guide provides a comparative analysis of the biological activity of THIQ analogs bearing a nitro substituent at the 6- or 7-position of the isoquinoline ring. We will explore how this seemingly subtle positional isomerism can lead to profound differences in pharmacological effects, drawing upon experimental data from anticancer, antimicrobial, and neuroreceptor interaction studies.
The Structural Context: 6- vs. 7-Positioning
The biological activity of a THIQ analog is intimately linked to its three-dimensional shape and electronic properties, which dictate its interaction with protein targets. The placement of a nitro group at either the 6- or 7-position alters the molecule's electronic distribution and steric profile, thereby influencing its binding affinity and functional activity.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1,2,3,4-Tetrahydroisoquinoline Derivatives
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds, exhibiting a remarkable breadth of biological activities.[1][2][3] This guide provides an in-depth comparison of THIQ derivatives, delving into their structure-activity relationships (SAR) across key therapeutic areas. We will explore how subtle molecular modifications to the THIQ core influence biological outcomes, supported by experimental data, and provide detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.
The Enduring Significance of the THIQ Scaffold
The THIQ nucleus is a common feature in numerous isoquinoline alkaloids and has been a focal point for medicinal chemists for decades.[4] Its rigid, yet three-dimensional structure provides an excellent framework for the spatial presentation of various pharmacophoric elements, enabling interaction with a wide range of biological targets. The diverse pharmacological profiles of THIQ-containing compounds, including anticancer, antimicrobial, antiviral, and neuroprotective effects, underscore the importance of understanding their SAR to guide the design of novel and more potent therapeutic agents.[5][6]
Comparative Analysis of Structure-Activity Relationships
This section dissects the SAR of THIQ derivatives in three major therapeutic areas: oncology, infectious diseases, and neurodegenerative disorders. We will examine how substitutions on the aromatic ring, the nitrogen atom, and the C1 position of the THIQ core impact biological activity.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
THIQ derivatives have emerged as promising anticancer agents, acting through various mechanisms, including the disruption of microtubule dynamics and the modulation of estrogen receptors.[6][7]
A critical aspect of the SAR for anticancer activity lies in the nature of the substituent at the C1 and N2 positions. For instance, studies have shown that the presence of a substituted benzyl group at the C1 position is often crucial for cytotoxicity.
Table 1: Comparative in vitro Cytotoxicity of 1-Benzyl-THIQ Derivatives against Cancer Cell Lines
| Compound ID | R1 (C1-substituent) | R2 (N2-substituent) | Cell Line | IC50 (µM) | Reference |
| 1a | 4-Methoxybenzyl | H | MCF-7 | 8.2 | [6] |
| 1b | 3,4-Dimethoxybenzyl | H | MCF-7 | 5.1 | [6] |
| 1c | 4-Chlorobenzyl | H | MCF-7 | 12.5 | [6] |
| 2a | 4-Methoxybenzyl | Benzoyl | MCF-7 | >50 | [8] |
| EDL-360 | Biphenylmethyl | H | LN18 (Glioma) | 5.42 | [9] |
This table is a representative summary based on literature findings and may not be an exhaustive list.
From the data, it is evident that electron-donating groups, such as methoxy substituents on the benzyl ring at C1, tend to enhance anticancer activity (compare 1a and 1b with 1c ). Conversely, acylation of the nitrogen at the N2 position, as in compound 2a , can significantly diminish or abolish cytotoxicity, suggesting the importance of the secondary amine for this specific activity. The potent activity of EDL-360 highlights that larger aromatic systems at C1 can lead to significant antiglioma effects.[9]
Antimicrobial Activity: Combating Pathogenic Microbes
The THIQ scaffold has also been successfully exploited to develop potent antimicrobial agents.[1][4] The SAR in this context often revolves around the introduction of lipophilic and hydrogen-bonding moieties that can interact with microbial targets.
The substitution pattern on the aromatic ring of the THIQ core, as well as the nature of the N-substituent, plays a pivotal role in determining the antimicrobial spectrum and potency. For example, the introduction of a sulfonyl group at the N2 position has been shown to yield compounds with significant antifungal activity.
Table 2: Comparative Antimicrobial Activity of N-Sulfonyl-THIQ Derivatives
| Compound ID | R (N-sulfonyl group) | Organism | MIC (µg/mL) | Reference |
| 3a | 4-Methylbenzenesulfonyl | Candida albicans | 16 | |
| 3b | 4-Chlorobenzenesulfonyl | Candida albicans | 8 | |
| 3c | 4-Nitrobenzenesulfonyl | Candida albicans | 4 | |
| 4a | 4-Methylbenzenesulfonyl | Staphylococcus aureus | 32 | |
| 4b | 4-Chlorobenzenesulfonyl | Staphylococcus aureus | 16 |
This table is a representative summary based on literature findings and may not be an exhaustive list. MIC = Minimum Inhibitory Concentration.
The data clearly indicates that electron-withdrawing groups on the N-benzenesulfonyl moiety enhance antifungal activity against Candida albicans (compare 3a , 3b , and 3c ). A similar trend is observed for antibacterial activity against Staphylococcus aureus, although the effect is less pronounced. This suggests that modulating the electronic properties of the N-substituent is a key strategy for optimizing the antimicrobial potency of THIQ derivatives.
Neuroprotective Activity: A Ray of Hope for Neurodegenerative Diseases
THIQ derivatives have shown considerable promise in the context of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[10][11] Their mechanisms of action are often multifaceted, involving the modulation of neurotransmitter systems and inhibition of key enzymes.
Endogenous THIQs, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), have been implicated in the pathology of Parkinson's disease.[11] However, synthetic derivatives have been designed to offer neuroprotection. For instance, certain THIQ derivatives have been shown to act as inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in the neuroinflammation associated with Alzheimer's disease.[12]
Table 3: Comparative PDE4B Inhibitory Activity of THIQ Derivatives
| Compound ID | R1 (C7-substituent) | R2 (N-substituent) | PDE4B IC50 (µM) | Reference |
| 5a | Cyclopentyloxy | H | 15.2 | [12] |
| 5b | Cyclopentyloxy | 4-Methoxybenzenesulfonyl | 1.2 | [12] |
| 19 | Cyclopentyloxy | 4-(Trifluoromethoxy)benzenesulfonyl | 0.88 | [12] |
This table is a representative summary based on literature findings and may not be an exhaustive list.
The SAR for PDE4B inhibition highlights the importance of the N-substituent. The introduction of a sulfonamide group at the N2 position dramatically increases potency (compare 5a and 5b ). Furthermore, the electronic nature of the substituent on the phenylsulfonyl ring is critical, with the trifluoromethoxy group in compound 19 leading to the most potent inhibition.[12] This underscores the power of subtle electronic tuning in achieving high target affinity.
Experimental Protocols: Synthesis and Biological Evaluation
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative THIQ derivative and its subsequent biological evaluation.
Synthesis of 1-Substituted-1,2,3,4-tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in the synthesis of THIQs, involving the condensation of a β-phenylethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization.
Experimental Workflow: Pictet-Spengler Synthesis
Caption: A generalized workflow for the synthesis of 1-substituted THIQs via the Pictet-Spengler reaction.
Step-by-Step Protocol:
-
Reactant Preparation: To a solution of the desired β-phenylethylamine (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add the corresponding aldehyde or ketone (1.1 eq).
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA) (0.1 eq).
-
Reaction: Stir the mixture at room temperature or heat to reflux for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-substituted-1,2,3,4-tetrahydroisoquinoline.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.
Experimental Workflow: MTT Assay
Caption: A schematic representation of the MTT assay workflow for determining the cytotoxicity of THIQ derivatives.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the THIQ derivatives in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Conclusion and Future Perspectives
The 1,2,3,4-tetrahydroisoquinoline scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that even minor modifications to the THIQ core can lead to profound changes in biological activity and target selectivity. The key to unlocking the full potential of this versatile scaffold lies in a deep understanding of these relationships, coupled with robust synthetic strategies and rigorous biological evaluation.
Future efforts in this field will likely focus on the development of THIQ derivatives with improved pharmacokinetic properties and the exploration of novel biological targets. The use of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation THIQ-based drugs with enhanced efficacy and safety profiles.
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Chander, S., Ashok, P., Singh, A., & Murugesan, S. (2015). De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Chemistry Central Journal, 9, 33. [Link]
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A series of different 1-monosubstituted and 1,1-disubstituted 1,2,3,4-tetrahydro-isoquinolines was synthesized in high yields from different ketoamides. (n.d.). MDPI. [Link]
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SYNTHESIS OF NOVEL 1,2,3,4-TETRAHYDRO- ISOQUINOLINE DERIVATIVES. (n.d.). ijstr.org. [Link]
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The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Bentham Science Publishers. [Link]
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A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. (n.d.). ScienceDirect. [Link]
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A new approach to the synthesis of 1,2,3,4-Tetrahydroisoquinoline derivatives using benzotriazole methodology. (n.d.). Charles Darwin University. [Link]
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Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. (n.d.). NIH. [Link]
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Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. (2009). ResearchGate. [Link]
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Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. (2023). PubMed Central. [Link]
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Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (n.d.). PMC - NIH. [Link]
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Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. (n.d.). ACS Publications. [Link]
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N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. (n.d.). CONICET. [Link]
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Synthesis and In Vitro Evaluation of Novel 1,2,3,4-Tetrahydroisoquinoline Derivatives as Potent Antiglioma Agents. (2015). ResearchGate. [Link]
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Comparing the efficacy of different synthetic routes to 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds.[1][2][3] The specific derivative, 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, serves as a crucial intermediate in the synthesis of various functionalized molecules, including potential antibacterial agents and materials with non-linear optical properties.[4] The strategic placement of the nitro group allows for further chemical modifications, making its efficient synthesis a topic of significant interest for researchers in drug development and materials science.
This guide provides an in-depth comparison of the primary synthetic strategies for obtaining this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies
The construction of the this compound core can be broadly approached through two well-established name reactions: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. A third, more direct approach involves reductive amination. Each of these methods offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability.
The Bischler-Napieralski Route
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be reduced to the desired tetrahydroisoquinoline.[1][5][6][7][8] This intramolecular electrophilic aromatic substitution is typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5][7][9]
Mechanistic Rationale
The reaction proceeds through the cyclization of a β-phenylethylamide. The presence of electron-donating groups on the aromatic ring generally facilitates this reaction.[5] However, for substrates with electron-withdrawing groups like the nitro group, harsher conditions may be necessary.[8] The mechanism is thought to involve the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the aromatic ring.[5][9][10]
DOT Diagram: Bischler-Napieralski Reaction Pathway
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A Head-to-Head Biological Evaluation: 8-Hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline vs. Nitroxoline
In the landscape of small molecule therapeutics, the 8-hydroxyquinoline scaffold has long been a cornerstone for the development of agents with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1] Nitroxoline (8-hydroxy-5-nitroquinoline), a well-established antimicrobial, is a testament to the therapeutic potential of this structural class and is now being repurposed for oncological applications.[2] This guide provides a detailed comparative biological evaluation of nitroxoline against a lesser-known analogue, 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline. We will delve into their mechanisms of action, comparative efficacy through in-vitro assays, and provide detailed experimental protocols for researchers to conduct their own evaluations.
This comparison aims to elucidate the structure-activity relationships governed by the position of the nitro group and the saturation of the pyridine ring, offering valuable insights for medicinal chemists and drug development professionals.
Introduction to the Contenders
Nitroxoline: The Established Benchmark
Nitroxoline is an 8-hydroxyquinoline derivative that has been utilized for decades as a urinary antiseptic.[3] Its primary mechanism of action is attributed to its ability to chelate divalent metal ions, such as Mg²⁺, Mn²⁺, Fe²⁺, and Zn²⁺, which are essential for bacterial growth and enzymatic function.[3] This metal chelation disrupts crucial biological processes in pathogens, leading to a bacteriostatic effect.[3] Beyond its antimicrobial properties, nitroxoline has demonstrated potent anti-cancer activities, including the inhibition of angiogenesis and induction of apoptosis in various cancer cell lines.[4][5]
8-Hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline: The Challenger
8-Hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline is a structural analogue of nitroxoline with two key modifications: the nitro group is shifted from the 5-position to the 6-position, and the pyridine ring is partially saturated to a tetrahydroquinoline. These alterations are expected to significantly influence the molecule's electronic properties, planarity, and ultimately, its biological activity. The biological profile of this specific analogue is not widely documented, making a direct comparison with nitroxoline particularly insightful for understanding the pharmacophore of this class of compounds.[3]
Mechanism of Action: A Tale of Two Chelators
The biological activity of 8-hydroxyquinolines is intrinsically linked to their metal-chelating properties. The hydroxyl group at position 8 and the nitrogen atom in the quinoline ring form a bidentate ligand that can sequester metal ions essential for various enzymatic reactions.
Diagram: Generalized Mechanism of Action
Caption: Generalized mechanism of action for 8-hydroxyquinoline derivatives.
Head-to-Head Comparison: In-Vitro Efficacy
A direct comparison of the biological activities of nitroxoline and 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline reveals significant differences, underscoring the profound impact of subtle structural changes. The following data is synthesized from a study that directly compared these compounds and their isomers.[3]
Antibacterial Activity
The antibacterial efficacy was evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains.
| Compound | E. coli MIC (µM) | S. aureus MIC (µM) | M. smegmatis MIC (µM) |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | >526 | 131 | 66 |
| 8-hydroxy-6-nitroquinoline | >526 | >526 | >526 |
| 8-hydroxy-5-nitro-1,2,3,4-tetrahydroquinoline | >515 | >515 | >515 |
| 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline | >515 | >515 | >515 |
Data adapted from Mitrović et al. (2025).[3]
The results indicate that while nitroxoline shows moderate to good activity against S. aureus and M. smegmatis, its 6-nitro regioisomer and both tetrahydroquinoline analogues, including the topic compound, are largely devoid of antibacterial activity under the tested conditions.[3]
Enzyme Inhibition
The inhibitory potential of the compounds was assessed against key metalloenzymes implicated in bacterial survival and cancer progression.
MetAPs are crucial for bacterial protein synthesis and angiogenesis in humans, making them attractive therapeutic targets.
| Compound | M. tuberculosis MetAP1a IC50 (µM) | Human MetAP2 IC50 (µM) |
| Nitroxoline | 1.8 | 0.8 |
| 8-hydroxy-6-nitroquinoline | >100 | >100 |
| 8-hydroxy-5-nitro-1,2,3,4-tetrahydroquinoline | 11 | 2.5 |
| 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline | >100 | >100 |
Data adapted from Mitrović et al. (2025).[3]
Nitroxoline is a potent inhibitor of both bacterial and human MetAPs. The saturation of the pyridine ring in the 5-nitro isomer diminishes, but does not abrogate, this activity. In stark contrast, both 6-nitro analogues, including the tetrahydroquinoline derivative, are inactive.[3]
Cathepsin B is a lysosomal cysteine protease involved in extracellular matrix degradation, a key process in tumor invasion and metastasis.
| Compound | Cathepsin B Endopeptidase Ki' (µM) | Cathepsin B Exopeptidase Ki (µM) |
| Nitroxoline | 31 | 38 |
| 8-hydroxy-6-nitroquinoline | >200 | >200 |
| 8-hydroxy-5-nitro-1,2,3,4-tetrahydroquinoline | >200 | >200 |
| 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline | 67 | 185 |
Data adapted from Mitrović et al. (2025).[3]
Interestingly, while the 6-nitro aromatic analogue and the 5-nitro saturated analogue are poor inhibitors, 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline demonstrates inhibitory activity against cathepsin B, albeit with a different kinetic profile compared to nitroxoline. It acts as an uncompetitive inhibitor of endopeptidase activity and a noncompetitive inhibitor of exopeptidase activity.[3]
Experimental Protocols
To facilitate further research and independent verification, we provide detailed, step-by-step methodologies for the key biological assays.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for assessing the in-vitro antibacterial activity of a compound.[6][7][8]
Diagram: Broth Microdilution Workflow
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Protocol:
-
Preparation of Compound Stock: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in sterile broth to twice the highest concentration to be tested.
-
Plate Preparation: Using a multichannel pipette, dispense 100 µL of sterile cation-adjusted Mueller-Hinton broth (or another appropriate broth) into all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the 2x concentrated compound solution to the first column of the plate. Mix thoroughly and transfer 100 µL from the first column to the second, continuing this serial dilution across the plate to a designated column. Discard 100 µL from the final dilution column.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well (except for a sterility control) with 5 µL of the standardized bacterial inoculum.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).
Cathepsin B Inhibition Assay
This fluorometric assay measures the inhibition of cathepsin B activity using a specific substrate.[9]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing potassium phosphate, sodium phosphate, and EDTA, adjusted to the desired pH (e.g., 6.0).
-
Enzyme Solution: Prepare a solution of human cathepsin B in the assay buffer.
-
Substrate Solution: Prepare a solution of the fluorogenic substrate Nα-CBZ-Arg-Arg-7-amido-4-methylcoumarin (Z-RR-AMC) in a suitable solvent like DMSO, then dilute in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer, the inhibitor solution (or vehicle control), and the cathepsin B enzyme solution.
-
Incubate the mixture for a pre-determined time at a controlled temperature (e.g., 30 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the fluorescence (Excitation: 348 nm, Emission: 440 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence increase per minute) for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 or Ki value.
-
Discussion and Future Directions
The comparative data presented herein highlights the critical role of the nitro group's position and the saturation of the pyridine ring in dictating the biological activity of 8-hydroxyquinoline derivatives. The shift of the nitro group from the 5th to the 6th position, as well as the saturation of the pyridine ring, generally leads to a significant loss of antibacterial and MetAP inhibitory activity. This suggests that the electronic properties and planarity of the nitroxoline scaffold are finely tuned for these activities.
However, the unexpected inhibitory activity of 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline against cathepsin B opens a new avenue for exploration. This finding suggests that the structural modifications in this analogue may confer a different target specificity. The uncompetitive and noncompetitive modes of inhibition also point towards a distinct binding mechanism compared to nitroxoline.
Future research should focus on:
-
Elucidating the binding mode of 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline with cathepsin B through structural biology studies.
-
Synthesizing and evaluating a broader range of analogues to further probe the structure-activity relationship for cathepsin B inhibition.
-
Assessing the in-vivo efficacy and toxicity of promising cathepsin B inhibitors derived from this scaffold.
Conclusion
While nitroxoline remains a potent antimicrobial and anti-MetAP agent, this guide demonstrates that 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline, though largely inactive as an antibacterial, presents an intriguing starting point for the development of novel cathepsin B inhibitors. This head-to-head comparison underscores the importance of systematic structural modifications in drug discovery and provides a robust framework for researchers to further investigate this versatile class of compounds.
References
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Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
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Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75(2), 235-257. Retrieved from [Link]
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Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. PubMed. Retrieved from [Link]
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
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Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). National Institutes of Health. Retrieved from [Link]
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Mitrović, A., et al. (2025). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Antibacterial Activity of 1-(Substituted Benzyl)-1,2,3,4-Tetrahydroisoquinoline Models
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Among these, the 1,2,3,4-tetrahydroisoquinoline (THIQ) core has emerged as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds. This guide provides a comparative analysis of the antibacterial activity of a specific class of THIQ derivatives: 1-(substituted benzyl)-1,2,3,4-tetrahydroisoquinolines. We will delve into their synthesis, comparative efficacy against various bacterial strains supported by experimental data, structure-activity relationships, and potential mechanisms of action.
The Rationale for Targeting the 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Scaffold
The 1-benzyl-1,2,3,4-tetrahydroisoquinoline skeleton is a core structural motif in a wide array of natural products, including some with known antimicrobial properties. This inherent biological relevance, coupled with the synthetic tractability of the scaffold, makes it an attractive starting point for the design of novel antibacterial agents. The ability to readily introduce diverse substituents on both the benzyl and tetrahydroisoquinoline moieties allows for a systematic exploration of the chemical space to optimize antibacterial potency and spectrum.
Synthesis Strategies: Crafting the Molecular Architecture
The synthesis of 1-(substituted benzyl)-1,2,3,4-tetrahydroisoquinolines is primarily achieved through the formation of a new carbon-carbon bond at the C1 position of the tetrahydroisoquinoline nucleus. A common and effective method involves the Grignard reaction.
A representative synthetic workflow is depicted below:
Caption: General workflow for the Grignard-mediated synthesis of 1-(substituted benzyl)-1,2,3,4-tetrahydroisoquinolines.
In a typical procedure, a substituted benzyl chloride is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent.[1] This organometallic species then undergoes a nucleophilic addition to the electrophilic C1 position of a 3,4-dihydroisoquinoline precursor at low temperatures (-80°C) to yield the desired 1-(substituted benzyl)-1,2,3,4-tetrahydroisoquinoline.[1]
An alternative strategy involves the lithiation of an N-protected 1,2,3,4-tetrahydroisoquinoline, followed by alkylation with a substituted benzyl halide. This can be particularly useful for substrates that are incompatible with Grignard conditions.[1]
Comparative Antibacterial Activity: A Data-Driven Analysis
The antibacterial efficacy of 1-(substituted benzyl)-1,2,3,4-tetrahydroisoquinoline derivatives has been evaluated against a range of bacterial pathogens, with a notable focus on methicillin-resistant Staphylococcus aureus (MRSA), a significant clinical threat. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of these compounds against various bacterial strains.
| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |
| 1 | 4-Benzyloxybenzyl | MRSA (Tetracycline-Resistant) | 10-64 | [1] |
| 2 | 4-Hydroxybenzyl | MRSA (Tetracycline-Resistant) | 10-64 | [1] |
| 3 | N-Benzoyl-1-(4-benzyloxybenzyl) | MRSA (Tetracycline-Resistant) | 10-64 | [1] |
| 4 | (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene) | Staphylococcus epidermidis | <25 | [2] |
| 5 | (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene) | Klebsiella pneumoniae | <25 | [2] |
| Ciprofloxacin | - | Escherichia coli ATCC 25922 | 0.005-0.08 | [3] |
| Ciprofloxacin | - | Pseudomonas aeruginosa ATCC 27853 | 5.4 | [3] |
| Ciprofloxacin | - | Staphylococcus aureus ATCC 25923 | 3.42 | [3] |
Note: The data presented is a compilation from different studies and should be interpreted with consideration of potential variations in experimental methodologies.
Structure-Activity Relationship (SAR) Insights
The antibacterial activity of 1-(substituted benzyl)-1,2,3,4-tetrahydroisoquinolines is significantly influenced by the nature and position of substituents on both the benzyl and tetrahydroisoquinoline moieties. While a comprehensive Quantitative Structure-Activity Relationship (QSAR) study for a large, congeneric series is not yet available in the public domain, preliminary SAR observations can be drawn from the existing data.
-
Substitution on the Benzyl Ring: The presence of oxygen-containing substituents, such as hydroxyl and benzyloxy groups, at the 4-position of the benzyl ring appears to be favorable for activity against MRSA.[1] This suggests that hydrogen bonding interactions and/or specific electronic properties conferred by these groups may be important for target engagement.
-
N-Substitution on the Tetrahydroisoquinoline Ring: The introduction of a benzoyl group at the nitrogen atom of the tetrahydroisoquinoline ring has been shown to be compatible with antibacterial activity.[1] This position offers a handle for further chemical modification to modulate the physicochemical properties and potentially the pharmacokinetic profile of these compounds.
-
Lipophilicity: As with many antibacterial agents, lipophilicity is expected to play a crucial role in the ability of these compounds to penetrate the bacterial cell envelope. The overall lipophilicity, which can be fine-tuned by the choice of substituents, will likely influence the spectrum of activity (Gram-positive vs. Gram-negative).
Proposed Mechanism of Action: Targeting DNA Gyrase
While the precise molecular mechanism of action for many 1-(substituted benzyl)-1,2,3,4-tetrahydroisoquinolines is still under investigation, evidence suggests that bacterial DNA gyrase is a plausible target. DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair, making it a validated and attractive target for antibacterial drugs.[4]
Certain tetrahydroisoquinoline analogs have been reported to possess inhibitory activity against DNA gyrase.[2] The proposed mechanism involves the binding of the compound to the enzyme, thereby stabilizing the DNA-gyrase complex and inhibiting the resealing of the DNA strands. This leads to the accumulation of double-strand breaks and ultimately cell death.
Caption: Proposed mechanism of action involving the inhibition of DNA gyrase.
Experimental Protocol: A Self-Validating System for Antibacterial Susceptibility Testing
To ensure the reliability and reproducibility of the antibacterial activity data, a standardized experimental protocol is paramount. The broth microdilution method is a widely accepted and robust technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the bacterial suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the 1-(substituted benzyl)-1,2,3,4-tetrahydroisoquinoline test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at 37°C for 16-20 hours.[5]
-
-
Determination of MIC:
-
Following incubation, visually inspect the plate for bacterial growth, which is indicated by turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]
-
Conclusion and Future Directions
The 1-(substituted benzyl)-1,2,3,4-tetrahydroisoquinoline scaffold represents a promising starting point for the development of novel antibacterial agents. The preliminary data indicate that these compounds can exhibit significant activity, particularly against challenging pathogens like MRSA. The synthetic accessibility of this scaffold allows for extensive chemical modifications to optimize potency, broaden the antibacterial spectrum, and improve pharmacokinetic properties.
Future research in this area should focus on:
-
Systematic SAR studies: The synthesis and evaluation of a larger, more diverse library of analogs will be crucial for developing a comprehensive understanding of the structure-activity relationships and for the design of more potent compounds.
-
Mechanism of action studies: While DNA gyrase is a likely target, further experimental validation is needed. Investigating other potential targets could also reveal novel mechanisms of antibacterial action.
-
In vivo efficacy and toxicity studies: Promising lead compounds will need to be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights gained from the studies highlighted in this guide and pursuing these future directions, the scientific community can continue to explore the potential of 1-(substituted benzyl)-1,2,3,4-tetrahydroisoquinolines as a valuable new class of antibacterial drugs in the fight against infectious diseases.
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Desai, N. C., Bhatt, N., & Somani, H. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12675–12697. [Link]
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A Comparative Guide to the In Vitro Efficacy of Novel Tetrahydroisoquinoline Compounds in Oncology Research
The field of oncology drug discovery is in a perpetual state of innovation, with a continuous demand for novel chemical scaffolds that exhibit potent and selective anticancer activity. Among these, the tetrahydroisoquinoline (THIQ) core has emerged as a privileged structure, forming the backbone of numerous natural and synthetic compounds with significant therapeutic potential.[1][2][3] This guide provides a comprehensive comparison of novel THIQ derivatives that have been recently evaluated against various cancer cell lines, offering researchers, scientists, and drug development professionals a detailed overview of their in vitro performance and mechanistic underpinnings.
The inherent versatility of the THIQ scaffold allows for extensive chemical modification, leading to a diverse library of compounds with varied mechanisms of action.[4][5] These mechanisms include the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][6][7] This guide will delve into the specifics of these mechanisms, supported by experimental data from recent studies.
Comparative In Vitro Cytotoxicity of Novel THIQ Compounds
The primary measure of a compound's potential as an anticancer agent is its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this, representing the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of several recently developed THIQ compounds against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Noteworthy Mechanism of Action | Reference |
| Compound 7e | A549 | Lung Carcinoma | 0.155 | CDK2 Inhibition, G2/M Phase Arrest, Apoptosis Induction | [8] |
| Compound 8d | MCF-7 | Breast Adenocarcinoma | 0.170 | DHFR Inhibition, S Phase Arrest, Apoptosis Induction | [8] |
| Compound 16e | A549 | Lung Carcinoma | Not specified, but potent | Tubulin Polymerization Inhibition, G2/M Arrest, Mitochondrial Apoptosis | [9] |
| GM-3-18 | HCT116 | Colon Carcinoma | 0.9 - 10.7 | KRas Inhibition | [10][11] |
| THIQ-NO Hybrid 13j | HepG2 | Hepatocellular Carcinoma | Single-digit µM | NO Release, Ablation of AKT and ERK1/2 Phosphorylation | [3] |
| Pyrazolo-THIQ 15 | MCF-7, HepG-2, A549 | Breast, Liver, Lung | 15.16, 18.74, 18.68 | Apoptosis Induction | [12] |
This data highlights the broad-spectrum anticancer potential of THIQ derivatives, with some compounds exhibiting sub-micromolar potency against specific cancer cell lines. The diverse mechanisms of action underscore the chemical tractability of the THIQ scaffold in targeting various hallmarks of cancer.
Mechanistic Insights into THIQ-Mediated Anticancer Activity
The efficacy of THIQ compounds stems from their ability to interact with various cellular targets and pathways. Understanding these mechanisms is crucial for rational drug design and the identification of potential biomarkers for patient stratification.
Inhibition of Tubulin Polymerization
One of the well-established mechanisms of action for several anticancer agents is the disruption of microtubule dynamics, which are essential for cell division. Certain THIQ derivatives, such as compound 16e , have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] This mechanism is shared with clinically successful drugs like paclitaxel and the vinca alkaloids.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. A significant number of novel THIQ compounds exert their anticancer effects by inducing apoptosis. For instance, compound 16e triggers the mitochondrial-dependent apoptotic pathway, characterized by a reduction in mitochondrial membrane potential, accumulation of reactive oxygen species (ROS), and activation of caspase-3.[9] Similarly, pyrazolo-THIQ derivative 15 has been shown to induce a strong apoptotic effect in multiple cell lines.[12][13]
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation, making the cell cycle an attractive target for therapeutic intervention. Novel THIQs have demonstrated the ability to arrest the cell cycle at different phases. For example, Compound 7e causes cell cycle arrest at the G2/M phase in A549 lung cancer cells, while Compound 8d arrests MCF-7 breast cancer cells in the S phase.[8] This targeted disruption of cell division prevents the propagation of cancer cells.
Modulation of Key Signaling Pathways
The survival and proliferation of cancer cells are often dependent on aberrant signaling pathways. Several THIQ compounds have been designed to target key nodes in these pathways.
-
KRas Pathway: The KRas protein is a frequently mutated oncogene in several cancers, including colorectal cancer. The THIQ derivative GM-3-18 has shown significant inhibitory activity against KRas in various colon cancer cell lines.[10][11]
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. The THIQ-NO hybrid 13j has been observed to ablate the phosphorylation of AKT, a key component of this pathway, in HepG2 cells.[3]
-
MAPK/ERK Pathway: The ERK pathway is another critical regulator of cell proliferation and survival. Compound 13j also inhibits the phosphorylation of ERK1/2, further contributing to its anti-proliferative effects.[3]
Below is a diagram illustrating the convergence of these pathways and the points of intervention by novel THIQ compounds.
Caption: Key signaling pathways in cancer cells and the inhibitory points of novel THIQ compounds.
Standardized Protocols for In Vitro Evaluation
To ensure the reproducibility and comparability of results, it is imperative to follow standardized experimental protocols. The following sections detail the methodologies for key in vitro assays used in the evaluation of anticancer compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the THIQ compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the THIQ compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer leaflet of the plasma membrane (detected by Annexin V) and membrane integrity (assessed by PI).
Protocol:
-
Cell Treatment: Treat cells with the THIQ compound at its IC50 concentration for a designated period.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Below is a workflow diagram for the in vitro evaluation of novel THIQ compounds.
Caption: A generalized workflow for the in vitro screening and mechanistic evaluation of novel THIQ compounds.
Conclusion and Future Directions
The tetrahydroisoquinoline scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The compounds highlighted in this guide demonstrate significant in vitro efficacy against a range of cancer cell lines, operating through diverse and clinically relevant mechanisms of action. The presented data and protocols provide a valuable resource for researchers in the field, enabling a more informed and efficient drug discovery process.
Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further in vivo studies are warranted to validate the promising in vitro findings and to assess the therapeutic potential of these novel THIQ derivatives in preclinical cancer models. The continued exploration of the chemical space around the THIQ nucleus holds great promise for the development of next-generation cancer therapeutics.
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The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). PubMed. [Link]
-
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Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. (2024). ScienceDirect. [Link]
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Discovery of structurally novel tetrahydroisoquinoline derivatives bearing NO donor as potential anti-cancer therapeutics. (2025). ResearchGate. [Link]
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Design, synthesis, and biological evaluation of tetrahydroisoquinoline stilbene derivatives as potential antitumor candidates. (2022). PubMed. [Link]
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Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. (2021). PubMed. [Link]
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Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. (2025). ResearchGate. [Link]
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Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (2021). National Institutes of Health (NIH). [Link]
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The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Bentham Science. [Link]
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Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). National Institutes of Health (NIH). [Link]
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Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021). Taylor & Francis Online. [Link]
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The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Bentham Science. [Link]
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Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021). National Institutes of Health (NIH). [Link]
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Safety Operating Guide
Proper Disposal of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical waste. This guide provides a detailed protocol for the proper disposal of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline (CAS No. 208589-95-1), a compound often utilized as a synthetic intermediate. Adherence to these procedures is paramount for personnel safety and environmental compliance.
The molecular structure of this compound, characterized by a nitroaromatic system and a benzyl group, necessitates a cautious approach to its disposal. The presence of the nitro group, in particular, suggests potential for energetic decomposition and sensitivity to shock or friction.[1] Therefore, a comprehensive understanding of its properties is the foundation of a sound disposal plan.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough risk assessment is mandatory. This compound is a pale yellow crystalline powder with limited water solubility but is soluble in organic solvents like methanol and ethyl acetate.[1]
Key Hazards:
-
Health Hazards: While a specific, comprehensive toxicological profile is not widely available, related nitroaromatic compounds and benzylamines can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2] The GHS hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
-
Physical Hazards: The nitro functional group renders the molecule potentially energetic. It is sensitive to shock and friction and should be handled with extreme caution.[1] Operations involving this compound should be conducted using explosion-proof equipment and within a fume hood.[1]
Personal Protective Equipment (PPE):
A non-negotiable aspect of handling this compound is the use of appropriate PPE. The following table outlines the minimum requirements.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes of solutions containing the compound and potential projectiles in the event of an unexpected reaction. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific solvents. | Prevents dermal absorption, which can be a significant route of exposure for many organic compounds. |
| Body Protection | A flame-retardant laboratory coat. | Provides a barrier against spills and protects underlying clothing from contamination. The flame-retardant property is an added precaution due to the nature of the compound. |
| Respiratory Protection | Use in a certified chemical fume hood is the primary engineering control. A respirator may be required for spill cleanup. | Minimizes inhalation of the powdered compound or vapors from its solutions. |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of waste at the point of generation is the most critical step in a compliant and safe disposal process. Never mix this waste stream with other chemical waste unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.
Protocol for Waste Collection:
-
Container Selection:
-
Use a designated, chemically compatible, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) or glass container is typically suitable.
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.
-
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste."
-
Clearly identify the contents: "this compound" and list any solvents used.
-
Indicate the approximate concentration or quantity of the compound.
-
Include the date of initial waste accumulation.
-
-
Waste Streams:
-
Solid Waste: Collect unreacted or surplus this compound powder in a designated solid waste container.
-
Contaminated Labware: Disposable items such as weigh boats, pipette tips, and gloves that are contaminated with the compound should be placed in a sealed bag and then into the solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not mix with other solvent waste streams unless compatible.
-
Empty Containers: The original container of the compound, even if "empty," will contain residue. This container must be disposed of as hazardous waste. Do not rinse the container and pour the rinsate down the drain.
-
On-Site Storage and Handling of Waste
The temporary storage of the collected waste within the laboratory must be managed to mitigate risks.
-
Storage Location: Store the hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
Segregation: Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents, reducing agents, and strong acids or bases.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
Disposal Workflow and Decision-Making
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel should not attempt to treat or neutralize this waste in-house due to its potential for energetic decomposition. The following diagram illustrates the decision-making process for proper disposal.
Regulatory Compliance
All procedures must align with local, state, and federal regulations. In the United States, this includes guidelines from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA). Your institution's EHS department is the primary resource for ensuring compliance with all applicable regulations.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Contact your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
-
Carl ROTH. Safety Data Sheet: Benzylamine. [Link]
-
Fisher Scientific. Safety Data Sheet: 7-Nitro-1,2,3,4-tetrahydroquinoline. [Link]
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A Senior Application Scientist's Guide to Handling 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
This guide provides essential safety and operational protocols for the laboratory use of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline (CAS No. 208589-95-1). As a substituted tetrahydroisoquinoline containing a nitro functional group, this compound requires stringent handling procedures to mitigate risks associated with its chemical properties. Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and minimizing environmental impact.
Core Hazard Assessment: Understanding the Risks
Before handling this compound, a thorough understanding of its potential hazards is paramount. The molecule's structure presents several key risks that inform all subsequent safety recommendations.
-
Irritant Properties : Based on data for structurally related nitroaromatic compounds and tetrahydroquinolines, this chemical should be treated as a potential irritant to the skin, eyes, and respiratory system.[1][2] Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]
-
Explosive Potential of the Nitro Group : The presence of the nitro (-NO₂) group imparts a risk of explosive decomposition, especially with heat, shock, or friction.[4] Therefore, all operations should be conducted using explosion-proof equipment and behind a blast shield, particularly during reactions that involve heating.[4]
-
Combustibility : The compound is a crystalline powder and, like many organic solids, can be combustible.[4] Dust formation should be minimized to prevent the risk of a dust explosion.
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary methods for exposure control are robust engineering solutions.
-
Chemical Fume Hood : All weighing, transfers, and experimental manipulations involving this compound must be performed inside a certified chemical fume hood.[1] This minimizes inhalation exposure and contains any potential spills or releases.
-
Ventilation : Ensure the laboratory is well-ventilated to prevent the accumulation of vapors or dust.[5]
-
Safety Equipment : An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate work area.[1]
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is mandatory. The following table summarizes the required equipment for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Safety goggles (ANSI Z87.1 / EN 166) & Face shield | Double-gloved Nitrile or Neoprene gloves | Flame-resistant laboratory coat (fully buttoned) | NIOSH/EN 149 approved respirator if dust is generated |
| Solution Preparation & Reaction | Safety goggles (ANSI Z87.1 / EN 166) & Face shield | Double-gloved Nitrile or Neoprene gloves | Flame-resistant laboratory coat (fully buttoned) | Not required if handled exclusively in a fume hood |
| Large-Scale Operations (>10g) | Safety goggles (ANSI Z87.1 / EN 166) & Face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) over Nitrile gloves | Chemical-resistant apron over a flame-resistant lab coat | As determined by risk assessment; potentially a supplied-air respirator |
| Spill Cleanup | Chemical splash goggles & Face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant apron or coveralls | Air-purifying respirator with appropriate cartridges |
Eye and Face Protection
Standard safety glasses are insufficient.
-
Safety Goggles : Tightly fitting chemical splash goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times.[1]
-
Face Shield : A full-face shield is required when there is a significant risk of splashing or dust generation, such as during weighing, transfers, or cleaning up spills.[1]
Hand Protection
Skin contact is a primary route of exposure.
-
Glove Material : Chemical-resistant gloves are mandatory. Nitrile gloves provide suitable protection for incidental contact and should be inspected for integrity before each use.[1]
-
Double Gloving : For all handling procedures, it is best practice to wear two pairs of nitrile gloves.[6] This provides a significant safety margin. If the outer glove becomes contaminated, it can be removed and replaced without exposing the skin.
-
Immediate Replacement : Gloves must be changed immediately upon contamination.[1] After completing work, wash hands thoroughly, even after wearing gloves.[1]
Body Protection
-
Laboratory Coat : A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and fire hazards.[1]
-
Additional Protection : For larger-scale work or situations with a high splash potential, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
-
Fume Hood Priority : Operations should be designed to be performed within a fume hood to eliminate the need for respiratory protection.[1]
-
Required Use : If significant dust formation is likely (e.g., during bulk transfers outside of a glovebox) or if engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[1] For major spills, a full-face respirator with appropriate chemical cartridges may be necessary.[5][6]
Operational Plan: A Step-by-Step Workflow
A systematic approach is crucial for safety. The following workflow diagram illustrates the key stages of handling this compound.
Caption: Safe Handling Workflow for this compound.
Emergency and Disposal Protocols
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]
-
Skin Contact : Remove contaminated clothing immediately and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][7]
-
Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][7]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7]
-
Spill Management :
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing the appropriate PPE (including respiratory protection), cover the spill with a non-combustible absorbent material like sand.
-
Carefully sweep the material into a suitable, labeled container for hazardous waste disposal.[1] Use non-sparking tools.[5]
-
Decontaminate the spill area thoroughly.
-
Storage and Disposal
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4] Keep away from heat sources, ignition points, and incompatible materials such as strong oxidizing agents.[1][4]
-
Disposal : All waste containing this compound (including contaminated gloves, absorbent materials, and empty containers) must be treated as hazardous waste. Dispose of contents and containers at an approved waste disposal plant.[7] The material may be sent to a licensed chemical destruction facility or undergo controlled incineration with flue gas scrubbing.[5] Do not discharge to sewer systems.[5]
References
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- Personal protective equipment for handling 3-Nitrobenzaldoxime. Benchchem.
- CAS 1256483-34-7 | this compound hydrochloride. Synblock.
- SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube.
- This compound hydrochloride. CymitQuimica.
- SAFETY DATA SHEET - 1,2,3,4-Tetrahydroisoquinoline. Thermo Fisher Scientific.
- What Safety Gear Is Used for Nitrous Oxide Work?. National Depression Hotline.
- Personal Protective Equipment. US EPA.
- SAFETY DATA SHEET - 7-Nitro-1,2,3,4-tetrahydroquinoline. Fisher Scientific.
- This compound. AiFChem.
- 2-Benzyl-6-nitro-1,2,3,4-tetrahydro-isoquinoline hydrochloride. Vibrant Pharma Inc.
- Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
- Chemical Safety Data Sheet MSDS / SDS - 6-Nitro-1,2,3,4-tetrahydroquinoline. ChemicalBook.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
